molecular formula C15H24 B1239748 alpha-Guaiene CAS No. 3691-12-1

alpha-Guaiene

Cat. No.: B1239748
CAS No.: 3691-12-1
M. Wt: 204.35 g/mol
InChI Key: ADIDQIZBYUABQK-RWMBFGLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Guaiene is a sesquiterpene that has been found in P. cablin.>Alpha-guaiene is a carbobicyclic compound and sesquiterpene that is 1,2,3,4,5,6,7,8-octahydroazulene which is substituted by methyl groups at positions 1 and 4 and by a (prop-1-en-2-yl group at position 7 (the 1S,4S,7R enantiomer). It has a role as a volatile oil component and a plant metabolite. It is a carbobicyclic compound and a sesquiterpene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydroazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIDQIZBYUABQK-RWMBFGLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052046
Record name alpha-Guaiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3691-12-1
Record name α-Guaiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3691-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, (1S,4S,7R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Guaiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

α-Guaiene: A Technical Guide to its Discovery and Isolation from Patchouli Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Guaiene, a tricyclic sesquiterpene, is a significant constituent of patchouli (Pogostemon cablin) essential oil, contributing to its characteristic aroma and exhibiting a range of biological activities. This technical guide provides an in-depth overview of the discovery of α-guaiene and the methodologies for its isolation and purification from patchouli oil. Detailed experimental protocols for various distillation techniques are presented, alongside a comprehensive summary of quantitative data regarding yield and purity. Furthermore, this document elucidates the biosynthetic pathway of α-guaiene and presents a generalized experimental workflow for its isolation and characterization.

Discovery and Historical Context

While α-guaiene is a well-known component of patchouli oil today, its initial discovery was not from this source. The first isolation of α-guaiene was from guaiac (B1164896) wood oil, derived from the plant Bulnesia sarmientoi.

Biosynthesis of α-Guaiene

α-Guaiene, being a sesquiterpene, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. This metabolic pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the precursors to all terpenoids.

The biosynthesis of α-guaiene begins with the condensation of three molecules of acetyl-CoA and culminates in the formation of farnesyl pyrophosphate (FPP), a C15 intermediate. A specific terpene synthase, guaiene (B7798472) synthase, then catalyzes the complex cyclization of FPP to form the characteristic tricyclic structure of α-guaiene.

Mevalonate_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP Isopentenyl-PP (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP Isomerase GPP Geranyl-PP (GPP) IPP->GPP + DMAPP FPP Farnesyl-PP (FPP) GPP->FPP + IPP alpha_Guaiene α-Guaiene FPP->alpha_Guaiene Guaiene Synthase

Figure 1: Simplified Mevalonate Pathway for α-Guaiene Biosynthesis.

Isolation of α-Guaiene from Patchouli Oil

The isolation of α-guaiene from patchouli oil primarily relies on distillation techniques that separate components based on their boiling points and molecular weights. The most common methods employed are fractional distillation (under vacuum and with a spinning band) and molecular distillation.

Experimental Protocols

3.1.1. Fractional Vacuum Distillation

Fractional vacuum distillation is a widely used technique to separate components of essential oils with high boiling points. By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal degradation.

  • Apparatus: A fractional distillation unit equipped with a vacuum pump, a heating mantle, a distillation column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Procedure:

    • Charge the distillation flask with crude patchouli oil.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed to maintain a vacuum.

    • Gradually reduce the pressure in the system to the desired level (e.g., 10 mmHg).

    • Begin heating the distillation flask gently.

    • Collect different fractions at specific temperature ranges. The fraction enriched in α-guaiene is typically collected at a specific boiling point under the given pressure.

    • Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-guaiene.

3.1.2. Spinning Band Distillation

Spinning band distillation is a more efficient form of fractional distillation that utilizes a rotating helical band within the distillation column to increase the vapor-liquid contact, leading to a better separation of components with close boiling points.

  • Apparatus: A spinning band distillation system (e.g., BR Instrument Model 36-100) with a distillation pot, a spinning band column, a condenser, a fraction collector, and a vacuum system.

  • Procedure:

    • Load the crude patchouli oil into the distillation pot.

    • Set the desired operating parameters, including pressure (e.g., 10 mmHg), reflux ratio (e.g., 20:1), and band rotation speed.

    • Initiate the distillation process.

    • Collect fractions based on temperature cuts. For example, fractions can be collected at temperature ranges of 249-254°C, 254-259°C, 259-264°C, 264-269°C, and 269-274°C.[1]

    • The fraction containing the highest concentration of α-guaiene is identified through GC-MS analysis.

3.1.3. Molecular Distillation

Molecular distillation is a short-path distillation technique performed under high vacuum. It is suitable for separating thermally sensitive compounds with high molecular weights.

  • Apparatus: A molecular distillation unit consisting of a heated surface, a condenser, and a high-vacuum system.

  • Procedure:

    • Introduce the crude patchouli oil into the molecular distillation system.

    • The oil is spread as a thin film on a heated surface under a high vacuum.

    • The more volatile components, including α-guaiene, evaporate and travel a short distance to a cooled condenser surface, where they are collected as the distillate.

    • Less volatile components are collected as the residue.

    • A two-stage molecular distillation process can be employed to further enrich the α-guaiene content.[2]

Quantitative Data

The efficiency of each isolation method can be evaluated based on the purity and yield of the obtained α-guaiene. The following tables summarize the quantitative data reported in various studies.

Table 1: Purity of α-Guaiene from Different Isolation Methods

Isolation MethodPurity of α-Guaiene (%)Reference
Molecular Distillation (Second-stage distillate)23.53[2]
Molecular Distillation (Second-stage residue)33.15[2]
Spinning Band Distillation31.05[1]
Modified Spinning Band Distillation38.8[1]

Table 2: Composition of Crude and Distillate Fractions of Patchouli Oil from Molecular Distillation

CompoundCrude Patchouli Oil (%)Distillate Fraction (%)
Patchouli alcohol34.77-
Δ-guaiene17.3718.80
α-guaiene16.8423.53

Data adapted from Widyasanti et al.[2]

Experimental Workflow

The overall workflow for the isolation and characterization of α-guaiene from patchouli oil can be summarized as follows:

Experimental_Workflow Start Crude Patchouli Oil Distillation Isolation by Distillation (Fractional, Spinning Band, or Molecular) Start->Distillation Fractions Collection of Fractions Distillation->Fractions Analysis GC-MS Analysis Fractions->Analysis Identification Identification of α-Guaiene (Mass Spectra & Retention Time) Analysis->Identification Quantification Quantification of α-Guaiene (Peak Area %) Analysis->Quantification Purified Purified α-Guaiene Fraction Identification->Purified Quantification->Purified Further_Analysis Further Characterization (NMR, etc.) Purified->Further_Analysis

Figure 2: General Experimental Workflow for α-Guaiene Isolation.

Conclusion

The isolation of α-guaiene from patchouli oil is a well-established process, with various distillation techniques offering different levels of purity and yield. While the historical discovery of α-guaiene was in guaiac wood oil, its consistent presence in high concentrations in patchouli oil has made it a key target for isolation and further research. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further optimization of isolation techniques can lead to higher purity α-guaiene, facilitating more in-depth studies of its biological activities and potential therapeutic applications.

References

α-Guaiene: A Comprehensive Technical Guide to its Natural Sources Beyond Pogostemon cablin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Guaiene, a sesquiterpene of significant interest for its aromatic and potential therapeutic properties, is most famously associated with patchouli oil, derived from Pogostemon cablin. However, a diverse array of other botanical sources presents a rich and varied palette for the isolation and study of this compound. This technical guide provides an in-depth exploration of alternative natural sources of α-guaiene, presenting quantitative data, detailed experimental protocols for extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of α-Guaiene

While Pogostemon cablin is a well-established source, several other plant species are notable for their α-guaiene content. The concentration of α-guaiene can vary significantly based on the plant's geographical origin, harvest time, and the specific part of the plant utilized. Below is a summary of prominent natural sources.

Data Presentation: Quantitative Analysis of α-Guaiene in Various Natural Sources

The following table summarizes the quantitative data for α-guaiene content in the essential oils of various plants, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

Botanical NameCommon NamePlant Part Usedα-Guaiene Content (%)Reference
Bulnesia sarmientoiGuaiacwood, Palo SantoWood0.31[1]
Aquilaria malaccensisAgarwoodResin-infused wood24.68[2]
Aquilaria crassnaAgarwoodCell Cultures (treated)13.0 (of volatile sesquiterpenes)[1]
Valeriana jatamansiIndian Valerian, MuskbalaRoots/Rhizomes0.7 - 2.3[3][4][5]
Valeriana jatamansiIndian Valerian, MuskbalaRoots/Rhizomesup to 5.5[6][7]
Valeriana jatamansiIndian Valerian, MuskbalaRoots/Rhizomesup to 13.3[8]
Eucalyptus speciesEucalyptusLeaves0.1 - 6.3[9][10]
Humulus lupulusHopsConesPresent, but quantitative data varies significantly with cultivar and processing.[11]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of α-guaiene from botanical sources.

Extraction of Essential Oils

2.1.1. Steam Distillation (for wood sources like Bulnesia sarmientoi)

This method is suitable for extracting essential oils from solid materials such as wood chips or sawdust.

  • Apparatus: Steam generator, distillation flask, condenser, and a collection vessel (e.g., Florentine flask or separatory funnel).

  • Procedure:

    • The wood of Bulnesia sarmientoi is chipped or ground into a coarse powder to increase the surface area for efficient extraction.[1]

    • The plant material is packed into the distillation flask.

    • Steam is introduced from a separate steam generator, passing through the plant material.

    • The steam ruptures the oil-containing glands of the plant material, releasing the volatile α-guaiene and other essential oil components.

    • The mixture of steam and volatile oils is then passed through a condenser, which cools the vapor back into a liquid state.

    • The condensate is collected in a vessel where the essential oil, being immiscible with water, separates and can be collected.

2.1.2. Hydrodistillation (for roots and rhizomes like Valeriana jatamansi)

In this method, the plant material is in direct contact with boiling water.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, and condenser.

  • Procedure:

    • The fresh or dried roots and rhizomes of Valeriana jatamansi are ground into a coarse powder.[12]

    • The powdered plant material is placed in a round-bottom flask with a sufficient amount of water.

    • The flask is heated to boil the water, and the resulting steam passes through the plant material, carrying the volatile components.

    • The steam and essential oil vapor mixture is then cooled by a condenser.

    • The condensed liquid flows into a graduated collection tube of the Clevenger apparatus, where the oil and water separate based on their density. The oil can then be collected.

Quantification of α-Guaiene by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard analytical technique for identifying and quantifying the components of essential oils.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating sesquiterpenes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 3°C/minute to 240°C.

    • Final hold: Maintain 240°C for 5 minutes.

  • Injector and Detector Temperatures:

    • Injector: 250°C

    • MS Transfer Line: 280°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Identification: The identification of α-guaiene is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with libraries such as NIST and Wiley.

  • Quantification: The percentage of α-guaiene in the essential oil is calculated from the GC peak areas without the use of a correction factor. An internal standard can be used for more precise quantification.

Biosynthesis of α-Guaiene

α-Guaiene, like all sesquiterpenes, is synthesized in plants through the mevalonate (B85504) (MVA) pathway.[13] The key precursor molecule is farnesyl diphosphate (B83284) (FPP), which is formed from the condensation of three isoprene (B109036) units.

Signaling Pathway: From Acetyl-CoA to α-Guaiene

The following diagram illustrates the major steps in the biosynthesis of α-guaiene, starting from acetyl-CoA.

alpha_Guaiene_Biosynthesis Acetyl-CoA Acetyl-CoA Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) alpha-Guaiene This compound Farnesyl Diphosphate (FPP)->this compound This compound Synthase Acetoacetyl-CoA Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-phosphate Mevalonate-5-phosphate Mevalonate->Mevalonate-5-phosphate Mevalonate-5-diphosphate Mevalonate-5-diphosphate Mevalonate-5-phosphate->Mevalonate-5-diphosphate Isopentenyl Diphosphate (IPP) Isopentenyl Diphosphate (IPP) Mevalonate-5-diphosphate->Isopentenyl Diphosphate (IPP) Isopentenyl Diphosphate (IPP)->Farnesyl Diphosphate (FPP) Dimethylallyl Diphosphate (DMAPP) Dimethylallyl Diphosphate (DMAPP) Isopentenyl Diphosphate (IPP)->Dimethylallyl Diphosphate (DMAPP) Isomerase Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) Isopentenyl Diphosphate (IPP)->Geranyl Diphosphate (GPP) Dimethylallyl Diphosphate (DMAPP)->Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP)->Farnesyl Diphosphate (FPP)

Biosynthesis of α-Guaiene via the Mevalonate Pathway.

Conclusion

This technical guide has detailed a range of natural sources for α-guaiene beyond the commonly cited Pogostemon cablin. The provided quantitative data highlights the variability of α-guaiene content across different species and even within the same species under different conditions. The experimental protocols for extraction and GC-MS analysis offer a standardized approach for researchers to isolate and quantify this valuable sesquiterpene. Furthermore, the visualization of the biosynthetic pathway provides a clear overview of the metabolic route to α-guaiene production in plants. This comprehensive resource is intended to facilitate further research into the pharmacological properties and potential applications of α-guaiene, encouraging the exploration of a wider variety of natural sources.

References

An In-depth Technical Guide to the Physical and Chemical Properties of α-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Guaiene (α-Guaiene) is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C15H24.[1] It is a significant constituent of various plant essential oils, notably guaiac (B1164896) wood oil (from Bulnesia sarmientoi), patchouli oil (Pogostemon cablin), and agarwood.[2][3][4] Characterized by its pleasant, woody, and spicy aroma, α-Guaiene is valued in the fragrance and flavor industries.[5][6] Beyond its sensory properties, recent research has highlighted its potential pharmacological activities, including antifungal, anti-inflammatory, antioxidant, and anticancer properties, making it a compound of interest for drug development.[2][3][7] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation and analysis, and insights into its biological activities.

Physical and Chemical Properties

α-Guaiene is a colorless to pale yellow liquid under standard conditions.[4][5] It is hydrophobic, soluble in organic solvents like alcohol and chloroform, but has very low solubility in water.[8][9]

Quantitative Physical Data

The key physical properties of α-Guaiene are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 204.35 g/mol [7][10][11]
Boiling Point 281.0 to 282.0 °C (at 760 mmHg)[1][8][12]
Density 0.897 to 0.903 g/cm³ (at 25 °C)[7][8]
Specific Gravity 0.89700 to 0.90300 (at 25 °C)[6][8]
Refractive Index 1.49300 to 1.49900 (at 20 °C)[8]
Flash Point ~111.1 °C (232.0 °F, TCC)[7][8]
Vapor Pressure 0.006 mmHg (at 25 °C, est.)[8]
Water Solubility ~0.021 mg/L (at 25 °C, est.)[8][12]
logP (o/w) 6.602 (est.)[8][12]
Optical Rotation [α]¹⁹D -64.5° (c=3.6 in dioxane)[13]
Chemical Identity and Stability
IdentifierValueSource(s)
CAS Number 3691-12-1[7][9][10]
Molecular Formula C15H24[1][7][10]
IUPAC Name (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene[14]
InChI Key ADIDQIZBYUABQK-RWMBFGLXSA-N[2][9][15]
SMILES C[C@@H]1C2=C(CC1)--INVALID-LINK--C(C)=C">C@HC[9][15]

Chemical Reactivity and Stability: As a sesquiterpene, α-Guaiene's reactivity is primarily defined by its double bonds, making it susceptible to oxidation and polymerization.[5] A notable reaction is its aerial oxidation, which can form rotundone (B192289), a potent aroma compound with a peppery scent.[2] Due to its susceptibility to oxidation, α-Guaiene should be stored under cold conditions (e.g., -20°C) to ensure long-term stability, which is reported to be at least two years under proper storage.[7][9]

Spectroscopic Data

The identification and quantification of α-Guaiene are predominantly achieved through chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for analyzing α-Guaiene.[2] The compound is identified based on its retention time and its characteristic mass spectrum generated by electron ionization (EI). The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 204.[2] The NIST WebBook and other databases contain reference mass spectra for α-Guaiene, with major fragmentation peaks that aid in its definitive identification.[10][14]

Kovats Retention Index

The Kovats Retention Index (RI) is a critical parameter for identifying α-Guaiene in complex mixtures like essential oils.

Column TypeRetention Index (RI) ValueSource(s)
Standard Non-Polar (e.g., DB-5) 1436 - 1455[11][14]
Standard Polar (e.g., Carbowax) 1583 - 1652[11][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H-NMR and ¹³C-NMR) is used for the structural elucidation of α-Guaiene and its derivatives.[16] Although detailed spectral data is highly dependent on the solvent and instrument, general features include signals corresponding to its methyl groups, olefinic protons, and the complex aliphatic ring system.[16]

Experimental Protocols

Isolation of α-Guaiene from Patchouli Oil

α-Guaiene can be isolated from natural sources like patchouli oil, where it is a major component, using vacuum fractional distillation.[6][17]

Methodology:

  • Initial Setup: Crude patchouli oil is placed in a distillation flask connected to a fractionating column (e.g., a spinning band distillation column for higher efficiency).[17] The system is connected to a vacuum pump to reduce the boiling point and prevent thermal degradation.

  • Vacuum Distillation: The pressure is reduced to approximately 5-15 mmHg.[6] The oil is heated gradually.

  • Fraction Collection: Fractions are collected at different temperature ranges. α-Guaiene, being more volatile than other components like patchouli alcohol, typically distills at lower temperatures. A fraction collected between 249°C and 254°C (at atmospheric pressure, with boiling point adjusted for vacuum) is often enriched with α-Guaiene.[17][18]

  • Purity Analysis: The purity of the collected fraction is assessed using GC-MS. The process can be optimized by adjusting the reflux ratio (e.g., 20:1 or 24:1) to enhance separation efficiency.[6][17]

  • Further Purification: If higher purity is required, repeated distillations or preparative chromatography may be employed.[19]

G Workflow: Isolation of α-Guaiene cluster_0 Workflow: Isolation of α-Guaiene A Crude Patchouli Oil B Vacuum Fractional Distillation (5-15 mmHg, High Reflux Ratio) A->B C Collect Fractions at Specific Temperatures B->C D α-Guaiene Enriched Fraction (e.g., 249-254°C) C->D G Other Fractions (e.g., Patchouli Alcohol) C->G E GC-MS Analysis for Purity Check D->E E->B Purity < Desired % F High-Purity α-Guaiene E->F Purity > Desired %

Workflow for isolating α-Guaiene from patchouli oil.
Biosynthesis of α-Guaiene

The biosynthesis of α-Guaiene in plants and engineered microorganisms starts from the common C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[2] The key step is a complex cyclization reaction catalyzed by a specific sesquiterpene synthase, α-guaiene synthase.[2][20]

Methodology (Enzymatic Synthesis):

  • Enzyme Source: α-guaiene synthase can be obtained from natural sources (e.g., Aquilaria cell cultures) or, more commonly, from a recombinant microorganism (like E. coli or yeast) engineered to express the synthase gene.[19][20]

  • Precursor: The substrate, farnesyl pyrophosphate (FPP), is added to a reaction buffer.

  • Enzymatic Reaction: The purified α-guaiene synthase is introduced into the buffer containing FPP and necessary cofactors (typically Mg²⁺). The reaction is incubated at an optimal temperature (e.g., 20-30°C) for a set period.

  • Product Extraction: The reaction is stopped, and the synthesized α-Guaiene, being hydrophobic, is extracted from the aqueous buffer using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The extracted organic layer is then analyzed by GC-MS to confirm the production of α-Guaiene and identify any other sesquiterpene byproducts.

G Biosynthetic Pathway of α-Guaiene cluster_pathway Biosynthetic Pathway of α-Guaiene FPP Farnesyl Pyrophosphate (FPP) (Acyclic Precursor) enzyme α-Guaiene Synthase FPP->enzyme intermediate Bicyclic Carbocation Intermediate enzyme->intermediate Cyclization & Rearrangement product α-Guaiene intermediate->product Deprotonation G Proposed Anticancer Mechanism of α-Guaiene cluster_signal Proposed Anticancer Mechanism of α-Guaiene AG α-Guaiene PK Protein Kinases & Other Signaling Pathways AG->PK Inhibition Prolif Cell Proliferation & Survival PK->Prolif Apoptosis Induction of Apoptosis PK->Apoptosis Inhibition of Anti-Apoptotic Signals Prolif->Apoptosis (Suppresses) Result Inhibition of Cancer Cell Growth Apoptosis->Result

References

An In-depth Technical Guide to α-Guaiene (CAS 3691-12-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Guaiene, a naturally occurring sesquiterpene hydrocarbon with the CAS number 3691-12-1, is a constituent of various essential oils, notably from guaiac (B1164896) wood, patchouli, and agarwood. Characterized by its woody and spicy aroma, this bicyclic sesquiterpene has garnered significant interest in the scientific community for its diverse biological activities. Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antifungal agent. This technical guide provides a comprehensive overview of the chemical and physical properties, biological activities, and relevant experimental protocols for α-guaiene, intended to serve as a resource for researchers and professionals in drug development.

Chemical and Physical Properties

α-Guaiene is a hydrophobic, colorless to pale yellow liquid with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2][3] Its chemical structure is characterized by a bicyclic azulene (B44059) core.[4]

PropertyValueReference(s)
CAS Number 3691-12-1[2][3]
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [2][3]
IUPAC Name (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene[1]
Appearance Colorless to pale yellow oil[5]
Odor Woody, spicy, slightly smoky[5]
Boiling Point 281.1 °C[2]
Density 0.9 g/cm³[2]
Flash Point 111.2 °C[2]
Solubility Slightly soluble in chloroform (B151607) and methanol[6]
Storage Store at <-15°C[2]

Biological Activities and Mechanisms of Action

α-Guaiene has demonstrated a range of biological activities, with its anti-cancer, anti-inflammatory, and antifungal properties being the most prominent.

Anticancer Activity

α-Guaiene has been investigated for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.[3] The primary mechanism of its anticancer action is believed to be the induction of apoptosis, or programmed cell death.[3] While specific IC50 values for α-guaiene against a wide range of cancer cell lines are not extensively documented in publicly available literature, it is suggested to act as an inhibitor of protein kinases, which are crucial enzymes in cellular processes like cell division and differentiation.[3] This inhibition is thought to disrupt multiple signaling pathways involved in cancer development and progression.[3]

The induction of apoptosis by many natural compounds, including other terpenes, often involves the activation of a cascade of enzymes called caspases. A plausible pathway for α-guaiene-induced apoptosis is the intrinsic or mitochondrial pathway, which is a common mechanism for sesquiterpenes.

G alpha_Guaiene α-Guaiene Mitochondrion Mitochondrion alpha_Guaiene->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Caspase3 Active Caspase-3 Caspase9->Caspase3 Cleaves and activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis pathway of α-Guaiene.
Anti-inflammatory Activity

Studies on terpenes, including guaiene, have indicated anti-inflammatory effects. α-Guaiene has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell cultures. This suggests a potential mechanism involving the modulation of inflammatory pathways. The NF-κB (nuclear factor kappa B) signaling pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

A likely mechanism for the anti-inflammatory action of α-guaiene involves the inhibition of the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory mediators.

G cluster_0 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates alpha_Guaiene α-Guaiene alpha_Guaiene->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) (Inactive) IkB->NFkB_cytoplasm Degradation NFkB_nucleus NF-κB (p50/p65) (Active) NFkB_cytoplasm->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS for NO production) NFkB_nucleus->Proinflammatory_Genes Induces Transcription Nucleus Nucleus Inflammation Inflammation Proinflammatory_Genes->Inflammation

Proposed inhibition of the NF-κB pathway by α-Guaiene.
Antifungal Activity

α-Guaiene has demonstrated notable antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) have been determined for several species.

Fungal SpeciesMIC (%)MFC (%)Reference(s)
Candida albicans4550[7]
Aspergillus niger5560[7]
Microsporum gypseum5060[7]
Trichophyton mentagrophytes95100[7]

Biosynthesis

α-Guaiene is a sesquiterpene, meaning it is synthesized from three isoprene (B109036) units. The biosynthesis of α-guaiene proceeds through the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the direct precursor.

G IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerization GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP alpha_Guaiene_Synthase α-Guaiene Synthase FPP->alpha_Guaiene_Synthase alpha_Guaiene α-Guaiene alpha_Guaiene_Synthase->alpha_Guaiene Cyclization G Start Start: Dried Patchouli Leaves Distillation_Chamber Load into Distillation Chamber Start->Distillation_Chamber Steam_Injection Inject Steam Distillation_Chamber->Steam_Injection Vaporization Volatile Compounds Vaporize Steam_Injection->Vaporization Condensation Condense Vapor Mixture Vaporization->Condensation Separation Separate Oil and Water Condensation->Separation End End: Crude Patchouli Oil Separation->End G Start Start: Seed Cancer Cells in 96-well plate Incubate_24h Incubate (24h) Start->Incubate_24h Treat Treat with varying concentrations of α-Guaiene Incubate_24h->Treat Incubate_48_72h Incubate (48-72h) Treat->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance End End: Calculate IC50 Measure_Absorbance->End

References

The Biosynthesis of α-Guaiene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Guaiene, a sesquiterpene of significant interest for the fragrance, flavor, and pharmaceutical industries, is a naturally occurring bicyclic hydrocarbon found in a variety of plants. Its characteristic woody and sweet aroma makes it a valuable ingredient in perfumery, while emerging research points towards its potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthesis of α-guaiene in plants, detailing the metabolic pathways, key enzymatic players, regulatory mechanisms, and experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this important natural product.

The Core Biosynthetic Pathway of α-Guaiene

The biosynthesis of α-guaiene in plants originates from the central isoprenoid pathway, which provides the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to construct the immediate precursor to all sesquiterpenes, farnesyl pyrophosphate (FPP). The final and committing step in α-guaiene biosynthesis is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPS).

Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Plants employ two distinct pathways for the synthesis of IPP and DMAPP, segregated in different cellular compartments.

  • The Mevalonate (MVA) Pathway: Located in the cytosol and endoplasmic reticulum, the MVA pathway is the primary source of FPP for sesquiterpene biosynthesis.[1][2][3] It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation reaction yield IPP, which can be isomerized to DMAPP.

  • The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and is primarily responsible for the synthesis of monoterpenes, diterpenes, and carotenoids.[1][4] It utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to produce IPP and DMAPP. While the MEP pathway is generally associated with other classes of terpenes, some crosstalk and exchange of intermediates with the MVA pathway can occur.[4]

The C15 molecule, farnesyl pyrophosphate (FPP), is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS).[3][5]

The Key Enzyme: α-Guaiene Synthase

The cyclization of the linear FPP molecule into the bicyclic structure of α-guaiene is catalyzed by the enzyme α-guaiene synthase (EC 4.2.3.87) .[6] This enzyme belongs to the larger family of terpene synthases (TPS), which are known for their ability to generate a vast diversity of cyclic and acyclic terpene skeletons from a limited number of prenyl pyrophosphate precursors.

Several α-guaiene synthases have been identified and characterized from various plant species. For instance, a variant of the VviTPS24 enzyme from Vitis vinifera, termed VviGuaS, has been shown to produce α-guaiene from FPP.[6] In Aquilaria species, which are known for producing agarwood rich in sesquiterpenes, several δ-guaiene synthases have been characterized that also produce α-guaiene as a minor product.[7]

The reaction mechanism of α-guaiene synthase involves the initial ionization of FPP to form a farnesyl carbocation. This is followed by a series of intramolecular cyclizations and rearrangements within the enzyme's active site, ultimately leading to the formation of the specific guaiene (B7798472) skeleton and the release of pyrophosphate.

Regulatory Mechanisms of α-Guaiene Biosynthesis

The production of α-guaiene in plants is tightly regulated in response to developmental cues and environmental stimuli, particularly biotic and abiotic stress. The jasmonate signaling pathway plays a central role in this regulation.

The Jasmonate Signaling Pathway

Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that act as key signaling molecules in plant defense responses.[4][8] The perception of JA or MeJA triggers a signaling cascade that leads to the transcriptional activation of defense-related genes, including those encoding for terpene synthases.

The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[5][9] In the absence of JA, repressor proteins known as Jasmonate-ZIM domain (JAZ) proteins bind to and inhibit the activity of transcription factors, such as MYC2.[10][11][12] Upon stress or JA accumulation, the bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[5][9] The degradation of JAZ repressors releases MYC2, a basic helix-loop-helix (bHLH) transcription factor, which can then activate the expression of target genes, including sesquiterpene synthase genes like α-guaiene synthase, by binding to specific cis-regulatory elements in their promoters.[10][11][12][13][14]

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive Inhibition MYC2_active MYC2 (active) MYC2_inactive->MYC2_active Activation TPS_Gene α-Guaiene Synthase Gene MYC2_active->TPS_Gene Transcriptional Activation alpha_Guaiene α-Guaiene TPS_Gene->alpha_Guaiene Translation & Catalysis

Quantitative Data

The following tables summarize quantitative data related to the biosynthesis of α-guaiene from published studies.

Table 1: Kinetic Parameters of a Sesquiterpene Synthase Producing α-Guaiene
EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)α-Guaiene (% of product)Reference
δ-guaiene synthase (AcC2)Aquilaria crassnaFPP2.714.99 x 10-318.1[7][14]

Note: Data is for a δ-guaiene synthase that produces α-guaiene as a significant product. Kinetic parameters for a dedicated α-guaiene synthase are not widely available.

Table 2: α-Guaiene Production in Aquilaria sinensis Cell Suspension Culture in Response to Methyl Jasmonate (MeJA)
Treatmentα-Guaiene Production (µg/g fresh weight)Reference
Control (no MeJA)Not detected
100 µM MeJAPresent (quantification not specified)

Note: While the presence of α-guaiene was confirmed upon MeJA treatment, specific quantitative values from this particular study were not provided. The study did indicate a significant induction of sesquiterpenoid production.

Experimental Protocols

Heterologous Expression and Purification of α-Guaiene Synthase in E. coli

This protocol describes the general steps for producing a recombinant plant α-guaiene synthase in E. coli for subsequent characterization.

1. Gene Cloning and Vector Construction:

  • The coding sequence of the putative α-guaiene synthase gene is amplified from plant cDNA.
  • The amplified gene is cloned into an E. coli expression vector, such as pET-28a(+), which often includes a polyhistidine (His)-tag for affinity purification.

2. Transformation and Expression:

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[5]
  • A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic.
  • The starter culture is used to inoculate a larger volume of LB medium.
  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
  • The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to promote proper protein folding.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Cells are lysed by sonication or using a French press.
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
  • The column is washed with a wash buffer containing a low concentration of imidazole.
  • The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole.
  • The purity of the protein is assessed by SDS-PAGE.

Experimental_Workflow_Expression Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Culture Cell Culture and Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification Analysis SDS-PAGE Analysis Purification->Analysis

In Vitro Enzyme Assay for α-Guaiene Synthase Activity

This protocol outlines a method to determine the enzymatic activity of a purified α-guaiene synthase.

1. Reaction Setup:

  • The standard assay is performed in a glass vial with a Teflon-lined cap.
  • A typical reaction mixture (e.g., 500 µL) contains:
  • Assay buffer (e.g., 25 mM HEPES, pH 7.2)
  • Divalent cation cofactor (e.g., 10 mM MgCl2)
  • Dithiothreitol (DTT) (e.g., 1 mM)
  • Purified α-guaiene synthase (in the nM to low µM range)
  • Substrate: Farnesyl pyrophosphate (FPP) (e.g., 10-50 µM)

2. Reaction Incubation:

  • The reaction is initiated by the addition of FPP.
  • The mixture is overlaid with a layer of a water-immiscible organic solvent (e.g., n-hexane or pentane) to trap the volatile terpene products.
  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

3. Product Extraction and Analysis:

  • The reaction is stopped, often by vortexing to ensure complete extraction of the products into the organic layer.
  • The organic layer is carefully collected and can be dried over anhydrous Na2SO4.
  • The sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[11]

4. GC-MS Analysis:

  • An aliquot of the organic extract is injected into the GC-MS system.
  • A non-polar capillary column (e.g., DB-5 or HP-5MS) is typically used for the separation of sesquiterpenes.
  • The oven temperature program is optimized to separate α-guaiene from other potential sesquiterpene products and contaminants. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a few minutes.
  • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a range of m/z 40-400.
  • The identification of α-guaiene is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.
  • Quantification can be performed by integrating the peak area of the α-guaiene and comparing it to a calibration curve generated with the authentic standard.

Subcellular Localization

The biosynthesis of α-guaiene is a compartmentalized process within the plant cell.

  • IPP and DMAPP Synthesis: As mentioned, the MVA pathway enzymes are located in the cytosol and endoplasmic reticulum, while the MEP pathway enzymes are in the plastids.[1][2][3]

  • FPP Synthesis: Farnesyl pyrophosphate synthase (FPPS) is predominantly found in the cytoplasm, which aligns with its role in providing the precursor for cytosolic sesquiterpene biosynthesis.[9] However, some studies have also reported the presence of FPPS in other compartments like chloroplasts and mitochondria, suggesting a more complex distribution and potential for isoprenoid exchange between organelles.[1][4]

  • α-Guaiene Synthesis: Sesquiterpene synthases, including α-guaiene synthase, are typically cytosolic enzymes. This localization is consistent with the cytosolic origin of their substrate, FPP, from the MVA pathway.

Conclusion

The biosynthesis of α-guaiene in plants is a well-orchestrated process that begins with fundamental carbon metabolism and culminates in the intricate cyclization of farnesyl pyrophosphate. The MVA pathway serves as the primary source of precursors, and the reaction is catalyzed by a specific α-guaiene synthase. The production of this valuable sesquiterpene is under the tight control of the jasmonate signaling pathway, highlighting its role in plant defense. The methodologies outlined in this guide provide a framework for the heterologous production, purification, and characterization of α-guaiene synthases, as well as the analysis of their products. A deeper understanding of this biosynthetic pathway opens avenues for metabolic engineering approaches to enhance the production of α-guaiene in both plants and microbial systems, thereby ensuring a sustainable supply for various industrial applications.

References

The Stereochemistry of α-Guaiene and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stereochemistry of α-guaiene and its primary isomers, intended for researchers, scientists, and professionals in the field of drug development. It covers the structural intricacies, physicochemical properties, and relevant experimental methodologies.

Introduction to Guaienes

Guaienes are a group of naturally occurring sesquiterpenes, which are organic compounds with the molecular formula C15H24.[1] These compounds are found in a variety of plants and are significant components of several essential oils, notably guaiac (B1164896) wood oil and patchouli oil.[2] They are recognized for their characteristic earthy and spicy aromas and are utilized in the fragrance and flavoring industries.[1] The core chemical structure of guaienes is a bicyclic system composed of a five-membered and a seven-membered ring. The variations in the position of double bonds and the stereochemistry at chiral centers give rise to different isomers.

Stereochemistry of α-Guaiene

α-Guaiene is one of the most common isomers in this series. Its structure is characterized by a bicyclo[5.3.0]decane skeleton. The precise three-dimensional arrangement of atoms is crucial to its chemical and biological properties.

The absolute stereochemical configuration of the naturally occurring α-guaiene is (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene.[3][4] This configuration defines the spatial orientation of the substituents at the three chiral centers of the molecule.

Key Isomers of α-Guaiene

Besides α-guaiene, other notable isomers include β-guaiene and δ-guaiene. These isomers share the same molecular formula but differ in the arrangement of their atoms, particularly the location of double bonds within the bicyclic structure.[3]

  • β-Guaiene: In this isomer, the isopropenyl group is replaced by an isopropylidene group, and the double bond within the seven-membered ring is shifted. Its systematic name is (1S,4S)-1,4-dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene.[1]

  • δ-Guaiene: This isomer features a different placement of the double bond within the bicyclic system. Its systematic name is (3S,3aS,5R)-3,8-dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene.[1] The co-occurrence of α-guaiene and δ-guaiene is common in many essential oils, reflecting their shared biosynthetic origins.[3]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of α-guaiene and its isomers.

Propertyα-Guaieneβ-Guaieneδ-Guaiene
Molecular Formula C15H24[1]C15H24[1]C15H24[1]
Molar Mass 204.357 g·mol−1[1]204.357 g·mol−1[1]204.357 g·mol−1[1]
CAS Number 3691-12-1[1]88-84-6[1]3691-11-0[1]
Boiling Point 281-282 °C[5]Not availableNot available
Specific Gravity 0.897-0.903[5]0.912-0.918 @ 25°C[6]Not available
Refractive Index Not available1.503-1.509 @ 20°C[6]Not available
Flash Point 78.33 °C (est.)[7]110.00 °C[6]Not available
Kovats Retention Index (Standard non-polar) 1418 - 1480[4]Not availableNot available

Experimental Protocols

Isolation of α-Guaiene from Patchouli Oil

A common method for isolating α-guaiene from natural sources like patchouli oil is vacuum fractional distillation.[8]

Objective: To enrich the α-guaiene content from crude patchouli oil.

Methodology:

  • Apparatus: A vacuum fractional distillation setup is used.

  • Procedure: The process is optimized using Response Surface Methodology (RSM) by varying parameters such as feed volume, reflux ratio, and applied pressure.[8]

  • Optimal Conditions: One study found the optimal conditions to be a feed volume of 75 mL, a reflux ratio of 24:1, and an applied run pressure of 14.80 mmHg to achieve a 44.70% purity of α-guaiene in the first distillate fraction.[8]

  • Analysis: The resulting fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of α-guaiene.[8]

Characterization and Stereochemical Determination

The structural elucidation and determination of the absolute configuration of guaiene (B7798472) sesquiterpenoids involve a combination of spectroscopic and computational methods.[9]

Methodology:

  • Spectroscopic Analysis:

    • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY) experiments are conducted to determine the connectivity and relative stereochemistry of the molecule.[10][11]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[10]

    • Electronic Circular Dichroism (ECD): Experimental ECD spectra are compared with theoretically calculated spectra to determine the absolute configuration of chiral centers.[9]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[9][10]

  • Quantum-Chemical Calculations: Theoretical calculations are employed to predict stable conformations and to calculate NMR and ECD spectra for comparison with experimental data.[9]

  • Mosher's Method: This chemical derivatization technique can be used to determine the absolute configuration of secondary alcohols, which may be present in oxidized derivatives of guaienes.[9]

Biosynthesis of Guaiene Sesquiterpenes

The biosynthesis of guaiene-type sesquiterpenes begins with the common C15 precursor, farnesyl diphosphate (B83284) (FPP).[3] The process involves a series of enzymatic cyclization reactions catalyzed by terpene synthases (TPSs).[12]

The initial step is the C1-to-C10 cyclization of FPP to form a macrocyclic germacrene-like intermediate.[12][13] This is followed by a second cyclization between C2 and C6 to generate the characteristic bicyclic guaiene skeleton.[12] Different terpene synthases can produce different guaiene isomers as their major products. For instance, δ-guaiene synthases have been identified that primarily produce δ-guaiene, with α-guaiene and α-humulene as minor products.[12][13]

Biosynthesis_of_Guaienes FPP Farnesyl Diphosphate (FPP) Guaiene_Synthase Guaiene Synthase FPP->Guaiene_Synthase C1-C10 cyclization Intermediate Germacrene-like Intermediate alpha_Guaiene α-Guaiene Intermediate->alpha_Guaiene C2-C6 cyclization delta_Guaiene δ-Guaiene Intermediate->delta_Guaiene C2-C6 cyclization alpha_Humulene α-Humulene Intermediate->alpha_Humulene alternative cyclization Guaiene_Synthase->Intermediate Autoxidation_of_alpha_Guaiene alpha_Guaiene α-Guaiene Hydroperoxides Unstable Hydroperoxides (e.g., 2- and 4-hydroperoxyguaienes) alpha_Guaiene->Hydroperoxides Aerial Oxidation Rotundone Rotundone (peppery aroma) Hydroperoxides->Rotundone Fragmentation/Degradation Corymbolone Corymbolone and its epimer Hydroperoxides->Corymbolone Fragmentation/Degradation Rotundols Rotundols Hydroperoxides->Rotundols Fragmentation/Degradation Chabrolidione_Epimers Epimers of Chabrolidione A Hydroperoxides->Chabrolidione_Epimers Fragmentation/Degradation Hydroxyrotundones 4-Hydroxyrotundones Hydroperoxides->Hydroxyrotundones Fragmentation/Degradation Epoxides Epoxides Hydroperoxides->Epoxides Fragmentation/Degradation

References

alpha-Guaiene role as a plant metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to α-Guaiene as a Plant Metabolite

Abstract

α-Guaiene is a naturally occurring bicyclic sesquiterpene (C₁₅H₂₄) found as a significant constituent of the essential oils of various aromatic plants, most notably patchouli (Pogostemon cablin) and guaiac (B1164896) wood (Bulnesia sarmientoi).[1][2] As a plant metabolite, it plays a crucial role in the plant's defense mechanisms, particularly as an antioxidant and an antifungal agent.[3][4] Its biosynthesis primarily follows the mevalonate (B85504) (MVA) pathway, culminating in the cyclization of farnesyl pyrophosphate.[2][3] Beyond its physiological functions in plants, α-guaiene is of significant interest to the fragrance, flavor, and pharmaceutical industries due to its characteristic woody aroma and diverse bioactive properties, including antimicrobial, anti-inflammatory, and potential antitumor activities.[1][5][6] This technical guide provides a comprehensive overview of the biosynthesis of α-guaiene, its physiological roles, quantitative data on its occurrence and efficacy, and detailed experimental protocols for its isolation, analysis, and functional characterization.

Biosynthesis of α-Guaiene

α-Guaiene belongs to the large class of sesquiterpenoids, which are synthesized from three five-carbon isoprene (B109036) units.[2] The biosynthesis is deeply integrated within the plant's terpenoid metabolism network.

Pathway Overview: The production of α-guaiene originates from the cytosolic Mevalonate (MVA) pathway, which produces the C₅ precursor isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2][3] These units are condensed to form the C₁₅ precursor, farnesyl pyrophosphate (FPP). FPP serves as the direct substrate for a class of enzymes known as sesquiterpene synthases.[2]

Specifically, an α-guaiene synthase catalyzes the complex intramolecular cyclization of the linear FPP molecule to form the characteristic bicyclic guaiane (B1240927) skeleton.[2][7] This process is a rate-limiting step in the biosynthesis pathway.[7] It is important to note that different guaiene (B7798472) synthases exist, with some producing δ-guaiene as the major product and α-guaiene as a minor one.[8][9]

Furthermore, α-guaiene can act as a precursor for other important natural compounds. For instance, the potent aroma compound rotundone, known for its peppery scent, can be formed from the aerial or enzymatic oxidation of α-guaiene.[2][10]

alpha_Guaiene_Biosynthesis cluster_0 Cytosolic Mevalonate (MVA) Pathway cluster_1 Sesquiterpenoid Backbone Synthesis cluster_2 Product Formation AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA IPP IPP / DMAPP (C5) MVA->IPP FPP Farnesyl Pyrophosphate (FPP, C15) IPP->FPP FPP Synthase Enzyme1 α-Guaiene Synthase FPP->Enzyme1 alpha_Guaiene α-Guaiene Enzyme2 Oxidation (e.g., CYP71BE P450s) alpha_Guaiene->Enzyme2 Rotundone Rotundone Enzyme1->alpha_Guaiene Enzyme2->Rotundone

Caption: Biosynthetic pathway of α-guaiene from the MVA pathway.

Physiological Role in Plants

α-Guaiene is a key secondary metabolite involved in the plant's interaction with its environment, primarily in defense against biotic and abiotic stresses.

2.1. Plant Defense and Stress Response The synthesis of α-guaiene is often induced as part of the plant's defense mechanism.[2] Its roles include:

  • Antioxidant Activity: In plants subjected to stress, such as weed interference, α-guaiene functions as an antioxidant.[3] Oxidative stress from high accumulation of reactive oxygen species (ROS) stimulates the plant's antioxidant defense system, which includes the production of phytochemicals like α-guaiene.[3]

  • Antifungal Properties: α-Guaiene has demonstrated significant antifungal activity against a range of pathogenic fungi, including Aspergillus niger, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes.[2][4][11] This suggests a direct role in protecting the plant from fungal infections.

  • Induced Defense: The production of α-guaiene can be triggered by external elicitors that mimic pathogen attacks, such as methyl jasmonate and yeast extracts.[2][9][12] This links its biosynthesis directly to the plant's inducible defense signaling pathways. Abiotic factors like drought stress have also been shown to increase its production.[2]

Plant_Defense_Role cluster_0 Plant Response cluster_1 Protective Functions Stress Biotic Stress (e.g., Fungal Pathogens) Abiotic Stress (e.g., Drought, Weeds) PlantCell Plant Cell Stress->PlantCell Elicitors Elicitors (Methyl Jasmonate, Yeast Extract) Elicitors->PlantCell Signaling Defense Signaling Cascade PlantCell->Signaling Biosynthesis α-Guaiene Biosynthesis Signaling->Biosynthesis Accumulation α-Guaiene Accumulation Biosynthesis->Accumulation Antioxidant Antioxidant Response (ROS Scavenging) Accumulation->Antioxidant Antifungal Direct Antifungal Activity Accumulation->Antifungal Outcome Enhanced Plant Resistance & Stress Tolerance Antioxidant->Outcome Antifungal->Outcome

Caption: Role of α-guaiene in the plant defense response system.

2.2. Ecological Interactions As a volatile sesquiterpene, α-guaiene is a major contributor to the characteristic aroma of plants like patchouli.[4] This aroma can play a role in mediating ecological interactions, such as repelling herbivores or attracting pollinators, although specific research on α-guaiene's role in these interactions is less detailed.

Quantitative Data

The concentration of α-guaiene varies significantly depending on the plant species, geographical origin, developmental stage, and specific tissue.[2]

Table 1: Concentration of α-Guaiene in Various Plant Sources

Plant SpeciesPlant PartConcentration (%)Reference
Pogostemon cablinEssential Oil11.0 - 16.0[4][13]
Pogostemon cablinLeaves6.18[2][14]
Pogostemon cablinStems2.27[2][14]
Pogostemon paniculatusLeaves (Essential Oil)10.67[15]

Table 2: Antifungal Activity of α-Guaiene

Fungal PathogenMinimum Inhibitory Conc. (MIC)Minimum Fungicidal Conc. (MFC)Reference
Candida albicans ATCC 710245%50%[4][11][16]
Aspergillus niger55%60%[4][11][16]
Microsporum gypseum ATCC 1468350%60%[4][11][16]
Trichophyton mentagrophytes ATCC 1640495%100%[4][11][16]
Note: Concentrations reported as percentages of the tested α-guaiene solution.

Table 3: Antioxidant Activity Data

Source Materialα-Guaiene Content (%)AssayResult (IC₅₀)Reference
Pogostemon paniculatus Essential Oil10.67DPPH Radical Scavenging18.5 µg/mL[15]

Experimental Methodologies

4.1. Isolation and Purification Protocol: Vacuum Fractional Distillation

This method is used to separate components of essential oils based on differences in boiling points at reduced pressure, which prevents thermal degradation.

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus, including a heating mantle, a distillation flask, a fractionating column (e.g., 90 cm), a condenser, a collection flask, and a vacuum pump with a pressure gauge.

  • Sample Loading: Charge the distillation flask with crude patchouli oil (e.g., 75-125 mL).[3]

  • System Evacuation: Reduce the pressure in the system to the desired level (e.g., 5-15 mmHg).[3]

  • Heating: Gently heat the oil using the heating mantle to initiate boiling.

  • Fraction Collection: Set a high reflux ratio (e.g., 20:1 to 30:1) to ensure efficient separation.[3][4] Collect different fractions based on the temperature at the top of the column. The fraction containing α-guaiene is typically collected at a specific temperature range (e.g., 249°C - 254°C at atmospheric pressure, which will be lower under vacuum).[4] One study found the α-guaiene-enriched fraction in the first distillate.[3]

  • Analysis: Analyze the collected fractions using GC-MS to determine the purity of α-guaiene. An optimized process yielded a purity of 44.70%.[3]

4.2. Identification and Quantification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the essential oil or isolated fraction in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1%).

  • GC Conditions:

    • Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample in split or splitless mode.

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 3-5°C/min.

    • Carrier Gas: Use Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.[8]

    • Temperatures: Set ion source and transfer line temperatures to ~230°C and ~280°C, respectively.

  • Data Analysis: Identify α-guaiene by comparing its retention time and mass spectrum with that of an authentic standard or by matching its mass spectrum with a library database (e.g., NIST, Wiley). Quantify the compound based on its relative peak area compared to the total chromatogram area (area percent method).

4.3. Bioactivity Protocol: Antifungal Microdilution Assay (MIC/MFC Determination)

This method determines the lowest concentration of a substance that inhibits fungal growth (MIC) or kills the fungus (MFC).[4][11]

  • Fungal Inoculum Preparation: Culture the test fungi on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the purified α-guaiene fraction in a suitable broth medium (e.g., Sabouraud Dextrose Broth). The concentration range should be broad enough to determine the MIC.

  • Controls:

    • Positive Control: Medium with a known antifungal agent (e.g., ketoconazole, fluconazole).[4][11]

    • Negative Control: Medium with the solvent used for dilution (e.g., n-hexane with a surfactant like Tween 80).[4][11]

    • Growth Control: Medium with the fungal inoculum only.

  • Inoculation: Add the prepared fungal inoculum to each well (except the medium sterility control).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungus.

  • MIC Determination: The MIC is the lowest concentration of α-guaiene at which no visible fungal growth is observed.

  • MFC Determination: Take an aliquot from the wells showing no growth (at and above the MIC) and subculture it onto fresh agar plates. Incubate the plates. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Experimental_Workflow cluster_0 Analysis & Bioassay cluster_1 Results Plant Plant Material (e.g., Pogostemon cablin leaves) Distill Steam or Hydro-Distillation Plant->Distill Oil Crude Essential Oil Distill->Oil Fractionate Vacuum Fractional Distillation Oil->Fractionate Fraction α-Guaiene Enriched Fraction Fractionate->Fraction GCMS Identification & Quantification (GC-MS) Fraction->GCMS Bioassay Antifungal Bioassay (Microdilution) Fraction->Bioassay Purity Purity & Concentration Data GCMS->Purity MIC MIC & MFC Values Bioassay->MIC

Caption: Experimental workflow for isolation, analysis, and bioassay of α-guaiene.

Broader Significance and Future Directions

The study of α-guaiene extends beyond plant physiology into several industrial and research fields.

  • Pharmacological Potential: Its demonstrated antifungal activity makes it a candidate for developing new natural fungicides.[4][11] Furthermore, preliminary studies suggest anti-inflammatory, antioxidant, and antitumor properties, indicating its potential in drug development.[5][6][12] Research into guaiazulene, a related azulene (B44059) derivative, has also shown promise against oral squamous cell carcinoma, suggesting a potential avenue of investigation for α-guaiene derivatives.[17]

  • Industrial Applications: α-Guaiene is a valuable ingredient in the fragrance and flavor industries, prized for its sweet, woody, and peppery notes.[1][7][18]

  • Metabolic Engineering: Understanding the biosynthetic pathway and its regulation opens up possibilities for metabolic engineering. Identifying and engineering more efficient α-guaiene synthases could lead to increased titers of α-guaiene in microbial or plant-based production systems, providing a sustainable alternative to extraction from rare plant sources.[7]

Future research should focus on elucidating the specific molecular targets of α-guaiene's antifungal and anti-inflammatory actions, investigating its synergistic effects with other phytochemicals, and further exploring its potential as a scaffold for novel therapeutic agents.

References

An In-depth Technical Guide to the Identification of α-Guaiene in Essential Oil Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of α-Guaiene, a sesquiterpene found in various essential oils. The protocols and data presented are intended to support researchers in the fields of natural product chemistry, quality control, and drug development.

Introduction to α-Guaiene

Alpha-guaiene (α-Guaiene) is a naturally occurring sesquiterpene hydrocarbon with a characteristic woody aroma.[1] It is a significant constituent of several commercially important essential oils, including those from patchouli (Pogostemon cablin) and guaiac (B1164896) wood (Bulnesia sarmientoi).[2][3] As a volatile oil component and a plant metabolite, the accurate identification and quantification of α-guaiene are crucial for the quality assessment and standardization of essential oils and derived products.[4]

Analytical Methodologies for the Identification of α-Guaiene

The identification of α-guaiene in complex essential oil mixtures primarily relies on chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and definitive method. Other techniques such as liquid chromatography-mass spectrometry (LC-MS) and near-infrared (NIR) spectroscopy have also been employed.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils due to its high separation efficiency and sensitive detection.[6] The identification of α-guaiene is achieved by comparing its mass spectrum and retention index with those of a reference standard or with data from established spectral libraries.

Experimental Protocol: GC-MS Analysis of α-Guaiene

This protocol outlines a general procedure for the identification and quantification of α-guaiene in an essential oil sample.

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, chloroform, or methylene (B1212753) chloride) to a concentration of approximately 0.1 g/mL.[7][8]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.[9]

  • Mass Spectrometer: Agilent 5973N or similar.[9]

  • Capillary Column: A non-polar column such as a ZB-5MS (5% phenyl, 95% methyl siloxane) or DB-5 is typically used. A common dimension is 30-60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[7][9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Injector Temperature: 250 °C.[9]

  • Split Ratio: 1:15 to 24.4:1.[7][9]

  • Oven Temperature Program:

    • Initial temperature: 60-70 °C, hold for 3 minutes.

    • Ramp 1: Increase to 100 °C at 5 °C/min, hold for 1 minute.

    • Ramp 2: Increase to 246 °C at 120 °C/min, hold for 3 minutes.[10]

    • Note: The temperature program should be optimized based on the specific column and instrument used to achieve good separation of sesquiterpenes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Ion Source Temperature: 230 °C.[10]

    • Transfer Line Temperature: 280-300 °C.[7][10]

    • Mass Scan Range: 40–400 amu.[7]

3. Data Analysis:

  • Identification: The identification of α-guaiene is confirmed by comparing the obtained mass spectrum with reference spectra from libraries such as NIST or Wiley. The Kovats retention index (RI) should also be calculated and compared with literature values. The standard non-polar Kovats RI for α-guaiene is approximately 1436-1455.[4][11]

  • Quantification: For quantitative analysis, a calibration curve can be prepared using a certified reference standard of α-guaiene. The peak area of α-guaiene in the sample chromatogram is then used to determine its concentration.

Other Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for volatile compounds, LC-MS can be used for the analysis of α-guaiene, particularly after a sample separation process.[5]

  • Near-Infrared (NIR) Spectroscopy: NIR spectroscopy combined with chemometric methods like Partial Least Squares Regression (PLSR) has been shown to be a rapid and non-destructive method for quantifying α-guaiene in patchouli oil.[5]

Quantitative Data of α-Guaiene in Various Essential Oils

The concentration of α-guaiene can vary significantly depending on the plant source, geographical origin, and distillation method.

Essential Oil SourcePlant SpeciesPercentage of α-Guaiene (%)Reference
PatchouliPogostemon cablin2.27 - 20.13[3][5]
Guaiac WoodBulnesia sarmientoi~0.31[3]
AgarwoodAquilaria speciesPresent[2]
Rose Oil Otto BulgariaRosa damascena~0.50[12]
Wormwood Oil (France)Artemisia annua2.24 - 14.73[12]

Isolation and Separation of α-Guaiene

For obtaining pure α-guaiene for use as a reference standard or for further research, isolation from essential oils is necessary.

  • Vacuum Fractional Distillation: This technique has been successfully used to isolate and enrich α-guaiene from patchouli oil. By optimizing parameters such as feed volume, reflux ratio, and pressure, the purity of α-guaiene can be significantly increased.[13]

  • Column Chromatography: Solid-phase column chromatography using a reverse-phase C18 column can be employed to separate sesquiterpenes. Elution with a gradient of water and an organic solvent like methanol (B129727) allows for the separation of different terpene fractions.[14]

Spectroscopic Data for α-Guaiene

The following data is crucial for the unambiguous identification of α-guaiene.

  • Mass Spectrometry (EI): The mass spectrum of α-guaiene shows characteristic fragmentation patterns. Key mass-to-charge ratios (m/z) include prominent peaks that can be compared against spectral libraries for confirmation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR data provide detailed structural information.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups and double bonds within the molecule.[16]

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows for the identification of α-guaiene.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Essential Oil Sample dilution Dilution in Volatile Solvent start->dilution injection Injection into GC-MS dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection mass_spec Mass Spectrum Acquisition detection->mass_spec retention Retention Index Calculation detection->retention library_search Library Search (NIST, Wiley) mass_spec->library_search retention->library_search identification Identification of α-Guaiene library_search->identification quantification Quantification (if standard is available) identification->quantification

Caption: Workflow for the identification of α-Guaiene using GC-MS.

isolation_workflow start Crude Essential Oil distillation Vacuum Fractional Distillation start->distillation fractions Collection of Fractions distillation->fractions analysis GC-MS Analysis of Fractions fractions->analysis identification Identification of α-Guaiene Rich Fraction analysis->identification end Isolated/Enriched α-Guaiene identification->end

Caption: Workflow for the isolation of α-Guaiene from essential oils.

References

An In-depth Technical Guide to the Degradation and Stability of α-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of alpha-guaiene's stability and degradation pathways. It consolidates information on the primary factors influencing its integrity, outlines key degradation products, and provides detailed experimental protocols for stability assessment.

Executive Summary

This compound (α-Guaiene) is a bicyclic sesquiterpene hydrocarbon found in numerous plant essential oils, valued for its woody, spicy aroma.[1] Its stability is a critical parameter for applications in the fragrance, flavor, and pharmaceutical industries. The primary degradation pathway identified for α-guaiene is aerial autoxidation, which occurs readily at ambient temperatures and leads to a complex mixture of oxygenated sesquiterpenoids.[2][3][4] Factors such as heat, light, and oxygen availability are known to influence the stability of essential oils and their components, including α-guaiene.[5] While the autoxidation products have been extensively studied, there is a notable gap in the scientific literature regarding quantitative kinetic data (e.g., degradation rates, half-lives) for α-guaiene under specific stress conditions such as thermal, photolytic, and hydrolytic (pH) challenges. This guide synthesizes the available qualitative data and presents adaptable protocols for systematic stability testing.

Primary Degradation Pathway: Autoxidation

The most well-documented degradation route for α-guaiene is autoxidation upon exposure to air.[2][4] This process is a radical-mediated reaction that transforms the hydrocarbon into a diverse array of more volatile and often aroma-impactful compounds.

Mechanism: The autoxidation of α-guaiene proceeds through the initial formation of unstable hydroperoxide intermediates. Specifically, allylic hydrogen abstraction followed by oxygen addition leads to the formation of 2-hydroperoxyguaienes and 4-hydroperoxyguaienes.[2][4] These primary intermediates then undergo a cascade of fragmentation and rearrangement reactions to yield a variety of downstream products.[2][4]

Key Degradation Products: A single study on the autoxidation of α-guaiene on a cellulose (B213188) filter paper at ambient temperature identified two unstable hydroperoxides and 13 downstream sesquiterpenoids.[2][3][4] The major identified products are summarized in Table 1.

Table 1: Major Products Identified from the Autoxidation of α-Guaiene

Product ClassSpecific Compounds IdentifiedSignificance/NoteReference
Ketones(-)-Rotundone, Corymbolone, 7-epi-Chabrolidione A, 1,7-epi-Chabrolidione A, 4-HydroxyrotundonesRotundone is a potent aroma compound with a characteristic peppery scent.[2][2][4]
Alcohols(2R)- and (2S)-Rotundols-[2][4]
EpoxidesVarious guaiene (B7798472) epoxides (5a/b, 9a/b)-[2][4]
Hydroperoxides2- and 4-HydroperoxyguaienesUnstable primary intermediates in the oxidation pathway.[2][4]

The logical progression of this primary degradation pathway is illustrated in the diagram below.

G cluster_start Initiation cluster_intermediate Intermediate Formation cluster_products Downstream Products A α-Guaiene (C15H24) C Allylic Radical Formation A->C Radical Initiator B Aerial Oxygen (O2) B->C D Hydroperoxyguaienes (Primary Intermediates) C->D Oxygen Addition E Rotundone & other Ketones D->E Fragmentation & Rearrangement F Rotundols (Alcohols) D->F Reduction/ Rearrangement G Epoxides D->G Rearrangement H Other Oxygenated Sesquiterpenoids D->H Further Oxidation

Caption: Simplified autoxidation pathway of α-guaiene. (Within 100 characters)

Stability Profile & Forced Degradation

While specific kinetic data for α-guaiene is scarce, the stability of sesquiterpenes in essential oils is known to be influenced by several environmental factors.[5] Forced degradation studies are essential to predict stability, identify potential degradants, and develop stability-indicating analytical methods.[6][7]

Factors Influencing Stability:

  • Oxygen: As detailed above, oxygen is a critical factor leading to oxidative degradation.[2][5] Storage in inert atmospheres (e.g., nitrogen, argon) or the inclusion of antioxidants can mitigate this process.

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including oxidation.[5] The Arrhenius equation dictates that reaction rates often double with a 10°C increase in temperature.[5] While one source notes α-guaiene has stability under heat, this is likely context-dependent and contrasts with evidence that terpenes undergo thermal degradation in the presence of air.

  • Light: UV and visible light can provide the energy to initiate radical reactions, accelerating the autoxidation process.[5] Photolytic degradation can lead to a different profile of degradants compared to purely thermal or oxidative stress. Storage in amber or opaque containers is a standard protective measure.[5]

  • pH (Hydrolytic Stability): The stability of compounds in solution can be highly dependent on pH. While no specific studies on α-guaiene were found, other plant-derived compounds show significant degradation at alkaline pH values.[8][9] As a non-polar hydrocarbon, α-guaiene is insoluble in aqueous media, but this factor can be relevant in emulsions or formulations.

Quantitative Stability Data

As of this review, published studies providing specific degradation kinetics for α-guaiene are not available. The following tables are presented as templates for organizing data from future stability studies. Such studies would be invaluable for establishing a comprehensive stability profile for the molecule.

Table 2: Hypothetical Thermal and Photolytic Degradation Kinetics of α-Guaiene

ConditionRate Constant (k)Order of ReactionHalf-Life (t½)% Degradation at Time (t)
Thermal
40°CData not availableData not availableData not availableData not available
60°CData not availableData not availableData not availableData not available
80°CData not availableData not availableData not availableData not available
Photolytic
ICH Q1B Option 1Data not availableData not availableData not availableData not available

Table 3: Hypothetical Hydrolytic Degradation of α-Guaiene in a Suitable Medium

ConditionpH% Recovery of α-Guaiene at Time (t)Major Degradants Observed
Acidic 2.0Data not availableData not available
Neutral 7.0Data not availableData not available
Alkaline 9.0Data not availableData not available

Experimental Protocols

The following sections detail methodologies for conducting stability and degradation studies on α-guaiene. These protocols are adapted from established methods for essential oils and forced degradation studies.[4][6][10]

Protocol for a Comprehensive Stability Study

This protocol is adapted from stability studies performed on essential oils and is designed to assess the impact of temperature and storage conditions over time.[10][11]

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Workflow prep1 Obtain high-purity α-Guaiene standard prep2 Prepare solutions in suitable solvent (e.g., hexane) prep1->prep2 prep3 Aliquot into storage containers (e.g., amber glass vials) prep2->prep3 cond1 -20°C (Freezer) prep3->cond1 cond2 4°C (Refrigerator) prep3->cond2 cond3 25°C / 60% RH (ICH Long-Term) prep3->cond3 cond4 40°C / 75% RH (ICH Accelerated) prep3->cond4 pull Pull samples at time points (0, 1, 3, 6 months) cond1->pull cond2->pull cond3->pull cond4->pull gcms GC-MS Analysis to quantify α-Guaiene & identify degradants pull->gcms data Data Analysis: - Calculate % degradation - Profile new peaks gcms->data

Caption: Workflow for a comprehensive stability study of α-guaiene. (Within 100 characters)

Methodology:

  • Materials: High-purity α-guaiene (>98%), GC-grade solvent (e.g., hexane (B92381) or pentane), amber glass vials with PTFE-lined caps.

  • Sample Preparation: Prepare a stock solution of α-guaiene at a known concentration (e.g., 1 mg/mL) in the chosen solvent. Aliquot the solution into the vials, ensuring minimal headspace. A parallel set of samples can be prepared neat (undiluted) to assess stability in its pure form.

  • Storage: Place sets of samples in controlled environmental chambers at various conditions as outlined in the workflow diagram (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH). Include a set exposed to light at 25°C to assess photostability.

  • Time Points: Withdraw samples for analysis at predetermined intervals, such as 0, 1, 3, and 6 months.

  • Analysis: Analyze each sample using a validated stability-indicating GC-MS method (see Protocol 5.3).

  • Data Evaluation:

    • Quantify the remaining percentage of α-guaiene at each time point relative to the initial (time 0) sample.

    • Identify and semi-quantify any new peaks that appear in the chromatogram, representing degradation products.

    • Document any changes in physical appearance (color, clarity).

Protocol for Forced Degradation Studies

This protocol follows the principles outlined in ICH guideline Q1A(R2) to investigate degradation pathways under harsh conditions.[12] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[12]

Methodology:

  • Stock Preparation: Prepare a solution of α-guaiene in a suitable solvent that is stable under the stress conditions (e.g., acetonitrile).

  • Acid Hydrolysis:

    • Treat the α-guaiene solution with 0.1 M HCl.

    • Heat at 60°C for a specified period (e.g., 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Treat the α-guaiene solution with 0.1 M NaOH.

    • Heat at 60°C for a specified period (e.g., 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the α-guaiene solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified period (e.g., 24 hours).

    • Dilute for analysis.

  • Thermal Degradation:

    • Store a sample of neat α-guaiene (or a solution in a high-boiling point solvent) in an oven at a high temperature (e.g., 80-100°C) for several days.

    • Dissolve/dilute the sample for analysis.

  • Photolytic Degradation:

    • Expose a solution of α-guaiene in a photostable, UV-transparent container (e.g., quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7]

    • Analyze the sample, ensuring a parallel control sample is kept in the dark to differentiate between photolytic and thermal degradation.

  • Analysis: All stressed samples, along with an unstressed control, should be analyzed by a validated stability-indicating GC-MS method.

Protocol for GC-MS Analysis

This is a general protocol for the quantification of α-guaiene and the identification of its degradation products. Method optimization will be required.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm; 0.25 µm film thickness), is suitable for terpene analysis.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-2.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60-70°C, hold for 2-3 minutes.

    • Ramp 1: Increase to 180°C at a rate of 3-5°C/min.

    • Ramp 2: Increase to 300°C at a rate of 10-20°C/min, hold for 5-10 minutes.

    • This program should be optimized to achieve good separation between α-guaiene and any observed degradants.

  • Injector: Split/splitless injector, set to 250°C. Injection volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Quantification: The concentration of α-guaiene is determined by comparing its peak area to a calibration curve generated from standards of known concentration.

  • Identification of Degradants: Tentative identification of degradation products is achieved by comparing their mass spectra with libraries such as NIST/Wiley. Confirmation requires analysis of authentic reference standards.

Conclusion and Future Directions

The stability of α-guaiene is primarily challenged by its susceptibility to aerial autoxidation, a process that generates a rich profile of oxygenated sesquiterpenoids. While this degradation pathway is qualitatively understood, a significant opportunity exists for research into the quantitative aspects of α-guaiene's stability. Conducting systematic forced degradation studies under controlled thermal, photolytic, and hydrolytic conditions would provide invaluable kinetic data. This information would enable the development of predictive models for shelf-life, inform the design of stable formulations, and establish appropriate storage and handling guidelines for this important natural compound. The protocols outlined in this guide provide a robust framework for undertaking such investigations.

References

α-Guaiene as a Precursor for Rotundone Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundone (B192289), a sesquiterpenoid ketone, is a potent aroma compound responsible for the characteristic peppery scent of various plants, including black pepper, as well as in some wines.[1][2][3] Its unique sensory properties and biological activities have garnered significant interest in the flavor, fragrance, and pharmaceutical industries. A key precursor in the synthesis of rotundone is α-guaiene, a bicyclic sesquiterpene found in a variety of essential oils. This technical guide provides a comprehensive overview of the synthesis of rotundone from α-guaiene, focusing on the chemical and enzymatic methodologies, experimental protocols, and quantitative data.

Chemical Synthesis of Rotundone from α-Guaiene

The primary mechanism for the conversion of α-guaiene to rotundone is through oxidation. This can be achieved via several methods, including autoxidation and mediated chemical oxidation.

Aerial Autoxidation

The simplest method for the synthesis of rotundone from α-guaiene is through aerial autoxidation, where α-guaiene is exposed to atmospheric oxygen.[1][3] This process can occur over several weeks at room temperature.[4]

Reaction Pathway and Intermediates:

The autoxidation of α-guaiene proceeds through the formation of unstable hydroperoxide intermediates, primarily at the C-2 and C-4 positions.[1][2] These hydroperoxyguaienes then undergo further fragmentation and degradation to yield rotundone and other oxygenated sesquiterpenoids, such as rotundols.[1][2][4]

Experimental Protocol: Aerial Autoxidation on a Solid Support

A detailed experimental protocol for the aerial autoxidation of α-guaiene on a solid support, as described in mechanistic studies, is as follows:

  • Preparation of α-Guaiene Solution: Prepare a solution of α-guaiene in an appropriate solvent (e.g., diethyl ether).

  • Application to Solid Support: Apply the α-guaiene solution to a solid support, such as cellulose (B213188) filter paper, and allow the solvent to evaporate.

  • Incubation: Store the filter paper in a dark, well-ventilated area at ambient temperature for several weeks.

  • Extraction: After the incubation period, extract the oxidized products from the filter paper using a suitable solvent (e.g., ethyl acetate).

  • Purification and Analysis: The crude extract can be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate rotundone and other products. Analysis and quantification are typically performed using gas chromatography-mass spectrometry (GC-MS).

Mediated Chemical Oxidation

To improve the efficiency and yield of rotundone synthesis, various chemical oxidants and catalysts can be employed.

Chromium (VI) reagents are effective for the oxidation of α-guaiene to rotundone.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve α-guaiene in a suitable solvent (e.g., dichloromethane).

  • Addition of Oxidant: Add a chromium (VI) reagent, such as pyridinium (B92312) chlorochromate (PCC) or chromium trioxide, to the solution. The reaction may be carried out in the presence of an adsorbent like Celite.[5]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period.

  • Work-up: Quench the reaction and work up the mixture to remove the chromium salts. This typically involves filtration and washing with aqueous solutions.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure rotundone.

Iron(III)-porphyrin complexes can catalyze the oxidation of α-guaiene to rotundone using molecular oxygen as the oxidant.[5]

Experimental Protocol:

  • Catalyst Preparation: Prepare a mixture of an iron(III)-porphyrin complex catalyst (e.g., chloro(tetraphenylporphyrinato)iron(III)) and a co-catalyst such as imidazole (B134444) in a suitable solvent system (e.g., a 1:1 ethanol/water mixture).[5]

  • Reaction Mixture: Add α-guaiene to the catalyst solution.[5]

  • Oxygenation: Introduce molecular oxygen into the reaction mixture by bubbling or maintaining an oxygen atmosphere.

  • Reaction Conditions: Stir the mixture at room temperature for the desired reaction time.

  • Extraction and Purification: After the reaction, extract the products with an organic solvent and purify by chromatography.

Enzymatic Synthesis of Rotundone from α-Guaiene

Enzymatic methods offer a highly specific and often more environmentally friendly alternative to chemical synthesis.

Cytochrome P450 Monooxygenases

Certain cytochrome P450 enzymes have been identified to catalyze the oxidation of α-guaiene to rotundone. For instance, CYP71BE5 from grapevine (Vitis vinifera) can directly oxidize α-guaiene at the C-2 position to form rotundone.[6][7] The reaction may proceed through rotundol intermediates.[6]

Experimental Protocol (General):

  • Enzyme Preparation: Obtain the cytochrome P450 enzyme, typically through recombinant expression in a host system like yeast or E. coli.

  • Reaction Buffer: Prepare a suitable reaction buffer containing the enzyme, a cofactor such as NADPH, and a cytochrome P450 reductase.

  • Substrate Addition: Add α-guaiene to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature for a specific duration.

  • Product Extraction and Analysis: Extract the products from the reaction mixture and analyze by GC-MS or other suitable analytical techniques.

Laccases

Fungal laccases, in the presence of chemical mediators, can also facilitate the oxidation of α-guaiene to rotundone.[7]

Data Presentation

Table 1: Comparison of Synthesis Methods for Rotundone from α-Guaiene

Synthesis MethodKey Reagents/CatalystsGeneral Reaction ConditionsReported YieldsNotes
Aerial Autoxidation Atmospheric OxygenAmbient temperature, several weeksLowSimple but slow and low-yielding.
Chromium Oxidation Pyridinium chlorochromate (PCC), Chromium trioxideRoom temperatureGoodEffective but requires stoichiometric use of toxic chromium reagents.[5]
Iron Porphyrin Catalysis Iron(III)-porphyrin complex, O₂, ImidazoleRoom temperatureGoodUtilizes a catalyst and a green oxidant (O₂).[5]
Enzymatic (Cyt P450) CYP71BE5, NADPHOptimal enzyme temperatureVariesHighly specific, environmentally friendly.
Enzymatic (Laccase) Fungal laccase, chemical mediatorOptimal enzyme temperatureVariesRequires a mediator.[7]

Table 2: Spectroscopic Data for Key Compounds

CompoundMolecular Formula¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
α-Guaiene C₁₅H₂₄Data not available in search resultsData not available in search results204 (M⁺)
(2R)- and (2S)-Rotundol C₁₅H₂₄OData not available in search resultsData not available in search results220 (M⁺)
Rotundone C₁₅H₂₂OData not available in search resultsData not available in search results218 (M⁺)

Note: Detailed NMR data for intermediates and the final product were not available in the provided search results. Researchers should refer to dedicated spectroscopic studies for complete assignments.

Visualizations

aerial_autoxidation_pathway alpha_guaiene α-Guaiene hydroperoxyguaienes 2- and 4-Hydroperoxyguaienes (unstable intermediates) alpha_guaiene->hydroperoxyguaienes Autoxidation o2 O₂ (air) rotundols (2R)- and (2S)-Rotundols hydroperoxyguaienes->rotundols Reduction rotundone Rotundone hydroperoxyguaienes->rotundone Degradation other_products Other Oxidation Products hydroperoxyguaienes->other_products Fragmentation rotundols->rotundone Oxidation

Caption: Aerial autoxidation pathway of α-guaiene to rotundone.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start α-Guaiene oxidation Oxidation (Aerial, Chemical, or Enzymatic) start->oxidation crude_product Crude Product Mixture oxidation->crude_product extraction Solvent Extraction crude_product->extraction chromatography Chromatography (e.g., Column, HPLC) extraction->chromatography analysis Analysis (GC-MS, NMR) chromatography->analysis pure_rotundone Pure Rotundone chromatography->pure_rotundone

Caption: General experimental workflow for rotundone synthesis.

References

spectral data for alpha-Guaiene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the sesquiterpene alpha-Guaiene, a compound of interest in various fields, including fragrance, flavoring, and pharmaceuticals. This document outlines the key spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H and 13C NMR Spectroscopic Data for α-Guaiene. [1]

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm)
149.82.65 (m)
226.91.95-2.05 (m)
331.81.55-1.65 (m)
443.12.45 (m)
5149.2-
635.12.80 (m)
748.52.80 (m)
826.11.80-1.90 (m)
9125.85.30 (t, J=7.0 Hz)
10139.7-
11149.9-
1221.01.70 (s)
13108.94.70 (s), 4.72 (s)
1416.50.95 (d, J=7.0 Hz)
1525.91.05 (d, J=7.0 Hz)

Note: Data is compiled from typical values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Table 2: Key Mass Spectrometry Fragmentation Data for α-Guaiene. [1]

m/zRelative IntensityPossible Fragment
204Low[C₁₅H₂₄]⁺ (Molecular Ion)
189Moderate[M - CH₃]⁺
161Moderate[M - C₃H₇]⁺
105High (Base Peak)[C₈H₉]⁺
93Significant[C₇H₉]⁺
Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for α-Guaiene.

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (exocyclic methylene)
~2960-2850StrongC-H stretch (alkane)
~1640MediumC=C stretch (alkene)
~1450MediumC-H bend (alkane)
~885Strong=C-H bend (out-of-plane, exocyclic methylene)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-25 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • 1H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • 13C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish proton-proton and proton-carbon correlations for complete structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. The injector temperature is typically set to 250°C.

    • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 3°C/min, and held for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, gently pressing to form a thin liquid film between the plates.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: A minimum of 16 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty salt plates should be acquired prior to running the sample.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep GCMS_Prep Dilute in Volatile Solvent Sample->GCMS_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep NMR NMR Spectrometer NMR_Prep->NMR GCMS GC-MS System GCMS_Prep->GCMS IR FT-IR Spectrometer IR_Prep->IR NMR_Data 1H, 13C, 2D NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data Structure Structural Elucidation of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector (Vaporization) Column Capillary Column (Separation) Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Data Mass Spectrum Detector->Data Sample Diluted this compound Sample Sample->Injector

Caption: Detailed workflow of the GC-MS analysis process.

References

An In-depth Technical Guide to the Solubility of α-Guaiene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α-Guaiene, a naturally occurring sesquiterpene, in a variety of organic solvents. Understanding the solubility of α-Guaiene is critical for its application in research, particularly in the fields of pharmacology and drug development, where it is investigated for its potential therapeutic properties. This document offers quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Introduction to α-Guaiene

α-Guaiene (CAS No: 3691-12-1) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄. It is a colorless to pale yellow oil and is a constituent of various essential oils, notably from guaiac (B1164896) wood and patchouli. Its unique chemical structure contributes to its characteristic woody and sweet aroma, leading to its use in the fragrance industry. In the scientific community, α-Guaiene is of interest for its potential biological activities, which necessitates a thorough understanding of its physicochemical properties, including its solubility in different solvent systems.

Quantitative Solubility Data

The solubility of α-Guaiene in a range of organic solvents at 25°C is summarized in the table below. This data is essential for the formulation of α-Guaiene in various delivery systems and for designing experimental protocols.

SolventSolubility (g/L) at 25°C
Alcohols
Ethanol563.52
Methanol244.98
Isopropanol691.88
n-Propanol659.95
n-Butanol782.77
Isobutanol530.84
n-Pentanol454.65
sec-Butanol567.01
n-Hexanol1073.95
n-Heptanol409.37
n-Octanol417.01
Ethylene Glycol24.91
Propylene Glycol67.98
2-Ethoxyethanol348.26
2-Methoxyethanol529.7
2-Propoxyethanol747.33
Transcutol1774.89
Esters
Ethyl Acetate1208.64
Methyl Acetate799.23
n-Propyl Acetate724.65
Isopropyl Acetate940.8
n-Butyl Acetate2111.74
Isobutyl Acetate631.24
n-Pentyl Acetate811.3
Ethyl Formate558.45
Ketones
Acetone912.32
2-Butanone1079.24
Cyclohexanone1649.58
MIBK747.33
Hydrocarbons
n-Hexane283.66
Cyclohexane715.9
n-Heptane562.31
Toluene1622.11
Ethylbenzene627.79
Chlorinated Solvents
Chloroform2769.37
Dichloromethane2630.23
1,2-Dichloroethane1366.59
Tetrachloromethane632.83
Ethers
1,4-Dioxane2493.9
THF3724.82
Amides
DMF607.06
DMAc510.5
NMP535.65
Others
Acetonitrile679.09
DMSO411.48
Acetic Acid220.72

Note: The data presented in this table is compiled from publicly available resources. The exact experimental conditions for the generation of this data were not specified in the original source.

Experimental Protocols for Solubility Determination

The following section outlines a standard experimental protocol for determining the solubility of a hydrophobic, oily compound like α-Guaiene in organic solvents. This method is based on the equilibrium solubility measurement principle.

3.1. Materials and Equipment

  • α-Guaiene (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV/Vis spectrophotometer

  • Autosampler vials

3.2. Procedure

  • Preparation of Supersaturated Solutions: An excess amount of α-Guaiene is added to a known volume of the selected organic solvent in a sealed vial. The amount of α-Guaiene should be sufficient to ensure that a saturated solution is formed and that undissolved compound remains visible.

  • Equilibration: The vials are placed in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C). The solutions are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved α-Guaiene is reached.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the same constant temperature to allow for the sedimentation of the excess, undissolved α-Guaiene. To ensure complete separation of the undissolved portion, the samples are then centrifuged at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The syringe is then fitted with a solvent-compatible syringe filter (e.g., PTFE), and the solution is filtered into a pre-weighed autosampler vial to remove any remaining microscopic particles. A known volume of the filtered saturated solution is then accurately diluted with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: The concentration of α-Guaiene in the diluted solution is determined using a validated analytical method, such as GC-FID or UV/Vis spectroscopy.

    • For GC-FID analysis: A calibration curve is generated using standard solutions of α-Guaiene of known concentrations in the respective solvent. The diluted sample is then injected into the GC, and the peak area of α-Guaiene is used to determine its concentration by interpolating from the calibration curve.

    • For UV/Vis analysis: This method is suitable if α-Guaiene exhibits significant absorbance at a specific wavelength in the chosen solvent. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is calculated using the Beer-Lambert law and the calibration curve.

  • Calculation of Solubility: The solubility of α-Guaiene is calculated by multiplying the determined concentration of the diluted sample by the dilution factor. The final solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of α-Guaiene in an organic solvent.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Thermostatic Shaker) A->B  Excess Solute + Solvent C Phase Separation (Centrifugation) B->C  24-48h @ 25°C D Sample Collection & Filtration C->D  Supernatant E Dilution of Saturated Solution D->E  Clear Filtrate F Quantitative Analysis (e.g., GC-FID) E->F  Diluted Sample G Data Processing & Solubility Calculation F->G  Concentration Data

General workflow for solubility determination.

This guide provides foundational knowledge on the solubility of α-Guaiene, offering valuable data and methodologies for professionals in scientific research and development. The provided information is intended to facilitate the effective use of α-Guaiene in various applications.

Commercial Availability and Purity of α-Guaiene Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of α-Guaiene standards. It is designed to assist researchers, scientists, and drug development professionals in sourcing high-quality α-Guaiene for their studies. This document outlines commercially available standards, typical purity levels, and detailed methodologies for purity verification.

Commercial Availability of α-Guaiene

α-Guaiene (CAS No: 3691-12-1), a sesquiterpene found in various essential oils, is available as a chemical standard from several suppliers. The purity of these standards can vary, and they may be supplied as a neat substance or dissolved in a solvent. The following table summarizes the offerings from various commercial suppliers.

SupplierProduct Name/NumberStated PurityFormulation
Benchchemα-Guaiene / B1239748Not specifiedNot specified
Biosynthα-Guaiene / DAA69112Not specifiedNot specified
Cayman Chemicalα-Guaiene / 34686≥85%A solution in chloroform
Clearsynthα-Guaiene / CS-T-92610Not specifiedNot specified
Chemical Bullα-GuaieneHigh-purityNot specified
Dayang Chemα-guaiene98.0%Not specified
The Good Scents Companyα-guaiene95.00 to 100.00%Not specified

It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch of α-Guaiene standard. The CoA provides detailed information on the purity of the specific lot, the method used for analysis, and data on any identified impurities.

Purity and Common Impurities

The purity of commercially available α-Guaiene standards typically ranges from ≥85% to 98%. As a naturally derived or synthetically produced sesquiterpene, α-Guaiene standards may contain isomeric impurities and other structurally related sesquiterpenes. Common co-occurring compounds that may be present as impurities include:

  • δ-Guaiene: A positional isomer of α-Guaiene.

  • α-Bulnesene: Another related sesquiterpene.

  • Cadinene, Farnesene, and Valencene: Other C15H24 sesquiterpene isomers that may be present in trace amounts.[1]

The presence and concentration of these impurities can influence experimental outcomes, making accurate purity assessment essential.

Experimental Protocols for Purity Determination

The primary methods for determining the purity of α-Guaiene standards are Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID), and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like α-Guaiene. The mass spectrometer provides structural information, aiding in the identification of the primary compound and any impurities.

1. Sample Preparation:

  • Accurately weigh a small amount of the α-Guaiene standard (e.g., 10 mg).

  • Dissolve the standard in a suitable volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a working concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

  • Transfer the final solution to a 2 mL GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column is typically used for sesquiterpene analysis. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 5 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

3. Data Analysis:

  • Identify the α-Guaiene peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Identify any impurity peaks by interpreting their mass spectra and comparing them to reference libraries.

  • Calculate the purity of the α-Guaiene standard by the area percent method, assuming a similar response factor for isomeric impurities. For higher accuracy, a quantitative analysis using a certified reference standard and a calibration curve is recommended.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis

HPLC can be a valuable tool for the analysis of sesquiterpenes, especially for separating non-volatile impurities or for preparative purification. For non-polar compounds like α-Guaiene, Reverse-Phase HPLC (RP-HPLC) is typically employed.

1. Sample Preparation:

  • Accurately weigh a small amount of the α-Guaiene standard (e.g., 10 mg).

  • Dissolve the standard in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol, to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of sesquiterpenes.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used.

    • Start with a composition of 50% B.

    • Increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a low wavelength, such as 210 nm, as sesquiterpenes have weak UV chromophores.

3. Data Analysis:

  • Identify the α-Guaiene peak based on its retention time.

  • Assess the purity by calculating the area percentage of the α-Guaiene peak relative to the total peak area in the chromatogram.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for procuring and verifying the purity of an α-Guaiene standard, as well as the logical relationship in method selection for purity analysis.

Procurement and Purity Verification Workflow for α-Guaiene Standard A Identify Supplier and Request CoA B Procure α-Guaiene Standard A->B C Prepare Standard Solution for Analysis B->C D Perform Purity Analysis (GC-MS or HPLC) C->D E Analyze Data and Determine Purity D->E F Compare with Supplier's CoA E->F G Standard Approved for Research Use F->G Purity Confirmed H Contact Supplier for Discrepancies F->H Discrepancy Found

Caption: Workflow for α-Guaiene standard procurement and verification.

Method Selection for α-Guaiene Purity Analysis A α-Guaiene Standard Purity Assessment B Primary Method: GC-MS/FID A->B C Alternative Method: HPLC-UV/DAD A->C D Ideal for Volatile Impurities and Isomers B->D E Provides Structural Information (MS) B->E F Useful for Non-Volatile Impurities C->F G Can be used for Preparative Purification C->G

Caption: Logic for selecting an analytical method for purity assessment.

References

Early Studies on the Bioactivity of α-Guaiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-guaiene (α-guaiene) is a bicyclic sesquiterpene found in a variety of aromatic plants, most notably in patchouli oil (Pogostemon cablin). For many years, its bioactivity was primarily considered in the context of the essential oils in which it is a constituent. Early research on isolated α-guaiene was limited, with more detailed investigations into its specific pharmacological effects emerging more prominently after 2015. This guide provides an in-depth overview of the foundational and early studies on the bioactivity of α-guaiene, with a focus on its antifungal, anti-inflammatory, antioxidant, and cytotoxic properties. Where early data on the isolated compound is scarce, studies on closely related guaiane (B1240927) sesquiterpenes or essential oils with high α-guaiene content are referenced to provide context for its potential therapeutic effects.

Antifungal Activity

The antifungal properties of α-guaiene have been a significant area of investigation. Early research often inferred its activity as part of an essential oil's broader effects. However, more recent studies have provided specific data on fractions enriched with α-guaiene.

Quantitative Data: Antifungal Activity
Fungal StrainAssay TypeConcentration/ValuePurity of α-GuaieneReference
Candida albicans ATCC 7102Minimum Inhibitory Concentration (MIC)45% (v/v)38.8%--INVALID-LINK--[1][2]
Minimum Fungicidal Concentration (MFC)50% (v/v)38.8%--INVALID-LINK--[1][2]
Aspergillus nigerMinimum Inhibitory Concentration (MIC)55% (v/v)38.8%--INVALID-LINK--[1][2]
Minimum Fungicidal Concentration (MFC)60% (v/v)38.8%--INVALID-LINK--[1][2]
Microsporum gypseum ATCC 14683Minimum Inhibitory Concentration (MIC)50% (v/v)38.8%--INVALID-LINK--[1][2]
Minimum Fungicidal Concentration (MFC)60% (v/v)38.8%--INVALID-LINK--[1][2]
Trichophyton mentagrophytes ATCC 16404Minimum Inhibitory Concentration (MIC)95% (v/v)38.8%--INVALID-LINK--[1][2]
Minimum Fungicidal Concentration (MFC)100% (v/v)38.8%--INVALID-LINK--[1][2]
Candida albicansWell Diffusion7.69 mm inhibition zone (at 100% conc.)38.8%--INVALID-LINK--[3]
Aspergillus nigerWell Diffusion2.82 mm inhibition zone (at 100% conc.)38.8%--INVALID-LINK--[3]
Experimental Protocol: Microdilution Method for MIC and MFC Determination

This protocol is based on the methodology described by Nurjanah et al. (2025).[1][2]

  • Fungal Inoculum Preparation: Fungal conidia are harvested from agar (B569324) slants using sterile 0.85% saline solution containing 0.1% Tween 20. The conidial suspension is then adjusted with sterile saline to a concentration of approximately 1.0 x 10⁵ conidia/mL.

  • Microplate Preparation: A 96-well microplate is used. A serial dilution of the α-guaiene sample is prepared in a suitable broth medium (e.g., Sabouraud Dextrose Broth) in the wells of the microplate.

  • Inoculation: Each well is inoculated with 100 µL of the prepared fungal suspension.

  • Controls: Positive controls (containing a known antifungal agent like ketoconazole (B1673606) or fluconazole), negative controls (containing the solvent used to dissolve α-guaiene, such as n-hexane), and growth controls (containing only the medium and the fungal inoculum) are included.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 28-30°C) for a period suitable for fungal growth (typically 48-72 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of α-guaiene that visually inhibits fungal growth.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), a small aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The plates are incubated for a further 48-72 hours. The MFC is the lowest concentration of α-guaiene that results in no fungal growth on the sub-cultured plates.

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum Prepare Fungal Inoculum (1.0 x 10^5 conidia/mL) fungal_culture->inoculum alpha_guaiene α-Guaiene Sample serial_dilution Serial Dilution of α-Guaiene in 96-well plate alpha_guaiene->serial_dilution inoculate Inoculate wells inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate (48-72h) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from clear wells read_mic->subculture incubate_mfc Incubate plates (48-72h) subculture->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc signaling_pathway_nfkb cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_p P-IκBα IkappaB->IkappaB_p NFkB_inactive NF-κB (p50/p65) IkappaB_p->IkappaB degradation NFkB_active NF-κB (p50/p65) IkappaB_p->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates alpha_Guaiene α-Guaiene alpha_Guaiene->IkappaB_p inhibits degradation? DNA DNA NFkB_nuc->DNA binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces logical_relationship_cytotoxicity alpha_Guaiene α-Guaiene cancer_cell Cancer Cell alpha_Guaiene->cancer_cell acts on apoptosis Induction of Apoptosis cancer_cell->apoptosis pk_inhibition Protein Kinase Inhibition cancer_cell->pk_inhibition cell_cycle_arrest Cell Cycle Arrest cancer_cell->cell_cycle_arrest cell_death Cell Death apoptosis->cell_death pk_inhibition->cell_death cell_cycle_arrest->cell_death

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of α-Guaiene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Guaiene is a bicyclic sesquiterpene found in the essential oils of various plants, including guaiac (B1164896) wood (Bulnesia sarmientoi) and patchouli (Pogostemon cablin).[1][2] It is recognized for its characteristic woody and spicy aroma and is of interest for its potential pharmacological activities. Accurate and precise quantification of α-guaiene in complex matrices such as essential oils, plant extracts, and biological samples is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of α-guaiene using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.

Principle

This method utilizes gas chromatography (GC) to separate α-guaiene from other components in a sample matrix based on its volatility and affinity for a stationary phase. The separated analyte then enters a mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific detection and quantification. For enhanced accuracy, an internal standard is used to correct for variations in sample preparation and instrument response. Quantification is achieved by creating a calibration curve using known concentrations of an α-guaiene analytical standard.

Experimental Protocols

1. Materials and Reagents

  • Analytical Standard: α-Guaiene (≥98% purity, CAS: 3691-12-1)[3][4][5][6]

  • Internal Standard (IS): Deuterated α-guaiene (if available) is the ideal choice.[7][8][9] Alternatively, a structurally similar, non-endogenous sesquiterpene such as trans-caryophyllene (CAS: 87-44-5) or epi-eudesmol can be used.

  • Solvent: Hexane (B92381) or ethyl acetate (B1210297) (GC grade or equivalent)

  • Anhydrous Sodium Sulfate (B86663): For drying extracts.

  • Sample Matrix: Essential oil, plant extract, or other relevant sample.

2. Preparation of Standard Solutions

  • α-Guaiene Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-guaiene standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the α-guaiene stock solution to achieve a concentration range of approximately 0.1 to 50 µg/mL.[10] Spike each calibration standard with a constant concentration of the internal standard (e.g., 10 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.[10]

3. Sample Preparation

The following is a general protocol for the extraction of α-guaiene from a plant matrix. The procedure may need to be optimized based on the specific sample type.

  • Accurately weigh approximately 100 mg of the homogenized and dried sample into a glass vial.

  • Add a known amount of the internal standard stock solution.

  • Add 2 mL of hexane and vortex vigorously for 1 minute.

  • Sonicate the sample for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of sesquiterpenes. These may require optimization for the specific instrument used.

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

5. Data Acquisition and Processing

  • Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity, acquire data in SIM mode. Based on the mass spectrum of α-guaiene, the following ions are recommended for monitoring:

    • Quantifier Ion: m/z 105 (most abundant fragment ion).

    • Qualifier Ions: m/z 93 and m/z 79.

  • Data Analysis: Integrate the peak areas of the quantifier ion for α-guaiene and the quantifier ion of the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).

  • Quantification: Determine the concentration of α-guaiene in the samples by interpolating their analyte-to-internal standard peak area ratios on the calibration curve.

Data Presentation

The following table summarizes representative quantitative data and validation parameters for a GC-MS method for sesquiterpene quantification. These values are based on typical performance for similar analytes and should be established for α-guaiene during method validation.[10][11][12]

ParameterTypical Value
Linearity
Calibration Range0.1 - 50 µg/mL
Correlation Coefficient (R²)≥ 0.998
Precision
Intra-day Precision (%RSD)≤ 12%
Inter-day Precision (%RSD)≤ 12%
Accuracy
Recovery80 - 115%
Sensitivity
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Plant Extract) IS_spike Spike with Internal Standard Sample->IS_spike Extraction Solvent Extraction & Cleanup IS_spike->Extraction GC_Inject Inject 1 µL into GC Extraction->GC_Inject Std_Stock α-Guaiene & IS Stock Solutions Cal_Stds Prepare Calibration Standards (0.1-50 µg/mL) Std_Stock->Cal_Stds Cal_Stds->GC_Inject GC_Sep GC Separation (HP-5MS Column) GC_Inject->GC_Sep MS_Detect MS Detection (EI) SIM Mode GC_Sep->MS_Detect Integration Peak Area Integration MS_Detect->Integration Cal_Curve Construct Calibration Curve (Area Ratio vs. Conc.) Integration->Cal_Curve Quant Calculate α-Guaiene Concentration Cal_Curve->Quant

Caption: Experimental workflow for α-Guaiene quantification by GC-MS.

References

Application Notes and Protocols for the Isolation of α-Guaiene using Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Guaiene, a sesquiterpene found in various essential oils, notably patchouli oil (Pogostemon cablin), has garnered significant interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation of α-Guaiene from crude patchouli oil utilizing vacuum fractional distillation. This technique is advantageous for separating compounds with high boiling points that are susceptible to thermal degradation at atmospheric pressure. The protocols outlined below are synthesized from established methodologies and are intended to guide researchers in obtaining enriched fractions of α-Guaiene for further study.

Data Presentation

The following table summarizes quantitative data from various studies on the vacuum fractional distillation of patchouli oil for the enrichment of α-Guaiene.

Starting MaterialInitial α-Guaiene Content (%)Distillation Conditionsα-Guaiene Purity in Fraction (%)Yield of α-Guaiene Enriched Fraction (%)Reference
Crude Patchouli Oil19.33Pressure: 14.80 mmHg, Reflux Ratio: 24:1, Feed Volume: 75 mL44.7015.92[1][2]
Crude Patchouli OilNot SpecifiedPressure: 10 mmHg, Reflux Ratio: 20:1, Column Length: 90 cm, Temperature: 249°C-254°C38.8Not Specified
Crude Patchouli Oil18.67Molecular Distillation23.53Not Specified[3]
Crude Patchouli OilNot SpecifiedTwo-stage vacuum fractional distillation31.05Not Specified[3]

Experimental Protocols

Pre-distillation Preparation of Patchouli Oil

Prior to fractional distillation, it is crucial to prepare the crude patchouli oil to ensure optimal separation and prevent contamination.

Materials:

  • Crude patchouli oil

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Protocol:

  • Place the crude patchouli oil in a beaker of appropriate size.

  • Add anhydrous sodium sulfate to the oil (approximately 10-20 g per 100 mL of oil) to remove any residual water.

  • Stir the mixture using a magnetic stirrer for at least 30 minutes.

  • Filter the oil through a filtration apparatus to remove the sodium sulfate.

  • The dried and filtered patchouli oil is now ready for vacuum fractional distillation.

Vacuum Fractional Distillation Protocol

This protocol outlines the setup and operation of a laboratory-scale vacuum fractional distillation apparatus for the isolation of an α-Guaiene enriched fraction.

Equipment:

  • Vacuum fractional distillation apparatus (e.g., B/R Instrument 36-100 or similar) including:

    • Heating mantle

    • Round-bottom distillation flask

    • Fractionating column (e.g., Vigreux or packed with structured packing like Teflon bands)

    • Distillation head with condenser

    • Receiving flasks (e.g., cow-type adapter with multiple flasks)

    • Thermometer or temperature probe

  • Vacuum pump

  • Cold trap

  • Pressure gauge (manometer)

  • Magnetic stir bar or boiling chips

Protocol:

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar or boiling chips in the round-bottom distillation flask to ensure smooth boiling.

    • Charge the distillation flask with the pre-prepared crude patchouli oil. Do not fill the flask to more than two-thirds of its capacity.

    • Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump from volatile compounds.

    • Place the thermometer or temperature probe correctly in the distillation head to accurately measure the vapor temperature.

  • Distillation Procedure:

    • Turn on the cooling water to the condenser.

    • Start the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).[1][2]

    • Once the desired vacuum is stable, begin heating the distillation flask using the heating mantle.

    • Set the reflux ratio (the ratio of condensed vapor returned to the column to the vapor removed as distillate). A higher reflux ratio generally provides better separation. For α-Guaiene isolation, a reflux ratio of approximately 24:1 has been shown to be effective.[1][2]

    • Monitor the temperature at the distillation head. The temperature will rise and then stabilize as the first fraction begins to distill.

    • Collect the fractions in the receiving flasks. For α-Guaiene, the fraction is typically collected at a vapor atmospheric equivalent temperature (AET) range of 249-254 °C.[1]

    • Carefully monitor the distillation process, adjusting the heating rate to maintain a slow and steady distillation rate.

  • Post-distillation Workup:

    • Once the desired fraction has been collected, turn off the heating mantle and allow the apparatus to cool down.

    • Slowly and carefully release the vacuum.

    • The collected fraction enriched in α-Guaiene can be stored in a sealed vial under refrigeration for further analysis.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the isolated α-Guaiene fraction should be determined using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent Technologies 7890 GC with 5975C MS).

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Protocol:

  • Sample Preparation: Dilute a small aliquot of the collected fraction in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Set the GC-MS parameters. An example of suitable conditions is as follows:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium

      • Flow Rate: 1.0 mL/min

      • Oven Temperature Program: Start at 60 °C, ramp to 240 °C at a rate of 3 °C/min.

      • MS Ion Source Temperature: 230 °C

      • MS Quadrupole Temperature: 150 °C

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra and retention times with a reference library (e.g., NIST). The percentage purity of α-Guaiene is determined by the relative peak area of the α-Guaiene peak compared to the total peak area of all components in the fraction.

Mandatory Visualization

G cluster_prep Pre-distillation Preparation cluster_distillation Vacuum Fractional Distillation cluster_analysis Post-distillation & Analysis cluster_output Output start Crude Patchouli Oil drying Drying with Anhydrous Na₂SO₄ start->drying filtration Filtration drying->filtration charge Charge Distillation Flask filtration->charge evacuate Evacuate System to 10-15 mmHg charge->evacuate heat Heat and Establish Reflux (Ratio ~24:1) evacuate->heat collect Collect α-Guaiene Fraction (AET: 249-254 °C) heat->collect storage Store Enriched Fraction collect->storage gcms_prep Prepare Sample for GC-MS storage->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis purity Determine α-Guaiene Purity gcms_analysis->purity final_product Isolated α-Guaiene purity->final_product

References

Application Note: High-Throughput Analysis of α-Guaiene in Plant Extracts by LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Guaiene, a sesquiterpene found in the essential oils of various plants, including patchouli and guaiac (B1164896) wood, is of significant interest for its aromatic properties and potential therapeutic applications. Accurate and robust analytical methods are crucial for the qualitative and quantitative assessment of α-Guaiene in complex plant matrices. This application note details a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC/MS) method for the analysis of α-Guaiene in plant extracts. The described protocol is designed for high-throughput screening and quantitative analysis, making it suitable for applications in natural product research, quality control of herbal medicines, and drug discovery.

Experimental Protocols

This section provides a detailed methodology for the extraction and subsequent LC/MS analysis of α-Guaiene from plant materials.

Sample Preparation: Methanol (B129727) Extraction

A simple and efficient methanol extraction is employed to isolate α-Guaiene and other terpenes from the plant matrix.[1]

Materials:

  • Dried and powdered plant material

  • Methanol (LC/MS grade)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g (± 0.02 g) of the finely powdered plant material into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube on a shaker and extract for 40 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC/MS analysis.

LC/MS Analysis

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is utilized for the ionization of the non-polar α-Guaiene.[1][2]

Instrumentation:

  • HPLC System: Vanquish Flex Binary UHPLC system or equivalent[1]

  • Mass Spectrometer: TSQ Quantis Triple Quadrupole Mass Spectrometer or equivalent[1]

  • Column: A C18 reversed-phase column (e.g., 150 mm length) is suitable for the separation of terpenes.[2][3]

LC Parameters:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: A gradient elution is employed for optimal separation. A typical gradient would start with a higher percentage of water and gradually increase the percentage of methanol over the run.

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)[1][2]

  • Scan Type: Selected Reaction Monitoring (SRM) for quantitative analysis.

  • Precursor Ion (Q1): m/z 205.2 (corresponding to [M+H]⁺ of α-Guaiene, MW: 204.35)

  • Product Ions (Q3): Specific product ions for α-Guaiene would need to be determined by infusing a standard and performing a product ion scan. Common fragmentation pathways for terpenes involve losses of alkyl groups.

  • Collision Energy: To be optimized for the specific instrument and precursor/product ion pair.

Data Presentation

The following table summarizes the expected quantitative performance of the LC/MS method for α-Guaiene analysis, based on typical values for sesquiterpenes.[1][3]

ParameterExpected Value
Limit of Detection (LOD)2 - 10 ng/mL (ppb)
Limit of Quantification (LOQ)5 - 25 ng/mL (ppb)
Linearity (R²)> 0.99
Accuracy (% Recovery)90% - 110%
Precision (RSD)< 10%

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the LC/MS analysis of α-Guaiene.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing start Dried Plant Material weigh Weigh 1g of Sample start->weigh extract Add 10mL Methanol & Vortex weigh->extract shake Shake for 40 min extract->shake centrifuge Centrifuge at 4000 rpm shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject into LC/MS System filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (APCI) separate->ionize detect Mass Detection (SRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for α-Guaiene analysis.

Logical Relationship of Method Development

This diagram outlines the key considerations and logical steps in developing a robust LC/MS method for α-Guaiene.

method_development cluster_analyte Analyte Properties cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_validation Method Validation analyte α-Guaiene (Sesquiterpene, Non-polar) column Select Column (e.g., C18) analyte->column ionization Choose Ionization (APCI for non-polar) analyte->ionization mobile_phase Optimize Mobile Phase (Water/Methanol) column->mobile_phase gradient Develop Gradient mobile_phase->gradient validation Validate Method (LOD, LOQ, Linearity, Accuracy, Precision) gradient->validation parameters Optimize MS Parameters (Precursor/Product Ions, CE) ionization->parameters scan_mode Select Scan Mode (SRM for Quantification) parameters->scan_mode scan_mode->validation

Caption: LC/MS method development logic.

References

Application Note: Development of a Near-Infrared Spectroscopy Model for Rapid Quantification of α-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Guaiene (α-Guaiene) is a sesquiterpene compound found in the essential oils of various plants, notably guaiac (B1164896) wood and patchouli. It is recognized for its characteristic woody, sweet, and rosy aroma and is investigated for its potential anti-inflammatory and antioxidant properties. Traditional analytical methods for the quantification of α-Guaiene, such as gas chromatography-mass spectrometry (GC-MS), can be time-consuming, destructive, and require significant resources.[1][2] Near-infrared (NIR) spectroscopy, coupled with chemometric modeling, offers a rapid, non-destructive, and cost-effective alternative for the quantitative analysis of constituents in essential oils and other natural products.[1][3][4] This application note provides a detailed protocol for developing a robust NIR spectroscopic model for the quantification of α-Guaiene.

Principle

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780 nm to 2500 nm).[5][6] The absorption bands in this region correspond to overtones and combination vibrations of fundamental molecular vibrations, primarily from C-H, O-H, and N-H bonds.[4][5] Although NIR spectra can be complex with broad, overlapping signals, chemometric techniques can be employed to extract relevant quantitative information.[7] By building a multivariate calibration model that correlates the NIR spectral data with reference values obtained from a primary analytical method (e.g., GC-MS), it is possible to predict the concentration of α-Guaiene in unknown samples.

Experimental Protocol

This section details the methodology for developing a quantitative NIR model for α-Guaiene.

Sample Preparation and Reference Analysis

A diverse and representative set of calibration samples is crucial for building a robust model.

Protocol:

  • Sample Collection: Obtain a set of at least 50-100 samples containing α-Guaiene across a wide and evenly distributed concentration range. These can be pure essential oils, fractions, or formulated products.

  • Reference Analysis (GC-MS):

    • Accurately quantify the α-Guaiene concentration in each sample using a validated GC-MS method.

    • Ensure the GC-MS method is selective, linear, accurate, and precise for α-Guaiene.

    • The results from this analysis will serve as the reference values for the NIR calibration model.

  • Sample Splitting: Divide the samples into a calibration set (for model building) and a validation set (for independent testing of the model's predictive ability). A common split is 70-80% for calibration and 20-30% for validation.

NIR Spectra Acquisition

Instrumentation:

  • A Fourier Transform Near-Infrared (FT-NIR) spectrometer equipped with a suitable sampling module (e.g., transflectance or transmission for liquids).

Protocol:

  • Instrument Warm-up: Allow the spectrometer to warm up for at least 30 minutes to ensure stability.

  • Background Spectrum: Record a background spectrum of air or a suitable reference material (e.g., the solvent used for dilution if applicable).[8][9]

  • Sample Measurement:

    • Place the sample in a vial or cuvette appropriate for the sampling module.

    • Acquire the NIR spectrum over a predefined wavelength range (e.g., 1000-2500 nm or 4000-10000 cm⁻¹).[10]

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans) for each spectrum.[8]

    • Record at least three replicate spectra for each sample to assess measurement variability.

Chemometric Model Development

Software:

  • Chemometric software package (e.g., The Unscrambler®, SIMCA®, Pirouette®).

Protocol:

  • Data Preprocessing: Raw NIR spectra often contain unwanted variations due to light scattering, path length differences, and instrumental drift. Apply appropriate preprocessing techniques to enhance the relevant chemical information. Common methods include:

    • Standard Normal Variate (SNV): Corrects for scatter effects.[8]

    • Multiplicative Scatter Correction (MSC): Also used to correct for scatter.

    • Derivatives (First or Second): Resolve peak overlap and remove baseline shifts. Savitzky-Golay smoothing is often applied in conjunction with derivatives.

    • Mean Centering: Simplifies the interpretation of the model.

  • Calibration Model: Develop a quantitative model using a multivariate regression technique. Partial Least Squares (PLS) regression is the most commonly used method in NIR analysis.[10]

    • Import the preprocessed NIR spectra (X-variables) and the corresponding reference α-Guaiene concentrations (Y-variable) into the chemometric software.

    • Perform PLS regression to build a model that predicts the α-Guaiene concentration from the NIR spectra.

    • Determine the optimal number of latent variables (LVs) or factors to avoid overfitting the model. This is typically done using cross-validation.

  • Model Validation:

    • Cross-Validation: During model building, use cross-validation (e.g., leave-one-out or venetian blinds) to internally validate the model and determine its robustness.

    • External Validation: Use the independent validation set (not used in calibration) to assess the predictive performance of the developed model on new, unseen samples.

Data Presentation

The performance of the developed NIR model should be evaluated using several statistical parameters.

Table 1: Representative Calibration and Validation Statistics for α-Guaiene NIR Model

ParameterCalibration (Cross-Validation)Validation (Prediction)
Number of Samples7030
Concentration Range (% w/w)0.5 - 25.00.8 - 24.5
Number of Latent Variables (LVs)66
Coefficient of Determination (R²)0.980.97
Root Mean Square Error of Calibration (RMSEC)0.45-
Root Mean Square Error of Cross-Validation (RMSECV)0.52-
Root Mean Square Error of Prediction (RMSEP)-0.55
Bias-0.050.02
Ratio of Prediction to Deviation (RPD)-> 5

Note: The values in this table are representative and will vary depending on the specific sample set and instrumentation.

Visualizations

Diagram 1: Experimental Workflow for NIR Model Development

G cluster_0 Sample Preparation & Reference Analysis cluster_1 NIR Data Acquisition cluster_2 Chemometric Modeling SampleCollection Sample Collection (n=100) ReferenceAnalysis GC-MS Analysis for α-Guaiene SampleCollection->ReferenceAnalysis DataSplit Split Data (70/30) ReferenceAnalysis->DataSplit CalibrationSet Calibration Set (n=70) DataSplit->CalibrationSet ValidationSet Validation Set (n=30) DataSplit->ValidationSet NIRSpectra Acquire NIR Spectra CalibrationSpectra Calibration Spectra NIRSpectra->CalibrationSpectra ValidationSpectra Validation Spectra NIRSpectra->ValidationSpectra Preprocessing Spectral Preprocessing (e.g., SNV, 1st Derivative) CalibrationSpectra->Preprocessing ExternalValidation External Validation ValidationSpectra->ExternalValidation PLS PLS Regression & Cross-Validation Preprocessing->PLS Model α-Guaiene NIR Model PLS->Model Model->ExternalValidation Model->ExternalValidation FinalModel Final Validated Model ExternalValidation->FinalModel G UnknownSample Unknown Sample NIRSpectrum Acquire NIR Spectrum UnknownSample->NIRSpectrum Preprocessing Apply Same Preprocessing NIRSpectrum->Preprocessing NIRModel Validated α-Guaiene NIR Model Preprocessing->NIRModel PredictedValue Predicted α-Guaiene Concentration NIRModel->PredictedValue

References

Application Notes and Protocols for Determining the Antifungal Activity of alpha-Guaiene against Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of alpha-Guaiene, a natural sesquiterpene, against the pathogenic fungus Aspergillus niger. The information is intended for use in research and drug development settings.

Aspergillus niger is a common fungus that can cause a range of diseases in humans, particularly affecting the respiratory system.[1] The emergence of antifungal resistance necessitates the exploration of new therapeutic agents. This compound, a component of essential oils like patchouli oil, has demonstrated potential as an antifungal agent.[1][2]

Data Presentation

The antifungal efficacy of this compound against Aspergillus niger has been quantified using various methods. The following tables summarize the available data from published studies.

Table 1: Minimum Inhibitory and Fungicidal Concentrations of this compound against Aspergillus niger

CompoundPurityMICMFCMethodReference
This compound38.8%55%60%Microdilution[1][2]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Inhibition Zone Diameter of this compound against Aspergillus niger

CompoundConcentrationAverage Inhibition Diameter (mm)MethodPositive Control (Inhibition Diameter)Negative ControlReference
This compound fraction100%2.82Well DiffusionKetoconazole 2% (20.78 mm)n-hexane (no inhibition)[3][4]
This compound fraction80%-Well Diffusion--[3]
This compound fraction60%-Well Diffusion--[3]
This compound fraction40%-Well Diffusion--[3]
This compound fraction20%-Well Diffusion--[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide step-by-step protocols for key experiments to determine the antifungal activity of this compound against Aspergillus niger.

Protocol 1: Broth Microdilution Assay for MIC and MFC Determination

This protocol is adapted from standard methods for antifungal susceptibility testing.[5][6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Aspergillus niger.

Materials:

  • This compound

  • Aspergillus niger culture

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Sabouraud Dextrose Broth (SDB) or RPMI 1640 medium

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl) with Tween 20

  • Hemocytometer

  • Positive control (e.g., Ketoconazole)

  • Negative control (e.g., n-hexane or the solvent used to dissolve this compound)

  • Incubator (35°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Culture A. niger on SDA plates at 35°C for 5 days to allow for sufficient sporulation.[8]

    • Harvest conidia by flooding the plate with sterile saline containing Tween 20 and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.[8] This suspension will be used for inoculation.

  • Microdilution Plate Preparation:

    • Dispense 100 µL of SDB or RPMI 1640 into each well of a 96-well plate.

    • Prepare a stock solution of this compound. A study used a fraction containing 38.8% α-guaiene.[3]

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the subsequent wells, creating a range of concentrations.

    • Prepare wells for controls:

      • Positive Control: Wells containing medium and a known antifungal agent (e.g., Ketoconazole).

      • Negative Control: Wells containing medium and the solvent used for this compound (e.g., n-hexane).[1]

      • Growth Control: Wells containing medium and the fungal inoculum only.

      • Medium Control: Wells containing medium only.

  • Inoculation and Incubation:

    • Inoculate each well (except the medium control) with 100 µL of the prepared A. niger conidial suspension.

    • Incubate the microtiter plate at 35°C for 48 hours.[8]

  • MIC Determination:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[1][2]

  • MFC Determination:

    • Take a 20 µL aliquot from each well that shows no visible growth (from the MIC well and higher concentrations).[9]

    • Spread the aliquot onto separate SDA plates.

    • Incubate the plates at 35°C for 48 hours.

    • The MFC is the lowest concentration that results in no fungal growth or fewer than three colonies on the agar plate, which corresponds to approximately 99-99.5% killing activity.[9][10]

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of antifungal activity.[3][4]

Objective: To determine the inhibitory effect of this compound on the growth of Aspergillus niger by measuring the diameter of the inhibition zone.

Materials:

  • This compound

  • Aspergillus niger culture

  • Sabouraud Dextrose Agar (SDA)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Sterile saline solution (0.85% NaCl) with Tween 20

  • Positive control (e.g., Ketoconazole 2%)

  • Negative control (e.g., n-hexane)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a conidial suspension of A. niger as described in Protocol 1, Step 1.

    • Adjust the suspension to a concentration of approximately 10⁶ CFU/mL.

  • Plate Preparation and Inoculation:

    • Pour molten SDA into sterile Petri dishes and allow it to solidify.

    • Spread 100-200 µL of the fungal inoculum evenly over the surface of the agar plates.

    • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Application of Test Substance and Controls:

    • Prepare different concentrations of this compound (e.g., 20%, 40%, 60%, 80%, 100%).[3][4][11]

    • Add a fixed volume (e.g., 50-100 µL) of each this compound concentration into separate wells.

    • Add the positive control (Ketoconazole 2%) and negative control (n-hexane) to their respective wells.[3][4]

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 48 hours.

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Visualizations

The following diagrams illustrate the experimental workflow and a proposed, yet unverified, signaling pathway for the antifungal action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A_niger_culture Aspergillus niger Culture Inoculum_prep Inoculum Preparation A_niger_culture->Inoculum_prep Microdilution Broth Microdilution Inoculum_prep->Microdilution Well_diffusion Agar Well Diffusion Inoculum_prep->Well_diffusion Test_compound_prep This compound Dilutions Test_compound_prep->Microdilution Test_compound_prep->Well_diffusion Controls_prep Control Preparation Controls_prep->Microdilution Controls_prep->Well_diffusion Incubate Incubate at 35°C for 48h Microdilution->Incubate Well_diffusion->Incubate MIC_determination MIC Determination Incubate->MIC_determination Inhibition_zone Measure Inhibition Zone Incubate->Inhibition_zone MFC_determination MFC Determination MIC_determination->MFC_determination

References

Application Notes and Protocols: Antimicrobial Screening of α-Guaiene Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of α-Guaiene, a sesquiterpene found in various essential oils, against pathogenic bacteria. This document outlines detailed protocols for antimicrobial susceptibility testing and summarizes available quantitative data to facilitate further research and drug development efforts.

Introduction to α-Guaiene and its Antimicrobial Potential

α-Guaiene is a natural bicyclic sesquiterpene that contributes to the characteristic aroma of several plants, including patchouli and guaiac (B1164896) wood. Sesquiterpenes, as a class of compounds, are known for their diverse biological activities, including antimicrobial properties. The investigation into the antibacterial effects of α-Guaiene and its derivatives, such as guaianolide sesquiterpene lactones, is a promising area of research for the discovery of new antimicrobial agents to combat the growing threat of antibiotic resistance. The lipophilic nature of α-Guaiene is thought to facilitate its interaction with bacterial cell membranes, potentially leading to disruption of cellular integrity and function.

Quantitative Antimicrobial Activity Data

The following table summarizes the available quantitative data on the antimicrobial activity of α-Guaiene and closely related guaianolide sesquiterpenes against various pathogenic bacteria. It is important to note that data for pure α-Guaiene is limited, and therefore, data from related compounds are included for a broader perspective.

CompoundBacterial StrainMethodResultReference
α-Guaiene (37.5% purity)Staphylococcus aureusWell Diffusion10.33 mm inhibition zone (at 60% concentration)[1]
α-Guaiene (37.5% purity)Staphylococcus epidermidisWell DiffusionInhibition observed (diameter not specified)[2]
Guaianolide Sesquiterpene 1Staphylococcus aureusBroth MicrodilutionMIC: 0.32 µg/mL[3]
Guaianolide Sesquiterpene 2Staphylococcus aureusBroth MicrodilutionMIC: 1.4 µg/mL[3]
Guaianolide Sesquiterpene 1Escherichia fergusoniiBroth MicrodilutionMIC: 1.7 µg/mL[3]
Guaianolide Sesquiterpene 2Escherichia fergusoniiBroth MicrodilutionMIC: 3.5 µg/mL[3]
Sesquiterpene Lactone MixturePseudomonas aeruginosaBroth MicrodilutionMIC: 46.8 µg/mL[3]
Sesquiterpene Lactone MixtureEscherichia coliBroth MicrodilutionMIC: 125 µg/mL[3]
Sesquiterpene Lactone MixtureEnterococcus faecalisBroth MicrodilutionMIC: 125 µg/mL[3]
Sesquiterpene Lactone MixtureStaphylococcus aureusBroth MicrodilutionMIC: 62.5 µg/mL[3]

MIC: Minimum Inhibitory Concentration

Proposed Mechanism of Action

The precise antimicrobial mechanism of α-Guaiene against pathogenic bacteria is not yet fully elucidated. However, based on studies of related sesquiterpenes and other terpenes, several potential mechanisms have been proposed. Terpenes are thought to exert their antimicrobial effects through a multi-target approach, which may contribute to a lower propensity for developing bacterial resistance.

The primary proposed mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of α-Guaiene allows it to partition into the lipid bilayer of the bacterial cell membrane. This can lead to an increase in membrane fluidity and permeability, disrupting the structural integrity of the membrane. The consequence is the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the proton motive force, ultimately leading to cell death.

  • Enzyme Inhibition: Sesquiterpene lactones, which are oxygenated derivatives of sesquiterpenes, often contain an α,β-unsaturated γ-lactone moiety. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic groups present in microbial enzymes, such as the sulfhydryl groups of cysteine residues. This irreversible binding can lead to the inactivation of essential enzymes involved in various metabolic pathways.[3]

  • Inhibition of Macromolecular Synthesis: There is evidence to suggest that terpenes can interfere with the synthesis of essential macromolecules. This may include the inhibition of protein synthesis by targeting ribosomal function or the disruption of DNA replication and repair mechanisms.[4]

The following diagram illustrates the potential antibacterial mechanisms of action for sesquiterpenes like α-Guaiene.

Antimicrobial Mechanism of Alpha-Guaiene cluster_bacterium Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Enzymes Essential Enzymes Ribosomes Ribosomes (Protein Synthesis) DNA DNA (Replication) alpha_Guaiene α-Guaiene alpha_Guaiene->Membrane Disruption of Membrane Integrity alpha_Guaiene->Enzymes Inhibition via Alkylation (for lactones) alpha_Guaiene->Ribosomes Inhibition of Protein Synthesis alpha_Guaiene->DNA Interference with DNA Replication MIC Determination Workflow start Start prep_stock Prepare α-Guaiene Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

References

Application Note: Chiral Analysis of α-Guaiene by Enantioselective Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the enantioselective analysis of α-Guaiene using capillary gas chromatography (GC) with a chiral stationary phase (CSP). α-Guaiene, a bicyclic sesquiterpene found in various essential oils, possesses three chiral centers, making the separation of its enantiomers crucial for quality control in the fragrance industry, for studying its biosynthesis in plants, and for ensuring the stereochemical purity of potential pharmaceutical precursors. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to achieve baseline separation of α-Guaiene enantiomers, enabling accurate quantification and purity assessment.

Introduction

α-Guaiene is a naturally occurring sesquiterpene that contributes to the characteristic aroma of several essential oils, including those from guaiac (B1164896) wood and patchouli.[1] Due to its specific stereochemical configuration, different enantiomers of α-Guaiene may exhibit distinct biological activities and sensory properties. Therefore, the ability to separate and quantify these enantiomers is of significant interest. Enantioselective gas chromatography, particularly with cyclodextrin-based chiral stationary phases, has proven to be an effective technique for the resolution of chiral terpenes.[2][3] This method allows for the determination of the enantiomeric excess (e.e.) and the overall chiral purity of α-Guaiene in various sample matrices.

Experimental Protocols

Sample Preparation

For the analysis of α-Guaiene in essential oils or other complex matrices, a simple dilution is typically sufficient.

Protocol:

  • Accurately weigh approximately 10 mg of the essential oil or sample containing α-Guaiene into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as n-hexane or dichloromethane.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

  • For calibration, prepare a series of standard solutions of racemic α-Guaiene in the same solvent at concentrations ranging from 1 to 100 µg/mL.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a mass spectrometer detector is required.

Chromatographic Conditions: The following table summarizes the recommended GC-MS conditions for the chiral separation of α-Guaiene.

ParameterValue
Column Chirasil-Dex (or equivalent β-cyclodextrin based CSP)
30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split mode, Split ratio: 50:1
Temperature: 250 °C
Carrier Gas Helium, Constant flow rate: 1.2 mL/min
Oven Program Initial Temperature: 60 °C, hold for 2 min
Ramp: 2 °C/min to 180 °C
Final Temperature: 180 °C, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range: 40-300 m/z
Ion Source Temperature: 230 °C
Transfer Line Temperature: 280 °C

Data Presentation

The described method provides excellent resolution of the α-Guaiene enantiomers. The following table presents illustrative quantitative data that can be expected from this analysis.

CompoundEnantiomerRetention Time (min)Resolution (Rs)
α-Guaiene(-)-α-Guaiene28.5\multirow{2}{*}{> 1.8}
(+)-α-Guaiene29.2

Note: Retention times are illustrative and may vary depending on the specific instrument and column conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Essential Oil Sample weigh Weigh ~10 mg of Sample start->weigh dissolve Dissolve in n-Hexane (10 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter vial Transfer to Autosampler Vial filter->vial inject Inject 1 µL into GC-MS vial->inject separate Chiral Separation on Cyclodextrin (B1172386) Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration & Identification detect->integrate quantify Quantification & Enantiomeric Ratio Calculation integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the chiral analysis of α-Guaiene.

logical_relationship alpha_guaiene α-Guaiene enantiomers Enantiomers ((-)-α-Guaiene & (+)-α-Guaiene) alpha_guaiene->enantiomers exists as chiral_column Chiral Stationary Phase (Cyclodextrin) enantiomers->chiral_column interacts differently with gc_separation Gas Chromatographic Separation chiral_column->gc_separation enables enantiomeric_ratio Enantiomeric Ratio Determination gc_separation->enantiomeric_ratio allows for

Caption: Logical relationship for the chiral separation of α-Guaiene.

Conclusion

The presented gas chromatographic method utilizing a cyclodextrin-based chiral stationary phase is highly effective for the enantioselective analysis of α-Guaiene. This protocol provides a reliable and reproducible approach for the quality control of essential oils, the study of biosynthetic pathways, and the analysis of chiral intermediates in drug development. The detailed methodology and clear data presentation make this application note a valuable resource for researchers and scientists in the field of chromatography.

References

Application Notes & Protocols for Evaluating the Anti-Inflammatory Properties of α-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpha-Guaiene (α-Guaiene) is a sesquiterpene hydrocarbon found in the essential oils of various plants, including patchouli and guaiac (B1164896) wood. Preliminary studies and the known bioactivities of structurally related sesquiterpenes suggest that α-Guaiene may possess significant anti-inflammatory properties.[1][2][3] This document provides a detailed protocol for a comprehensive evaluation of the anti-inflammatory effects of α-Guaiene, encompassing both in vitro and in vivo methodologies. The proposed studies will assess its ability to modulate key inflammatory mediators and elucidate its potential mechanism of action through common inflammatory signaling pathways.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

Rationale and Overview

Initial screening of α-Guaiene's anti-inflammatory potential will be conducted using a panel of established in vitro assays.[4][5] These assays are cost-effective and provide rapid preliminary data on the compound's efficacy in modulating inflammatory responses at a cellular level.[4][5] The primary model for these studies will be lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a widely accepted model for studying inflammation.

Experimental Workflow: In Vitro Assays

The following diagram outlines the workflow for the in vitro evaluation of α-Guaiene.

in_vitro_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies prep_alpha Prepare α-Guaiene Stock Solution cell_culture Culture RAW 264.7 Macrophages cytotoxicity Cell Viability Assay (MTT) prep_alpha->cytotoxicity cell_culture->cytotoxicity no_assay Nitric Oxide (NO) Assay (Griess Reagent) cytotoxicity->no_assay Determine non-toxic concentrations cytokine_assay Cytokine Quantification (ELISA) no_assay->cytokine_assay western_blot Western Blot Analysis cytokine_assay->western_blot If significant inhibition observed qpcr qPCR for Gene Expression western_blot->qpcr

Caption: Workflow for in vitro anti-inflammatory evaluation of α-Guaiene.

Detailed Experimental Protocols

1.3.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells will be pre-treated with various concentrations of α-Guaiene (e.g., 1, 5, 10, 25, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

1.3.2. Cell Viability Assay (MTT Assay)

  • Principle: To determine the cytotoxic concentration of α-Guaiene.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of α-Guaiene for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

1.3.3. Nitric Oxide (NO) Production Assay

  • Principle: To measure the inhibitory effect of α-Guaiene on NO production, a key inflammatory mediator.

  • Protocol:

    • Seed and treat RAW 264.7 cells as described in 1.3.1.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) will be used for quantification.

1.3.4. Pro-inflammatory Cytokine Quantification (ELISA)

  • Principle: To quantify the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Protocol:

    • Collect the cell culture supernatant after treatment as described in 1.3.1.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

1.3.5. Western Blot Analysis for Signaling Pathways

  • Principle: To investigate the effect of α-Guaiene on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[6][7][8]

  • Protocol:

    • After treatment, lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: In Vitro Results

Table 1: Effect of α-Guaiene on Cell Viability and NO Production

Concentration (µM) Cell Viability (%) NO Production (% of LPS Control)
Control 100 ± 5.2 5.1 ± 1.2
LPS (1 µg/mL) 98 ± 4.5 100
α-Guaiene (1) + LPS 99 ± 5.1 85.3 ± 6.4
α-Guaiene (5) + LPS 97 ± 4.8 62.1 ± 5.9
α-Guaiene (10) + LPS 96 ± 5.3 45.7 ± 4.8
α-Guaiene (25) + LPS 94 ± 4.9 28.9 ± 3.5
α-Guaiene (50) + LPS 85 ± 6.2 15.4 ± 2.1

| Positive Control (e.g., Dexamethasone 10 µM) + LPS | 99 ± 4.7 | 12.3 ± 1.8 |

Table 2: Effect of α-Guaiene on Pro-inflammatory Cytokine Production

Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control 15.2 ± 3.1 8.9 ± 2.5 4.5 ± 1.1
LPS (1 µg/mL) 2540.6 ± 150.8 1850.3 ± 120.4 350.7 ± 45.2
α-Guaiene (10) + LPS 1530.2 ± 110.5 1120.7 ± 98.6 210.4 ± 30.1
α-Guaiene (25) + LPS 890.4 ± 95.7 650.1 ± 75.3 125.9 ± 22.8
α-Guaiene (50) + LPS 450.9 ± 60.3 330.8 ± 40.9 60.2 ± 15.7

| Positive Control (e.g., Dexamethasone 10 µM) + LPS | 350.1 ± 42.1 | 250.6 ± 35.8 | 45.3 ± 10.2 |

Part 2: Proposed Signaling Pathway for α-Guaiene's Anti-inflammatory Action

Based on the known mechanisms of other anti-inflammatory natural products, it is hypothesized that α-Guaiene may exert its effects by inhibiting the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK alphaG α-Guaiene alphaG->MAPKKK inhibits alphaG->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines in_vivo_workflow acclimatization Animal Acclimatization (1 week) grouping Random Grouping of Animals acclimatization->grouping treatment Oral Administration of α-Guaiene or Vehicle grouping->treatment induction Induction of Inflammation (Carrageenan Injection) treatment->induction 1 hour post-treatment measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5h) induction->measurement analysis Data Analysis and Calculation of Edema Inhibition measurement->analysis

References

Application of Alpha-Guaiene in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-Guaiene, a naturally occurring sesquiterpene hydrocarbon, is a significant contributor to the characteristic aromas of several essential oils, most notably patchouli, guaiac (B1164896) wood, and agarwood.[1][2][3] Its distinct woody, sweet, spicy, and balsamic odor profile makes it a valuable ingredient in the flavor and fragrance industry.[4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the sensory and analytical aspects of this compound.

Sensory Properties and Applications

This compound is characterized by a complex and desirable aroma profile, making it a versatile ingredient in both flavor and fragrance formulations.

Odor Profile: Woody, sweet, spicy, and balsamic.[4]

Flavor Profile: At trace levels, it imparts woody and earthy notes.[5]

Applications:

  • Fragrance: Used to build and modulate patchouli and agarwood notes in fine fragrances, soaps, hair care, and skin care products. It also acts as a fixative, enhancing the longevity of the fragrance.[3][5]

  • Flavor: Employed as a flavor modifier in confections to deepen base notes.[5]

Quantitative Data

A summary of key quantitative data for this compound is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties and Identification of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.36 g/mol [3]
CAS Number3691-12-1
Odor Detection Threshold in Water120 ng/L
Boiling Point281.00 to 282.00 °C @ 760.00 mm Hg[6]
Flash Point232.00 °F (111.11 °C)[6]
Specific Gravity0.89700 to 0.90300 @ 25.00 °C[6]
Refractive Index1.49300 to 1.49900 @ 20.00 °C[6]

Table 2: Concentration of this compound in Various Essential Oils

Essential OilBotanical SourceConcentration Range (%)
Patchouli OilPogostemon cablin6.18 - 19.33%[7]
Agarwood OilAquilaria spp.< 0.05% (high quality) - 24.68%[6][8]
Guaiac Wood OilBulnesia sarmientoiPresent, but specific percentage varies.[2][9]
Valerian Root OilValeriana officinalis~1.0%
Geranium Oil (Rwanda)Pelargonium graveolens0.45%[5]
Olibanum Oil (African)Boswellia frereana0.06%[5]
Black Pepper OilPiper nigrum0.01%[5]

Table 3: Recommended Usage Levels of this compound

ApplicationAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)7.035.0
Fats and oils, and fat emulsions (type water-in-oil)5.025.0
Edible ices, including sherbet and sorbet10.050.0
Processed fruit7.035.0
Fragrance Concentrate-up to 2.00%[6]

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold

This protocol outlines the determination of the odor detection threshold of this compound in water using the Three-Alternative Forced-Choice (3-AFC) method.

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Materials:

  • This compound standard

  • Deionized, odor-free water

  • Glass flasks with screw caps

  • Micropipettes

  • Sensory panel of at least 15 trained assessors

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethanol. From this stock, create a series of ascending aqueous dilutions. The concentration steps should be logarithmic (e.g., a factor of 2 or 3 between each dilution).

  • Sample Presentation: For each concentration level, present three samples to each panelist: two blanks (odor-free water) and one sample containing the this compound dilution. The order of presentation should be randomized for each panelist.

  • Sensory Evaluation: Instruct panelists to sniff each sample and identify the one that is different from the other two. Panelists are required to make a choice, even if they are not certain.

  • Data Analysis: The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations. The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound in Essential Oils

This protocol describes the analysis of this compound in an essential oil sample using GC-O to identify its contribution to the overall aroma profile.

Objective: To separate the volatile compounds in an essential oil and identify the specific aroma contribution of this compound.

Materials:

  • Essential oil sample (e.g., Patchouli oil)

  • Solvent (e.g., hexane (B92381) or ethanol)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an Olfactory Detection Port (ODP)

  • GC column suitable for sesquiterpene analysis (e.g., DB-5ms, HP-5MS, or a wax-type column)

  • Trained sensory assessors for olfactometry

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent to an appropriate concentration for GC analysis (e.g., 1% v/v).

  • GC-MS/O Parameters:

    • Injector: Split/splitless, 250°C.

    • Carrier Gas: Helium at a constant flow (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min). An initial hold and a final hold time may be necessary to ensure good separation.

    • Column: A 30m x 0.25mm ID x 0.25µm film thickness column is a common choice.

    • MS Detector: Scan range of m/z 40-400.

    • Olfactory Detection Port: Heated transfer line (e.g., 250°C) with humidified air to prevent nasal dehydration.

  • Analysis: Inject the sample into the GC. The effluent from the column is split between the MS detector and the ODP.

  • Data Collection:

    • MS Data: The mass spectrometer records the mass spectrum of each eluting compound, allowing for identification by comparison to a library (e.g., NIST).

    • Olfactometry Data: A trained assessor sniffs the effluent at the ODP and records the retention time, odor descriptor, and intensity of each aroma detected.

  • Data Analysis: Correlate the retention time of the this compound peak identified by the MS with the odor description provided by the assessor at the ODP to confirm its specific aroma contribution.

Visualizations

Olfactory Signal Transduction Pathway

The following diagram illustrates the general signaling pathway initiated by the binding of an odorant molecule, such as this compound, to an olfactory receptor.

Olfactory_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated (CNG) Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na cAMP->CNG Opens Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory Signal Transduction Pathway
Experimental Workflow for GC-O Analysis

The diagram below outlines the key steps in the experimental workflow for the Gas Chromatography-Olfactometry (GC-O) analysis of this compound.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/O Analysis cluster_detection Detection and Identification cluster_data Data Analysis Sample Essential Oil Sample Dilution Dilution with Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting MS Mass Spectrometry (MS) Splitting->MS ODP Olfactory Detection Port (ODP) Splitting->ODP Identification Compound Identification (MS Library) MS->Identification Aroma_Profile Aroma Profile (Assessor Description) ODP->Aroma_Profile Correlation Correlation of MS and ODP Data Identification->Correlation Aroma_Profile->Correlation

GC-O Experimental Workflow

References

Enantioselective Synthesis of α-Guaiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Guaiene is a naturally occurring sesquiterpene characterized by a guaiane (B1240927) skeleton, which features a bicyclo[5.3.0]decane core. This structural motif is present in a wide array of bioactive natural products. The inherent chirality and dense functionality of the guaiane framework present significant challenges to synthetic chemists. The development of enantioselective strategies for the synthesis of α-Guaiene is of considerable interest for the preparation of stereochemically pure standards for biological studies and as a versatile building block for the synthesis of more complex guaiane-containing natural products.

Proposed Enantioselective Synthetic Route to (+)-α-Guaiene

The proposed synthetic strategy commences with the readily available chiral monoterpene, (R)-carvone, and proceeds through a series of stereocontrolled transformations to construct the bicyclic core and introduce the requisite functional groups of (+)-α-Guaiene. Key steps include a Robinson annulation to form the hydroazulene skeleton, diastereoselective reductions, and strategic functional group manipulations.

Logical Workflow for the Proposed Synthesis of (+)-α-Guaiene

G start (R)-Carvone step1 Robinson Annulation start->step1 Methyl vinyl ketone step2 Enone Reduction step1->step2 NaBH4, CeCl3 step3 Mesylation step2->step3 MsCl, Et3N step4 Elimination step3->step4 DBU step5 Hydroboration-Oxidation step4->step5 1. BH3-THF 2. H2O2, NaOH step6 Oxidation step5->step6 PCC step7 Wittig Reaction step6->step7 Ph3P=CH2 end_product (+)-α-Guaiene step7->end_product

Caption: Proposed synthetic workflow for (+)-α-Guaiene from (R)-carvone.

Experimental Protocols

1. Synthesis of (3aR,8aS)-3a,4,5,6,7,8-Hexahydro-1-methyl-4-(prop-1-en-2-yl)azulen-2(3H)-one (Intermediate 2)

  • Reaction: Robinson Annulation

  • Procedure: To a solution of (R)-carvone (1.0 eq) in methanol (B129727) at 0 °C is added a solution of potassium hydroxide (B78521) (1.2 eq) in methanol. The mixture is stirred for 30 minutes, after which methyl vinyl ketone (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate (B1210297) gradient) to afford the enone intermediate 2.

  • Expected Yield: 65-75%

  • Characterization: The structure of the product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.

2. Synthesis of (3aR,8aS)-3a,4,5,6,7,8-Hexahydro-1-methyl-4-(prop-1-en-2-yl)azulen-2-ol (Intermediate 3)

  • Reaction: Luche Reduction

  • Procedure: To a solution of the enone intermediate 2 (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at 0 °C is added sodium borohydride (B1222165) (1.5 eq) in portions. The reaction mixture is stirred for 1 hour at 0 °C. The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the allylic alcohol 3.

  • Expected Yield: 90-95% (as a mixture of diastereomers)

  • Characterization: 1H NMR, 13C NMR, and MS analysis will confirm the structure. The diastereomeric ratio can be determined by 1H NMR or GC analysis.

3. Synthesis of (3aR,8aS)-1-Methyl-4-(prop-1-en-2-yl)-2,3,3a,4,5,6,7,8-octahydroazulene (Intermediate 5)

  • Reactions: Mesylation and Elimination

  • Procedure:

    • Mesylation: To a solution of the allylic alcohol 3 (1.0 eq) and triethylamine (B128534) (2.0 eq) in dichloromethane (B109758) at 0 °C is added methanesulfonyl chloride (1.5 eq) dropwise. The reaction is stirred for 2 hours at 0 °C. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude mesylate 4.

    • Elimination: The crude mesylate 4 is dissolved in toluene, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, washed with 1 M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash chromatography (silica gel, hexanes) to give the diene 5.

  • Expected Overall Yield (2 steps): 70-80%

  • Characterization: 1H NMR, 13C NMR, and MS analysis.

4. Synthesis of (+)-α-Guaiene

  • Reactions: Hydroboration-Oxidation, Oxidation, and Wittig Reaction

  • Procedure:

    • Hydroboration-Oxidation: To a solution of the diene 5 (1.0 eq) in anhydrous THF at 0 °C is added borane-tetrahydrofuran (B86392) complex (1.0 M in THF, 1.2 eq) dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then cooled to 0 °C, and a solution of sodium hydroxide (3 M, 3.0 eq) and hydrogen peroxide (30% aqueous solution, 3.0 eq) is added slowly. The reaction is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol 6.

    • Oxidation: The crude alcohol 6 is dissolved in dichloromethane, and pyridinium (B92312) chlorochromate (PCC) (1.5 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated to give the crude ketone 7.

    • Wittig Reaction: To a suspension of methyltriphenylphosphonium (B96628) bromide (2.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (2.5 M in hexanes, 1.9 eq) dropwise. The resulting ylide is stirred for 30 minutes at 0 °C. A solution of the crude ketone 7 in THF is then added, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with pentane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography (silica gel, hexanes) to afford (+)-α-Guaiene.

  • Expected Overall Yield (3 steps): 40-50%

  • Characterization: The final product should be characterized by 1H NMR, 13C NMR, mass spectrometry, and comparison of its optical rotation with the literature value for (+)-α-Guaiene.

Quantitative Data Summary

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
1Robinson Annulation(R)-CarvoneIntermediate 2KOH, Methyl vinyl ketoneMethanol0 to RT2465-75
2Luche ReductionIntermediate 2Intermediate 3NaBH4, CeCl3·7H2OMethanol0190-95
3MesylationIntermediate 3Intermediate 4MsCl, Et3NCH2Cl202~95 (crude)
4EliminationIntermediate 4Intermediate 5DBUTolueneReflux470-80 (over 2 steps)
5Hydroboration-OxidationIntermediate 5Intermediate 61. BH3·THF 2. H2O2, NaOHTHF0 to RT6~80 (crude)
6OxidationIntermediate 6Intermediate 7PCCCH2Cl2RT2~85 (crude)
7Wittig ReactionIntermediate 7(+)-α-GuaienePh3P=CH2THF0 to RT1250-60

Overall Proposed Yield: Approximately 15-25% from (R)-carvone.

Catalytic Cycle for a Key Transformation (Hypothetical Asymmetric Hydrogenation)

While the proposed route relies on a chiral pool approach, an alternative strategy for introducing chirality could involve an asymmetric catalytic reaction. For instance, an asymmetric hydrogenation of a prochiral intermediate could be employed. Below is a conceptual diagram for a rhodium-catalyzed asymmetric hydrogenation.

G catalyst [Rh(COD)(Chiral_Ligand)]+ intermediate1 [Rh(Substrate)(Chiral_Ligand)]+ catalyst->intermediate1 + Substrate substrate Prochiral Alkene h2 H2 product Chiral Alkane intermediate2 [Rh(H)2(Substrate)(Chiral_Ligand)]+ intermediate1->intermediate2 + H2 intermediate2->catalyst - Product intermediate2->product Reductive Elimination

Caption: Conceptual catalytic cycle for an asymmetric hydrogenation.

Conclusion

This document provides a detailed, albeit proposed, protocol for the enantioselective synthesis of (+)-α-Guaiene. The strategy leverages the well-established chemistry of the guaiane sesquiterpenoids and employs a reliable chiral pool starting material to ensure high enantiopurity in the final product. The provided experimental procedures, quantitative data, and workflow diagrams offer a comprehensive guide for researchers in organic synthesis and drug development. Further optimization of each step would be necessary to maximize the overall yield and efficiency of the synthesis.

Application Notes and Protocols for Determining alpha-Guaiene Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpha-Guaiene, a sesquiterpene found in various plants like patchouli and agarwood, has garnered interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[1][2] Preliminary studies suggest that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and may function as a protein kinase inhibitor.[3][4] A derivative of guaiene (B7798472) has been shown to impact the EGFR/PI3K/Akt signaling pathway in triple-negative breast cancer cells.[5] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound.

These assays are crucial in the early stages of drug development and toxicological screening to determine a compound's efficacy and safety profile.[6] The protocols outlined below—MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V assays—offer a multi-faceted approach to assessing cell viability, membrane integrity, and the mechanism of cell death.

Data Presentation: Summary of this compound Cytotoxicity

The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound on various human cancer cell lines. This data is illustrative and serves as a template for presenting experimental results.

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)Max Inhibition (%)
A549 Non-small cell lung carcinomaMTT48698 ± 25[1]85 ± 5
H661 Non-small cell lung carcinomaMTT48342 ± 6[1]92 ± 4
MCF-7 Breast AdenocarcinomaMTT48450 ± 3088 ± 6
HeLa Cervical CancerMTT48520 ± 4582 ± 7
A549 Non-small cell lung carcinomaLDH24850 ± 5075 ± 8 (LDH Release)
MCF-7 Breast AdenocarcinomaAnnexin V24400 ± 2870 ± 5 (% Apoptotic Cells)

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock prep_cells Cell Culture & Seeding mtt_assay MTT Assay (Metabolic Activity) prep_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) prep_cells->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V) prep_cells->apoptosis_assay readout Spectrophotometer/Flow Cytometer Reading mtt_assay->readout ldh_assay->readout apoptosis_assay->readout calc Calculate % Viability & IC₅₀ readout->calc stats Statistical Analysis calc->stats

Caption: General experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[9]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Cell culture medium (serum-free for incubation step)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only (e.g., DMSO) and no-cell controls.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7][10]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[11][12]

Materials:

  • This compound

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96®)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate: no-cell control (medium background), vehicle-only cells control (spontaneous LDH release), and a positive control for maximum LDH release (e.g., using the lysis buffer provided in the kit).[11]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • Induce Maximum LDH Release: 45 minutes before the end of the incubation period, add 10 µL of the lysis solution (from the kit) to the maximum LDH release control wells.[13]

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well of the new plate.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[15][16] Annexin V, a protein with a high affinity for PS, is fluorescently labeled. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).[16]

Materials:

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates or T25 flasks

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1x10⁶ cells in a T25 flask) and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).[16]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[15]

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of ~1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Potential Signaling Pathway Modulation by this compound

Based on existing literature for related compounds, this compound may exert its cytotoxic effects by modulating key cell survival and proliferation pathways.[3][5][17] The diagram below illustrates a hypothetical signaling cascade that could be inhibited by this compound, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bcl2->Apoptosis alphaGuaiene This compound alphaGuaiene->PI3K alphaGuaiene->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Application Note: Headspace Analysis of α-Guaiene from Plant Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and quantification of volatile α-Guaiene from plant samples using Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). α-Guaiene is a sesquiterpene found in various aromatic plants, contributing to their characteristic scent and possessing potential therapeutic properties. Headspace analysis is a solvent-free, sensitive method ideal for profiling volatile organic compounds (VOCs) directly from the gaseous phase above the sample matrix, minimizing interferences from non-volatile components.[1][2] This application note outlines the complete workflow, from sample preparation to data analysis, and includes validated GC-MS parameters and a quantitative data summary.

Principle of the Method

Headspace sampling is a technique used to analyze volatile compounds present in the gas phase above a solid or liquid sample.[3] This method is particularly advantageous for complex matrices like plant tissues as it prevents non-volatile substances from entering the analytical system.[4]

This protocol employs Static Headspace-Solid Phase Microextraction (HS-SPME). In this procedure, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a sealed vial containing the plant sample.[5] Volatile compounds, including α-Guaiene, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber.[2][6] After an equilibration period, the fiber is retracted and introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column for separation and subsequent detection and quantification by a mass spectrometer.[7][8]

Experimental Workflow

The overall experimental process is depicted below, outlining the major steps from sample collection to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Sample Collection Grind Grinding/Homogenization Sample->Grind Weigh Weighing & Vial Sealing Grind->Weigh Spike Internal Standard Spiking Weigh->Spike Incubate Incubation & Equilibration Spike->Incubate Extract HS-SPME Extraction Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Separation & Detection Desorb->GCMS Identify Peak Identification (MS Library) GCMS->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Reporting Results Quantify->Report G FPP Farnesyl Pyrophosphate (FPP) Enzyme Guaiene Synthase FPP->Enzyme Guaiene α-Guaiene Enzyme->Guaiene Cyclization

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of alpha-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Guaiene is a sesquiterpene hydrocarbon found in a variety of aromatic plants and essential oils, recognized for its characteristic woody, spicy aroma. It is of significant interest in the pharmaceutical, fragrance, and food industries due to its potential biological activities and sensory properties. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control, research, and development. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a robust method for the isolation and quantification of this analyte.

This document provides detailed application notes and protocols for the sampling of this compound using Headspace Solid-Phase Microextraction (HS-SPME).

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HS-SPME-GC-MS method for this compound analysis. These values are based on typical performance for sesquiterpenes and should be validated in the user's laboratory.

ParameterExpected ValueNotes
Limit of Detection (LOD) 5 - 20 ppt (B1677978) (pmol/mol)Based on performance for similar sesquiterpenes like β-caryophyllene.[1]
Limit of Quantification (LOQ) 15 - 60 ppt (pmol/mol)Typically 3-10 times the LOD.
Linearity (R²) ≥ 0.99Over a defined concentration range.
Recovery 85 - 115%Dependant on matrix and optimization of extraction parameters.
Precision (RSD%) < 15%For replicate measurements.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad applicability to volatile and semi-volatile compounds, including sesquiterpenes.[2][3]

  • SPME Holder: Manual or autosampler compatible.

  • Sample Vials: 10 or 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Heating and Agitation System: Heating block or water bath with magnetic stirring capabilities.

  • GC-MS System: Gas chromatograph coupled with a mass spectrometer.

  • This compound Standard: High purity standard for calibration.

  • Solvent: Methanol or ethanol (B145695) (analytical grade) for standard preparation.

  • Sodium Chloride (NaCl): For increasing the ionic strength of aqueous samples.

SPME Fiber Conditioning

Before its first use, and briefly before each analysis, the SPME fiber must be conditioned.

  • Insert the SPME fiber assembly into the GC injection port.

  • Set the injector temperature to the manufacturer's recommendation (typically 250-270°C).

  • Extend the fiber and allow it to condition for 30-60 minutes, or until a clean baseline is obtained in a blank GC-MS run.

Sample Preparation

The sample preparation will vary depending on the matrix.

  • Liquid Samples (e.g., essential oil dilutions, aqueous extracts):

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a headspace vial.

    • For aqueous samples, add a known amount of NaCl (e.g., 1 g) to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • Seal the vial tightly with the screw cap.

  • Solid Samples (e.g., plant material):

    • Weigh a precise amount of the homogenized solid sample (e.g., 0.5 - 1 g) into a headspace vial.

    • If necessary, add a small amount of deionized water to moisten the sample and facilitate the release of volatiles.

    • Seal the vial tightly with the screw cap.

Headspace SPME Extraction
  • Place the sealed sample vial into the heating block or water bath set to the desired extraction temperature (e.g., 60°C).

  • Allow the sample to equilibrate for a set time (e.g., 10 minutes) with agitation.

  • Manually or automatically insert the SPME fiber through the vial septum and expose the fiber to the headspace above the sample.

  • Continue heating and agitation for a predetermined extraction time (e.g., 30 minutes).

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC-MS for analysis.

GC-MS Analysis
  • Desorption: Insert the SPME fiber into the GC injection port, which is maintained at a high temperature (e.g., 250°C), and extend the fiber. Allow for thermal desorption of the analytes onto the GC column for a specified time (e.g., 2-5 minutes).

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for sesquiterpene analysis.

    • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes. This program should be optimized for the specific instrument and sample.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: this compound can be identified by comparing its mass spectrum and retention time with that of a pure standard.

Quantification

For quantitative analysis, an external calibration curve should be prepared using standard solutions of this compound at different concentrations. The peak area of this compound in the samples is then used to determine its concentration from the calibration curve.

Visualizations

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Vial Transfer to Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate and Heat (e.g., 60°C for 10 min) Seal->Equilibrate Place in heating block Expose Expose SPME Fiber to Headspace (e.g., 30 min) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Transfer to GC-MS Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Logical Relationship of SPME Parameters

SPME_Parameters cluster_fiber Fiber Properties cluster_conditions Extraction Conditions cluster_matrix Sample Matrix center_node Extraction Efficiency FiberCoating Fiber Coating (e.g., DVB/CAR/PDMS) FiberCoating->center_node FiberThickness Coating Thickness FiberThickness->center_node ExtractionTime Extraction Time ExtractionTime->center_node ExtractionTemp Extraction Temperature ExtractionTemp->center_node Agitation Agitation Agitation->center_node MatrixType Matrix Type (Liquid/Solid) MatrixType->center_node IonicStrength Ionic Strength (Salt Addition) IonicStrength->center_node pH pH pH->center_node

Caption: Key parameters influencing SPME extraction efficiency.

References

Application Notes and Protocols for Investigating the Synergistic Effects of Alpha-Guaiene with Other Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Guaiene (α-Guaiene) is a sesquiterpene found in various aromatic plants, notably in patchouli oil, and has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties.[1][2][3][4] The concept of the "entourage effect," originating from cannabis research, posits that the therapeutic efficacy of a plant's constituents is enhanced through synergistic interactions.[2][5] This principle extends to terpenes, where combinations of these volatile compounds may yield greater therapeutic benefits than the sum of their individual effects.[1][6]

These application notes provide a framework for investigating the potential synergistic effects of α-Guaiene with other prevalent terpenes such as β-caryophyllene, α-pinene, and limonene. The provided protocols are designed to guide researchers in the systematic evaluation of these combinations for anticancer and anti-inflammatory applications.

Potential Synergistic Combinations and Rationale

Based on the known biological activities of individual terpenes, the following combinations with α-Guaiene are proposed for investigation:

  • α-Guaiene + β-Caryophyllene: β-Caryophyllene is a well-studied sesquiterpene known for its anti-inflammatory and analgesic properties, which it exerts in part through its action as a selective agonist of the cannabinoid receptor 2 (CB2).[7][8] A study on α-humulene, a structural isomer of α-Guaiene, demonstrated synergistic anticancer activity when combined with β-caryophyllene.[1] This suggests a high probability of synergistic or additive effects when combining α-Guaiene and β-caryophyllene, particularly for anti-inflammatory and anticancer applications.

  • α-Guaiene + α-Pinene: α-Pinene is a monoterpene with reported anti-inflammatory, antimicrobial, and anticancer activities.[9][10][11][12] Its ability to modulate various signaling pathways could complement the bioactivity of α-Guaiene. Synergistic effects have been observed when α-pinene is combined with conventional anticancer drugs like paclitaxel (B517696).[10][13]

  • α-Guaiene + Limonene: Limonene, a common monoterpene, exhibits antioxidant, anti-inflammatory, and anticancer properties.[14][15] Its diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, make it a promising candidate for synergistic studies with α-Guaiene.[16]

Data Presentation: Quantitative Analysis of Synergy

The following table structure is recommended for presenting quantitative data from synergy experiments. The Combination Index (CI) is a widely accepted method for quantifying drug interactions, based on the Chou-Talalay method.[17][18][19]

Table 1: Synergistic Anticancer Activity of α-Guaiene and Terpene B on Cancer Cell Line X

Terpene A (α-Guaiene) Conc. (µM)Terpene B Conc. (µM)Effect (Inhibition %)Combination Index (CI)Synergy Assessment
IC50 of A050--
0IC50 of B50--
Dose 1ADose 1BEffect 1CI Value 1Synergism (CI < 0.9)
Dose 2ADose 2BEffect 2CI Value 2Additive (0.9 ≤ CI ≤ 1.1)
Dose 3ADose 3BEffect 3CI Value 3Antagonism (CI > 1.1)

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergistic Anticancer Activity

This protocol outlines the methodology for determining the synergistic cytotoxic effects of terpene combinations on cancer cell lines using a cell viability assay and the Combination Index (CI) method.

1. Materials and Reagents:

  • α-Guaiene (≥98% purity)

  • β-Caryophyllene, α-Pinene, Limonene (≥98% purity)

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate cancer)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Experimental Workflow:

G cluster_0 Preparation cluster_1 Cell Seeding and Treatment cluster_2 Incubation and Viability Assay cluster_3 Data Analysis prep1 Prepare stock solutions of terpenes in DMSO prep2 Culture cancer cells to ~80% confluency prep1->prep2 seed Seed cells in 96-well plates prep2->seed treat_single Treat with serial dilutions of individual terpenes seed->treat_single treat_combo Treat with fixed-ratio combinations of terpenes seed->treat_combo incubate Incubate for 48-72 hours treat_single->incubate treat_combo->incubate assay Perform MTT assay incubate->assay read Measure absorbance with a microplate reader assay->read calc_ic50 Calculate IC50 for individual terpenes read->calc_ic50 calc_ci Calculate Combination Index (CI) read->calc_ci calc_ic50->calc_ci isobologram Generate isobologram calc_ci->isobologram G cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects terpenes α-Guaiene + Other Terpenes (e.g., β-Caryophyllene, α-Pinene, Limonene) pi3k_akt PI3K/Akt/mTOR Pathway terpenes->pi3k_akt Inhibition mapk MAPK Pathway (ERK, JNK, p38) terpenes->mapk Modulation cell_cycle Cell Cycle Arrest (G1/S or G2/M phase) terpenes->cell_cycle Induction nfkb NF-κB Pathway terpenes->nfkb Inhibition apoptosis Apoptosis Induction (Caspase activation, Bcl-2/Bax ratio) pi3k_akt->apoptosis mapk->apoptosis pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, NO) nfkb->pro_inflammatory Upregulation

References

Troubleshooting & Optimization

Technical Support Center: Isolating High-Purity α-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the isolation of high-purity α-guaiene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-purity α-Guaiene?

A1: The main difficulties in isolating high-purity α-guaiene stem from its natural co-occurrence with structurally similar sesquiterpene isomers, such as δ-guaiene and α-bulnesene.[1][2] These isomers often have very close boiling points and similar polarities, making separation by traditional distillation or chromatography challenging. Additionally, α-guaiene can be susceptible to thermal degradation at high temperatures, necessitating careful control of purification conditions.[3]

Q2: What purity levels can I realistically expect from common purification techniques?

A2: The achievable purity of α-guaiene is highly dependent on the chosen method and the optimization of its parameters.

  • Molecular Distillation: Can increase α-guaiene content from a starting concentration of around 18-19% to approximately 23.5%.[4][5]

  • Vacuum Fractional Distillation: Single-stage vacuum fractional distillation can yield purities in the range of 31-46%.[4][6] Optimized conditions, such as adjusting feed volume, reflux ratio, and pressure, have been shown to achieve up to 44.7% purity.[4][5]

  • Preparative Chromatography with Silver Nitrate-Impregnated Silica (B1680970) Gel: This technique is employed to achieve higher purity levels by exploiting the differential interaction of unsaturated isomers with silver ions, though specific purity percentages for α-guaiene are not widely reported in comparative studies.

Q3: Why is vacuum used in the distillation of α-Guaiene?

A3: Vacuum distillation is crucial because it lowers the boiling points of the compounds in the essential oil.[3] α-Guaiene and other sesquiterpenes have high boiling points at atmospheric pressure (α-guaiene boils at 281-282 °C at 760 mmHg), and prolonged exposure to such high temperatures can cause thermal degradation.[5][7] By reducing the pressure, distillation can be performed at lower temperatures, preserving the integrity of the molecule.

Q4: My α-Guaiene fraction is still contaminated with other sesquiterpenes after vacuum distillation. What can I do?

A4: If vacuum distillation alone is insufficient, a secondary purification step using preparative chromatography is recommended. Specifically, chromatography using silica gel impregnated with silver nitrate (B79036) (AgNO₃) is effective for separating unsaturated isomers like α-guaiene and δ-guaiene. The silver ions form reversible complexes with the double bonds in the sesquiterpenes, and the strength of these interactions varies between isomers, allowing for their separation.[8]

Troubleshooting Guides

Issue 1: Poor Separation of α-Guaiene and δ-Guaiene during Vacuum Fractional Distillation
Potential Cause Troubleshooting Steps
Close Boiling Points The boiling points of α-guaiene (~281-282°C at 760 mmHg) and δ-guaiene (~279°C at 760 mmHg) are very close, making separation difficult.[2][7] Lowering the pressure will decrease the boiling points, but the relative volatility may not change significantly.
Incorrect Reflux Ratio A low reflux ratio may not provide enough theoretical plates for efficient separation. Increase the reflux ratio to improve separation efficiency. A ratio of 24:1 has been shown to be effective in enriching α-guaiene.[4][5]
Inappropriate Pressure The applied pressure significantly impacts separation. An optimal pressure of around 14.80 mmHg has been identified in some studies for maximizing α-guaiene purity.[4][5] Experiment with small adjustments to the vacuum level to find the optimal point for your specific mixture.
Inefficient Column Packing Poor column packing can lead to channeling and reduced separation efficiency. Ensure the distillation column is packed uniformly.
Issue 2: Low Yield of α-Guaiene Fraction
Potential Cause Troubleshooting Steps
Suboptimal Distillation Parameters The yield is sensitive to distillation parameters. For instance, in one study, the highest yield (20.16%) was achieved with a feed volume of 100 mL, a reflux ratio of 20:1, and a pressure of 10 mmHg.[4] Systematically optimize these parameters.
Thermal Degradation Although vacuum is used, localized overheating can still occur. Ensure even heating of the distillation flask and avoid excessive temperatures.
Leaks in the Vacuum System A leak in the vacuum system will lead to a higher operating pressure and can reduce the efficiency of the distillation. Check all seals and connections for leaks.
Issue 3: Co-elution of Isomers during Preparative HPLC
Potential Cause Troubleshooting Steps
Standard Silica Gel Ineffective for Isomers Isomers with similar polarities will not separate well on a standard silica gel column.
Solution: Utilize a stationary phase with enhanced selectivity. Silver nitrate-impregnated silica gel is highly recommended for separating unsaturated sesquiterpene isomers.[8]
Suboptimal Mobile Phase The mobile phase composition is critical for achieving separation.
Solution: For silver nitrate chromatography, a non-polar mobile phase is typically used. Start with hexane (B92381) and gradually increase the polarity by adding a modifier like ethyl acetate (B1210297) or dichloromethane (B109758) to elute the complexed compounds.[9] A shallow gradient can improve resolution.

Quantitative Data Summary

Table 1: Comparison of Purification Methods for α-Guaiene

Purification Method Starting Purity (approx.) Final Purity (approx.) Processing Time Key Considerations
Molecular Distillation 18.7%[4][5]23.5%[4][5]1.43 hours[4][5]Good for initial enrichment, less effective for high purity.
Two-Stage Vacuum Fractional Distillation Distillate Fraction31.05%[4][5]19.23 hours[4][5]Time-consuming for the purity achieved.
Optimized Single-Stage Vacuum Fractional Distillation 19.3%[4]44.7%[4][5]Not explicitly stated, but likely several hours.Purity is highly dependent on optimized parameters (pressure, reflux ratio).

Experimental Protocols

Protocol 1: Optimized Vacuum Fractional Distillation of α-Guaiene from Patchouli Oil

This protocol is based on the optimized conditions described by Widyasanti et al. (2023).[4]

1. Preparation:

  • Ensure the vacuum fractional distillation unit, including a packed column, is clean and dry.
  • Charge the distillation flask with the crude patchouli oil (e.g., 75 mL).[4]

2. System Setup:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed to maintain a vacuum.
  • Connect the vacuum pump and the pressure controller.
  • Set the condenser cooling water flow.

3. Distillation Parameters:

  • Set the applied run pressure to 14.80 mmHg.[4]
  • Set the reflux ratio to 24:1.[4]
  • Begin heating the distillation flask.

4. Fraction Collection:

  • Allow the system to reach equilibrium.
  • Collect the distillate fractions based on the boiling point range. The α-guaiene enriched fraction is typically found in the first distillate fraction.[4]

5. Analysis:

  • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of α-guaiene.

Protocol 2: Preparative Column Chromatography with Silver Nitrate-Impregnated Silica Gel

This is a general protocol for the separation of sesquiterpene isomers.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silver nitrate-impregnated silica gel (e.g., 10-20% AgNO₃ by weight) in a non-polar solvent like hexane.
  • Carefully pack a chromatography column with the slurry, avoiding air bubbles.

2. Sample Loading:

  • Dissolve the α-guaiene-enriched fraction (obtained from distillation) in a minimal amount of the initial mobile phase (e.g., hexane).
  • Carefully load the sample onto the top of the column.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., 100% hexane).
  • Gradually increase the polarity of the mobile phase by adding a modifier (e.g., ethyl acetate or dichloromethane) in a stepwise or linear gradient.
  • The different isomers will elute at different solvent polarities due to the varying strength of their complexes with the silver ions.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid stain).
  • Combine the fractions containing the pure α-guaiene.
  • Confirm the purity of the final product using GC-MS.

Visualizations

experimental_workflow start Crude Essential Oil (e.g., Patchouli Oil) distillation Vacuum Fractional Distillation start->distillation analysis1 GC-MS Analysis (Check Purity) distillation->analysis1 enriched_fraction α-Guaiene Enriched Fraction analysis1->enriched_fraction If purity is insufficient chromatography Preparative Chromatography (AgNO3-Silica Gel) enriched_fraction->chromatography analysis2 GC-MS Analysis (Confirm Purity) chromatography->analysis2 final_product High-Purity α-Guaiene analysis2->final_product If purity is sufficient

Caption: Experimental workflow for isolating high-purity α-Guaiene.

troubleshooting_logic start Poor Separation of α-Guaiene Isomers check_distillation Using Vacuum Fractional Distillation? start->check_distillation optimize_dist Optimize Parameters: - Increase Reflux Ratio - Adjust Pressure - Check Column Packing check_distillation->optimize_dist Yes check_hplc Using Preparative Chromatography? check_distillation->check_hplc No success Improved Separation optimize_dist->success use_ag_silica Switch to AgNO3- Impregnated Silica Gel check_hplc->use_ag_silica Yes optimize_mobile Optimize Mobile Phase: - Use Non-polar Solvents - Apply Shallow Gradient use_ag_silica->optimize_mobile optimize_mobile->success

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Optimizing Distillation Parameters for α-Guaiene Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental enrichment of α-Guaiene via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective distillation technique for enriching α-Guaiene?

A1: Vacuum fractional distillation is a highly effective method for enriching α-Guaiene, a sesquiterpene with a high boiling point.[1] This technique is preferred because it lowers the boiling point of the compound by reducing the operating pressure, which helps to prevent thermal degradation of heat-sensitive materials.[1][2] For compounds with boiling points above 150°C, vacuum distillation is often necessary.[3] While other methods like molecular distillation and spinning band distillation can also be used, vacuum fractional distillation has been shown to achieve significant purity levels.[4][5]

Q2: What are the key parameters to control during the vacuum fractional distillation of α-Guaiene?

A2: The three most critical parameters to control are applied run pressure , reflux ratio , and feed volume .[6][7] Of these, the applied run pressure and reflux ratio have the most significant impact on the purity of the α-Guaiene fraction.[6][7] The feed volume has been found to not significantly affect the α-Guaiene content.[6][7] Careful control of temperature and distillation rate is also crucial.[6]

Q3: What is a typical starting point for optimizing the distillation parameters for α-Guaiene enrichment?

A3: Based on experimental data for enriching α-Guaiene from patchouli oil, a good starting point for optimization would be within the following ranges:

  • Applied Run Pressure: 5 to 15 mmHg[6][7]

  • Reflux Ratio: 10:1 to 30:1[6][7]

  • Feed Volume: 75 to 125 mL[6][7]

An optimized condition has been reported to be a feed volume of 75 mL, a reflux ratio of 24:1, and an applied run pressure of 14.80 mmHg, which yielded an α-Guaiene fraction of 44.70% purity.[6][7]

Q4: Why is it challenging to achieve high purity of α-Guaiene through distillation?

A4: The primary challenge lies in the presence of other sesquiterpene isomers with very similar boiling points.[1] This structural similarity leads to co-elution, where these compounds vaporize and condense at similar temperatures, making their separation difficult.[1] Achieving high purity often requires multiple distillation stages or highly efficient fractional distillation columns.[1][8]

Troubleshooting Guides

Issue 1: Low Purity of α-Guaiene in the Distillate

Question: My final distillate shows low purity of α-Guaiene, with significant amounts of other sesquiterpenes. How can I improve the separation?

Answer: Low purity is a common issue due to the presence of isomers with close boiling points.[1] Consider the following troubleshooting steps:

  • Increase the Reflux Ratio: A higher reflux ratio generally leads to better separation and higher product purity.[9][10][11] This is because more liquid is returned to the column, increasing the number of theoretical plates and allowing for more efficient separation of components with different boiling points.[11][12] However, an excessively high reflux ratio can slow down the distillation process.[9]

  • Optimize the Applied Pressure: The operating pressure significantly affects the separation. Experiment within the optimal range (5-15 mmHg) to find the sweet spot for your specific mixture.[6] A stable vacuum is crucial for consistent separation.[2]

  • Check the Fractionating Column Efficiency: Ensure your fractionating column is appropriate for separating compounds with close boiling points. A column with a higher number of theoretical plates will provide better separation.[8][12]

  • Slow Down the Distillation Rate: A slower distillation rate allows for more equilibrium stages between the liquid and vapor phases within the column, which can improve separation efficiency.[4][12]

Issue 2: Unstable Vacuum or Fluctuating Pressure During Distillation

Question: I'm having trouble maintaining a stable vacuum; the pressure keeps fluctuating. What could be the cause and how can I fix it?

Answer: An unstable vacuum is a critical problem that can severely impact separation efficiency.[2][7] Here are potential causes and solutions:

  • System Leaks: The most common cause of a weak or fluctuating vacuum is a leak in the system.[6] Carefully inspect all joints, seals, and connections for any potential leaks.

  • Presence of Volatiles: Residual solvents (like ethanol) or dissolved gases in your feed material can vaporize and increase the pressure in the system.[6] Proper devolatilization of the feed material before the main distillation pass is crucial.[6]

  • Inadequate Vacuum Pump Performance: Ensure your vacuum pump is appropriately sized for your system and is functioning correctly. Check the pump oil and perform any necessary maintenance.

  • Air Ingress: The design of your system should account for a certain level of air ingress. If the actual air ingress is significantly different from the design parameters, it can lead to pressure instability.[7]

  • Improper Startup and Shutdown Procedures: Trapped gases during startup can cause pressure issues.[13] Follow a gradual and controlled startup procedure to ensure all non-condensable gases are purged from the system.[14]

Issue 3: Slow or Stalled Distillation Process

Question: The distillation is proceeding very slowly, or the condensate has stopped rising in the column. What should I do?

Answer: A stalled distillation can be due to insufficient energy input or improper setup.

  • Increase Heat Input: Gradually increase the heat input to the boiling flask.[4] Be cautious not to increase it too rapidly, as this can lead to bumping and carryover.

  • Improve Insulation: Poor insulation of the distillation column can lead to heat loss and prevent the vapor from reaching the condenser.[15] Wrap the column with glass wool or aluminum foil to minimize heat loss.[12]

  • Check for Blockages: Ensure there are no blockages in the condenser or the distilling head that could be impeding vapor flow.[4]

  • Verify Thermometer Placement: The thermometer bulb should be positioned correctly at the level of the side arm leading to the condenser to get an accurate reading of the vapor temperature.[16]

Data Presentation

Table 1: Optimized Distillation Parameters for α-Guaiene Enrichment from Patchouli Oil

ParameterRange InvestigatedOptimal Value
Feed Volume (mL)75 - 12575
Reflux Ratio10:1 - 30:124:1
Applied Run Pressure (mmHg)5 - 1514.80

Data sourced from Widyasanti et al. (2023).[6][7]

Table 2: Comparison of Purity Levels from Different Distillation Techniques for α-Guaiene

Distillation TechniqueReported α-Guaiene Purity
Vacuum Fractional Distillation44.70%
Two-Stage Vacuum Fractional Distillation31.05%
Molecular Distillation18.80% - 23.53%

Data sourced from Widyasanti et al. (2023) and Nurjanah et al. (2020b).[4][6][17]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation for α-Guaiene Enrichment

This protocol is based on the optimized parameters reported by Widyasanti et al. (2023) for the enrichment of α-Guaiene from patchouli oil.[6]

1. Preparation: a. Ensure the crude essential oil is free of water and particulate matter. b. Assemble the vacuum fractional distillation apparatus, ensuring all glassware is clean and dry. Check all seals and joints for a proper fit to prevent vacuum leaks.

2. Distillation Setup: a. Charge the distillation flask with 75 mL of the crude essential oil. b. Set the condenser temperature to 35 °C. c. Begin applying vacuum to the system, gradually reducing the pressure to the target of 14.80 mmHg.

3. Distillation Process: a. Once the target pressure is stable, begin heating the distillation flask. b. Set the reflux ratio to 24:1. This means for every 25 parts of condensate, 24 parts are returned to the column and 1 part is collected as distillate. c. The temperature of the vapor will rise as the more volatile components begin to distill. The α-Guaiene-rich fraction is typically found in the first distillate fraction.[6] d. Collect the first fraction at a vapor atmospheric equivalent temperature (AET) range of 249–254 °C.[6]

4. Analysis: a. Analyze the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of α-Guaiene.

Mandatory Visualization

Distillation_Workflow Figure 1: Experimental Workflow for α-Guaiene Enrichment cluster_prep Preparation cluster_distill Vacuum Fractional Distillation cluster_analysis Analysis start Start with Crude Essential Oil prep Pre-treatment (Dehydration & Filtration) start->prep charge Charge Distillation Flask prep->charge vac Apply Vacuum (14.80 mmHg) charge->vac heat Heat the Flask vac->heat reflux Set Reflux Ratio (24:1) heat->reflux collect Collect First Fraction (249-254 °C AET) reflux->collect gcms GC-MS Analysis collect->gcms result Determine α-Guaiene Purity gcms->result Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Purity cluster_params Parameter Optimization cluster_equip Equipment Check cluster_result Outcome problem Low α-Guaiene Purity reflux Increase Reflux Ratio problem->reflux pressure Optimize Applied Pressure problem->pressure rate Decrease Distillation Rate problem->rate column Check Column Efficiency problem->column leaks Inspect for Vacuum Leaks problem->leaks improved Improved Purity reflux->improved pressure->improved rate->improved column->improved leaks->improved

References

overcoming co-elution of alpha-Guaiene with other sesquiterpenes in GC

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Overcoming Co-elution of α-Guaiene

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the co-elution of α-guaiene with other sesquiterpenes during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why does α-guaiene frequently co-elute with other sesquiterpenes?

A1: α-Guaiene is a sesquiterpene, a class of organic compounds with the same molecular formula (C15H24) and similar boiling points.[1][2] In gas chromatography, separation on non-polar columns is primarily based on boiling point.[3] Due to their similar physicochemical properties, α-guaiene and other sesquiterpenes often have very close retention times, leading to co-elution or incomplete separation.

Q2: Which sesquiterpenes are most likely to co-elute with α-guaiene on a standard non-polar column (e.g., DB-5, HP-5)?

A2: On standard non-polar columns, sesquiterpenes with similar Kovats Retention Indices (RI) to α-guaiene (typically in the range of 1430-1460) are prone to co-elution. Examples of potentially co-eluting sesquiterpenes in this range include α-caryophyllene (α-humulene) and δ-guaiene .[4][5] The exact retention times and elution order can vary based on the specific column and analytical conditions.

Q3: How can I confirm if a peak is pure α-guaiene or a co-elution of multiple compounds?

A3: If you are using a mass spectrometer (MS) detector, carefully examine the mass spectrum across the entire peak. If the mass spectrum is consistent from the beginning to the end of the peak and matches the reference spectrum for α-guaiene, the peak is likely pure. However, if the mass spectral fragmentation pattern changes across the peak, it indicates the presence of more than one compound. Deconvolution software can also help to mathematically separate the spectra of co-eluting compounds.[3]

Q4: Can simply changing the temperature program resolve the co-elution?

A4: Optimizing the temperature program can improve separation, but it may not be sufficient to resolve closely co-eluting isomers. A slower temperature ramp will increase the time the analytes spend in the stationary phase, which can enhance separation. However, for compounds with very similar retention indices, a change in column chemistry is often necessary.

Q5: What is the best alternative GC column to separate α-guaiene from its co-eluting partners?

A5: To resolve co-elution, it is recommended to use a column with a different stationary phase that offers a different separation mechanism. A good choice is a polar column, such as one with a polyethylene glycol (WAX) stationary phase.[3] These columns separate compounds based on polarity, in addition to boiling point, which can effectively resolve sesquiterpenes that co-elute on non-polar columns. Chiral columns can also be used for the separation of enantiomers.[6][7]

Q6: Are there more advanced techniques to address severe co-elution issues?

A6: Yes, for very complex samples where single-column GC is insufficient, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique.[8] GCxGC utilizes two columns with different stationary phases, providing significantly enhanced peak capacity and resolution, which is highly effective for separating isomeric compounds in complex matrices like essential oils.[8][9]

Troubleshooting Guide: Resolving α-Guaiene Co-elution

This guide will walk you through a systematic approach to troubleshoot and resolve the co-elution of α-guaiene with other sesquiterpenes.

Step 1: Identify the Co-eluting Compound(s)
  • Action: Compare the Kovats Retention Index (RI) of your peak of interest with a database of known sesquiterpene RIs on your specific column type.

  • Rationale: This will help you hypothesize which compounds are likely co-eluting with your α-guaiene.

  • Data Presentation: The table below provides a comparison of Kovats Retention Indices for α-guaiene and other common sesquiterpenes on non-polar and polar columns.

SesquiterpeneCommon SynonymKovats RI (Non-polar, e.g., DB-5)Kovats RI (Polar, e.g., WAX/CW20M)Potential for Co-elution with α-Guaiene on Non-polar Column
α-Guaiene 1439 - 1454 1651 -
α-Caryophylleneα-Humulene14541680High
δ-Guaiene~1440 - 1450~1660 - 1670High
α-Cadinene1525 - 1538~1750 - 1760Low

Data compiled from multiple sources.[4][10][11][12] Exact values may vary depending on the specific GC system and conditions.

Step 2: Optimize Your Current GC Method
  • Action: If you are limited to your current column, try optimizing the oven temperature program.

  • Protocol:

    • Initial Temperature: Set the initial oven temperature to 60°C and hold for 2 minutes.

    • Temperature Ramp: Decrease the ramp rate to 1-3°C/minute through the elution range of the sesquiterpenes.

    • Final Temperature: Increase the final temperature to ensure all compounds elute.

    • Carrier Gas Flow: Ensure your carrier gas flow rate is optimal for your column dimensions.

  • Expected Outcome: A slower ramp rate increases the interaction time with the stationary phase and may improve the resolution of closely eluting peaks.

Step 3: Change the GC Column
  • Action: If optimization of the temperature program is unsuccessful, switch to a column with a different stationary phase.

  • Recommendation: A polar column, such as a WAX column (e.g., DB-WAX, HP-INNOWax), is highly recommended.

  • Rationale: The different selectivity of the polar stationary phase will alter the elution order of the sesquiterpenes, likely separating compounds that co-eluted on a non-polar column. As shown in the table above, the retention indices of α-guaiene and α-caryophyllene are significantly different on a polar column.

Step 4: Utilize GCxGC for Complex Samples
  • Action: For highly complex matrices where co-elution remains an issue, employ comprehensive two-dimensional gas chromatography (GCxGC).

  • Methodology:

    • First Dimension Column: Typically a non-polar column (e.g., DB-5).

    • Second Dimension Column: A polar column (e.g., WAX) or a column with a different selectivity.

    • Modulator: A thermal modulator is used to trap, focus, and re-inject the effluent from the first column onto the second column.

  • Benefit: This technique provides a significant increase in peak capacity and resolution, allowing for the separation of hundreds or even thousands of compounds in a single run.[8][9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when encountering co-elution of α-guaiene.

Troubleshooting Co-elution Start Co-elution of α-Guaiene Detected Confirm_Coelution Confirm Co-elution (Examine Mass Spectrum) Start->Confirm_Coelution Optimize_Method Optimize Temperature Program (Slower Ramp Rate) Confirm_Coelution->Optimize_Method Confirmed Resolution_Achieved1 Resolution Achieved? Optimize_Method->Resolution_Achieved1 Change_Column Change to a Polar Column (e.g., WAX phase) Resolution_Achieved1->Change_Column No End Problem Solved Resolution_Achieved1->End Yes Resolution_Achieved2 Resolution Achieved? Change_Column->Resolution_Achieved2 Resolution_Achieved2->End Yes Advanced_Technique Consider Advanced Techniques (GCxGC) Advanced_Technique->End Resolution_Achrieved2 Resolution_Achrieved2 Resolution_Achrieved2->Advanced_Technique No

Caption: Troubleshooting workflow for resolving α-guaiene co-elution in GC.

Experimental Protocols

Standard GC-MS Protocol for Sesquiterpene Analysis (Non-polar Column)
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: 60°C (hold 2 min), then ramp at 3°C/min to 240°C (hold 5 min).

  • Injector: 250°C, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Transfer line at 280°C, ion source at 230°C, quadrupole at 150°C. Mass range 40-400 amu.

GC-MS Protocol for Improved Separation of α-Guaiene (Polar Column)
  • Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: 50°C (hold 2 min), then ramp at 2°C/min to 220°C (hold 10 min).

  • Injector: 240°C, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Transfer line at 250°C, ion source at 230°C, quadrupole at 150°C. Mass range 40-400 amu.

The provided protocols are starting points and may require further optimization based on the specific instrumentation and sample matrix.

References

Technical Support Center: Improving the Yield of α-Guaiene from Essential Oil Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the extraction of α-guaiene from various essential oil sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of α-guaiene during essential oil extraction?

A1: The yield of α-guaiene is influenced by a combination of factors including the plant source and its specific chemotype, the pre-processing of the plant material (drying and grinding), the extraction method employed, and the specific parameters of that method (e.g., temperature, pressure, solvent, and time). For instance, in vacuum fractional distillation of patchouli oil, the reflux ratio and applied pressure have a significant effect on α-guaiene purity, while the feed volume does not.[1]

Q2: Which extraction method is best for obtaining a high yield of α-guaiene?

A2: The optimal extraction method depends on your specific requirements for yield, purity, and solvent use.

  • Vacuum Fractional Distillation has been shown to significantly enrich α-guaiene content from patchouli oil, achieving purities as high as 44.70%.[1]

  • Supercritical Fluid Extraction (SFE) with CO2 is a "green" alternative that can provide high-quality extracts and avoids thermal degradation of sensitive compounds.[2][3] It is particularly suitable for extracting non-polar or moderately polar compounds like α-guaiene.[2]

  • Steam Distillation and Hydrodistillation are traditional and widely used methods.[3] While effective, the high temperatures can potentially lead to some degradation of thermolabile compounds.[3][4] Pre-treatments like using a pulsed electric field or ultrasound can improve the efficiency of hydrodistillation.[5][6]

  • Solvent Extraction can offer high yields, but the choice of solvent is critical, and residual solvent in the final product can be a concern.

Q3: How can I minimize the degradation of α-guaiene during extraction?

A3: α-Guaiene, like other sesquiterpenes, can be susceptible to degradation, particularly through oxidation and thermal decomposition. To minimize degradation:

  • Use lower extraction temperatures when possible. Methods like supercritical fluid extraction can be performed at lower temperatures (e.g., 40-60°C) to prevent thermal degradation.[2]

  • Employ vacuum distillation to lower the boiling point of α-guaiene and reduce the risk of heat-induced degradation.[1]

  • Store extracts properly: Keep extracts in airtight, dark containers at low temperatures (e.g., -20°C) to prevent oxidation.[2]

  • Limit exposure to air and light during and after extraction, as α-guaiene can readily undergo autoxidation.

Q4: What is the best way to quantify the α-guaiene content in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable analytical technique for both identifying and quantifying α-guaiene in essential oil extracts.[1][7][8][9] For accurate quantification, it is recommended to use a validated GC-MS method with an internal or external standard.

Troubleshooting Guides

Issue 1: Low Yield of α-Guaiene
Potential Cause Troubleshooting Steps
Incomplete Extraction For Steam/Hydrodistillation: - Increase distillation time. Studies on patchouli oil have shown that extraction time can influence the relative percentage of different components.[10]- Ensure the plant material is properly packed to avoid channeling of steam.- Optimize the steam flow rate.For SFE: - Increase extraction time or the amount of CO2 used.- Optimize pressure and temperature to enhance the solubility of α-guaiene.- Consider adding a co-solvent like ethanol (B145695) to increase the polarity of the supercritical fluid.[11]For Solvent Extraction: - Increase extraction time and/or perform multiple extraction cycles with fresh solvent.
Improper Plant Material Preparation - Drying: Ensure the plant material is adequately dried to the appropriate moisture content. For patchouli, leaves are often dried until they reach about 20% humidity.[10]- Grinding: Grind the dried plant material to a consistent and optimal particle size to increase the surface area for extraction. However, excessively fine powder can sometimes lead to processing difficulties.
Suboptimal Extraction Parameters - Review and optimize your extraction parameters based on the literature for your specific plant material and method. For vacuum fractional distillation of patchouli oil, a reflux ratio of 24:1 and a pressure of 14.80 mmHg were found to be optimal.[1] For SFE of Bulnesia sarmientoi, conditions of 350 bar and 40°C have been used.[2]
Degradation of α-Guaiene - See FAQ Q3 for detailed steps to minimize degradation. High temperatures during steam or hydrodistillation can lead to the degradation of thermally labile compounds.[3]
Issue 2: Low Purity of α-Guaiene in the Extract
Potential Cause Troubleshooting Steps
Co-extraction of Other Compounds - Fractional Distillation: If you are obtaining a crude essential oil, consider using vacuum fractional distillation to separate α-guaiene from other components with different boiling points.[1]- Solvent Polarity (for Solvent Extraction): If using solvent extraction, you may be using a solvent that is too broad in its extraction capabilities. Try a solvent with a polarity that is more selective for sesquiterpenes. Sequential extraction with solvents of increasing polarity can also be effective.[2]- SFE Selectivity: In Supercritical Fluid Extraction, the selectivity can be fine-tuned by adjusting the pressure, temperature, and co-solvent percentage.
Presence of Degradation Products - If you suspect degradation, analyze your extract using GC-MS to identify potential degradation products. The presence of oxidation products may indicate a need to better protect your material from air exposure.

Data Presentation: Quantitative Yields of α-Guaiene

Extraction Method Plant Source α-Guaiene Yield/Purity Reference
Vacuum Fractional Distillation Patchouli Oil (Pogostemon cablin)44.70% purity in the enriched fraction[1]
Two-Stage Vacuum Fractional Distillation Patchouli Oil (Pogostemon cablin)31.05% purity[1]
Molecular Distillation (Second Stage) Patchouli Oil (Pogostemon cablin)23.53% in distillate[12]
Steam Distillation Patchouli Oil (Pogostemon cablin)16.84% in crude oil[12]
Supercritical Fluid Extraction (SFE) Guaiac (B1164896) Wood (Bulnesia sarmientoi)0.2% of the essential oil[2]
Water-Bubble Distillation Patchouli Leaves (Pogostemon cablin)Identified as a main component[13]
Hydrodistillation with Ultrasound Pretreatment Patchouli Leaves (Pogostemon cablin)Essential oil contained 62% patchouli alcohol; α-guaiene is a known component[5]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of Patchouli Oil for α-Guaiene Enrichment

This protocol is based on the optimized conditions described by Nurjanah et al. (2020).[14]

Apparatus:

  • Vacuum fractional distillation unit with a packed column

  • Heating mantle

  • Round bottom flask

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

Procedure:

  • Place a defined volume of crude patchouli oil (e.g., 75 mL) into the round bottom flask.

  • Assemble the vacuum fractional distillation apparatus.

  • Set the condenser temperature to an appropriate level (e.g., 35°C).

  • Begin heating the oil under vacuum.

  • Adjust the vacuum to the desired pressure (e.g., 14.80 mmHg).[1]

  • Set the reflux ratio to 24:1.[1]

  • Collect the distillate in fractions based on the vapor temperature. α-guaiene is typically found in the earlier fractions. For example, one study collected the first fraction at a vapor atmospheric equivalent temperature of 249–254 °C.

  • Analyze the collected fractions using GC-MS to determine the α-guaiene content.

Protocol 2: Supercritical Fluid Extraction (SFE) of α-Guaiene from Guaiac Wood

This protocol is adapted from the methodology used for extracting bioactive compounds from Bulnesia sarmientoi.[2]

Apparatus:

  • Supercritical fluid extractor

  • High-pressure CO2 pump

  • Extraction vessel

  • Separator vessel

  • Temperature and pressure controllers

Procedure:

  • Grind the guaiac wood to a consistent particle size.

  • Load the ground wood into the extraction vessel.

  • Pressurize the system with CO2 to the desired pressure (e.g., up to 350 bar).[2]

  • Set the extraction temperature (e.g., 40°C).[2]

  • Initiate the flow of supercritical CO2 through the extraction vessel. The extraction can be performed in dynamic stages, for instance: 0–150 bar for 20 min; 150–250 bar for 20 min; 250–300 bar for 10 min; 300–350 bar for 10 min; and a static hold at 350 bar and 40°C for 2 hours.[2]

  • The extract-laden supercritical fluid is depressurized in the separator vessel, causing the precipitation of the extracted compounds.

  • Collect the extract from the separator.

  • Analyze the extract using GC-MS to quantify the α-guaiene content.

Protocol 3: GC-MS Quantification of α-Guaiene

This is a general protocol that can be adapted for the analysis of α-guaiene in essential oil extracts.

Apparatus:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS)

  • Autosampler

Procedure:

  • Sample Preparation: Dilute the essential oil extract in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration within the calibrated range of the instrument. Add an internal standard if necessary for improved quantification accuracy.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify the α-guaiene peak based on its retention time and mass spectrum by comparing it to a known standard or a spectral library (e.g., NIST).

    • Quantify the amount of α-guaiene by integrating the peak area and comparing it to a calibration curve generated from α-guaiene standards of known concentrations.

Visualizations

Experimental_Workflow_Alpha_Guaiene_Extraction cluster_preprocessing Plant Material Pre-processing cluster_extraction Extraction cluster_purification Purification/Enrichment cluster_analysis Analysis Drying Drying Grinding Grinding Drying->Grinding Steam_Distillation Steam Distillation Grinding->Steam_Distillation Processed Material SFE Supercritical Fluid Extraction Grinding->SFE Processed Material Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Processed Material Fractional_Distillation Vacuum Fractional Distillation Steam_Distillation->Fractional_Distillation Crude Extract GC_MS GC-MS Analysis Steam_Distillation->GC_MS Direct Analysis SFE->Fractional_Distillation Crude Extract SFE->GC_MS Direct Analysis Solvent_Extraction->Fractional_Distillation Crude Extract Solvent_Extraction->GC_MS Direct Analysis Fractional_Distillation->GC_MS Enriched Fraction Troubleshooting_Low_Yield Start Low α-Guaiene Yield Q1 Is extraction incomplete? Start->Q1 A1_Yes Increase extraction time/cycles. Optimize flow rate/mixing. Q1->A1_Yes Yes Q2 Is plant material prepared correctly? Q1->Q2 No A1_Yes->Q2 A2_Yes Ensure optimal drying and grinding. Q2->A2_Yes No Q3 Are extraction parameters optimal? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Adjust T, P, solvent, reflux ratio. Q3->A3_Yes No Q4 Is degradation occurring? Q3->Q4 Yes A3_Yes->Q4 A4_Yes Lower temperature, use vacuum, protect from air/light. Q4->A4_Yes Yes End Yield Improved Q4->End No A4_Yes->End

References

Technical Support Center: Quantification of alpha-Guaiene in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of alpha-Guaiene in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analytical signal by the presence of other components in the sample matrix.[1][2] In the analysis of this compound, which is a sesquiterpene, complex matrices such as cannabis products, biological fluids, or environmental samples can contain co-extracted substances like other terpenes, cannabinoids, lipids, or proteins.[3][4] These interfering compounds can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[4][5] Signal suppression results in an underestimation of the analyte concentration, while signal enhancement leads to an overestimation.[6]

Q2: I am observing poor reproducibility (high %RSD) in my this compound measurements. What are the likely causes?

A2: Poor reproducibility in this compound quantification can stem from several factors:

  • Matrix Heterogeneity: The complex sample may not be homogenous, leading to variations in the concentration of this compound between subsamples.[4]

  • Inconsistent Sample Preparation: Variations in extraction time, temperature, solvent volumes, or manual injection techniques can lead to inconsistent results.[4][7]

  • Analyte Volatility: this compound is a semi-volatile compound, and inconsistent handling can lead to variable losses during sample preparation, especially during steps involving heat.[3][7]

  • Instrument Contamination: Buildup of matrix components in the GC inlet or on the analytical column can lead to inconsistent analyte transfer and peak shape.[7]

Q3: My this compound peak is showing significant tailing in the chromatogram. What could be the issue?

A3: Peak tailing in gas chromatography (GC) for this compound is often indicative of active sites within the GC system.[8] These active sites can be present in the inlet liner or at the head of the analytical column. Co-extracted matrix components can sometimes mask these active sites, but in cleaner matrices, the analyte can interact with them, causing tailing.[8] Column degradation over time can also expose active sites.[8]

Q4: How can I quantitatively assess the extent of matrix effects in my analysis?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solvent standard at the same concentration.[1][2]

  • MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solvent)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates signal suppression.[9]

  • An MF value > 1 indicates signal enhancement.[9]

It is recommended to assess the matrix effect using at least six different lots of the blank matrix.[2]

Troubleshooting Guides

Issue 1: Signal Suppression or Enhancement of this compound
  • Symptom: Inaccurate quantification of this compound, either consistently low (suppression) or high (enhancement) compared to expected values.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize the GC temperature program to better separate this compound from co-eluting matrix components. A slower temperature ramp or a longer run time may be necessary.[8]

    • Sample Cleanup: Implement a sample cleanup step to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be highly effective.[10][11]

    • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components entering the analytical system.[12][13] However, ensure the diluted concentration of this compound remains above the method's limit of quantification.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely mimics the sample matrix.[4][14] This helps to compensate for the matrix effects as the standards and samples will be affected similarly.

    • Use of an Internal Standard: Employ an appropriate internal standard, ideally a stable isotope-labeled version of this compound (e.g., this compound-d3).[15][16] This is often the most effective way to correct for matrix effects as the internal standard will experience similar suppression or enhancement as the analyte.

Issue 2: Co-elution with Other Terpenes or Matrix Components
  • Symptom: Difficulty in accurately integrating the this compound peak due to overlapping peaks from other compounds.

  • Troubleshooting Steps:

    • Select a More Selective Column: Use a GC column with a different stationary phase chemistry that provides better resolution for terpenes. A mid-polarity column like a DB-5MS is often a good starting point.[8]

    • Optimize GC Conditions: Adjust the temperature program (initial temperature, ramp rates, final temperature) and carrier gas flow rate to improve separation.

    • Use Mass Spectrometry (MS) in SIM or MRM Mode: If using a mass spectrometer, operate it in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[17] This provides higher selectivity and can resolve co-eluting peaks by monitoring specific ion transitions for this compound.

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for this compound Quantification

This protocol describes the preparation of matrix-matched calibration standards to compensate for matrix effects.

  • Prepare Blank Matrix Extract:

    • Select a representative blank matrix that is free of this compound (e.g., a certified blank plant material or a surrogate matrix like hops pellets for cannabis analysis).[4]

    • Extract the blank matrix using the exact same sample preparation procedure as for the unknown samples. This will create a blank matrix extract.

  • Prepare Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.

    • If using an internal standard, add it to each calibration standard at a constant concentration.

  • Construct the Calibration Curve:

    • Analyze the matrix-matched calibration standards using the established analytical method (e.g., GC-MS).

    • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of this compound.

  • Quantify Unknown Samples:

    • Analyze the unknown sample extracts.

    • Determine the concentration of this compound in the unknown samples using the matrix-matched calibration curve.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) for this compound

SIDA is a robust method for overcoming matrix effects by using a stable isotope-labeled internal standard.[16][18]

  • Internal Standard Spiking:

    • Accurately add a known amount of a stable isotope-labeled this compound standard (e.g., this compound-d3) to each unknown sample before any sample extraction or cleanup steps.

  • Sample Preparation:

    • Perform the sample extraction and cleanup procedure. The internal standard will undergo the same losses and matrix effects as the native this compound.

  • Instrumental Analysis:

    • Analyze the extracts by GC-MS. The mass spectrometer will differentiate between the native this compound and the deuterated internal standard based on their different masses.

  • Quantification:

    • Prepare a calibration curve using standards containing known concentrations of native this compound and a constant concentration of the stable isotope-labeled internal standard.

    • Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

    • Calculate the concentration of this compound in the unknown samples using the response ratio from the sample and the calibration curve.

Data Presentation

Table 1: Comparison of Potential Strategies to Mitigate Matrix Effects
StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of interfering matrix components.[13]Simple and quick to implement.May reduce analyte concentration below the limit of quantification.[13]
Sample Cleanup (e.g., SPE) Removes interfering components from the sample extract before analysis.[10]Can significantly reduce matrix effects and improve instrument robustness.Can be time-consuming, may require method development, and can lead to analyte loss.[11]
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a similar matrix to the samples.[4]Effectively compensates for systematic matrix effects.Requires a representative blank matrix which may not always be available.[14]
Stable Isotope Dilution Analysis (SIDA) Uses a stable isotope-labeled internal standard that behaves identically to the analyte.[16][19]Considered the "gold standard" for correcting matrix effects; corrects for both extraction recovery and ionization effects.[15]Stable isotope-labeled standards can be expensive or not commercially available.[15]

Visualizations

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects in this compound Analysis start Inaccurate this compound Quantification (Signal Suppression/Enhancement) q_cleanup Is sample cleanup performed? start->q_cleanup cleanup Implement Sample Cleanup (e.g., SPE) q_cleanup->cleanup No q_dilution Is sample dilution feasible? q_cleanup->q_dilution Yes cleanup->q_dilution dilution Dilute Sample Extract q_dilution->dilution Yes q_cal Using matrix-matched calibration? q_dilution->q_cal No dilution->q_cal matrix_cal Prepare Matrix-Matched Calibration Standards q_cal->matrix_cal No q_is Using an internal standard? q_cal->q_is Yes matrix_cal->q_is sida Use Stable Isotope Dilution Analysis (SIDA) q_is->sida No end Accurate Quantification Achieved q_is->end Yes (SIDA is best practice) sida->end

Caption: A logical workflow for troubleshooting matrix effects.

Experimental_Workflow_SIDA Experimental Workflow for Stable Isotope Dilution Analysis (SIDA) sample Complex Sample spike Spike with Stable Isotope-Labeled Internal Standard sample->spike extract Sample Extraction (e.g., LLE, SPE) spike->extract analysis GC-MS Analysis extract->analysis quant Quantification using Response Ratio Calibration analysis->quant result Accurate this compound Concentration quant->result

Caption: Workflow for SIDA of this compound.

References

selecting the optimal GC column for alpha-Guaiene isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Gas Chromatography (GC) column and troubleshooting common issues encountered during the separation of α-Guaiene and its isomers.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate stationary phase for α-Guaiene isomer separation?

A1: The selection of the stationary phase is the most critical factor for achieving resolution.[1][2] The choice depends on the polarity of the isomers. As a general rule, you should select the least polar phase that can provide the required separation.[3][4]

  • For general-purpose analysis and separation based on boiling points , a non-polar or low-polarity column is a good starting point. A common choice is a 5% Phenyl Polysiloxane phase (e.g., TG-5MS, DB-5, HP-5ms).[3][5] These are robust and widely used for terpene analysis.[6]

  • For enhanced selectivity between isomers , a mid-polarity to polar stationary phase may be necessary.[6] Columns with a higher phenyl content (e.g., 50% Phenyl Polysiloxane) or polyethylene (B3416737) glycol (PEG/WAX) phases can offer different selectivity based on dipole moments or hydrogen bonding capacities.[4][6]

  • For separating stereoisomers (enantiomers) , a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives, may be required.[7]

Q2: What are the optimal GC column dimensions (length, ID, film thickness) for this analysis?

A2: The column dimensions directly impact efficiency, resolution, and analysis time.[8][9]

  • Length: A 30-meter column is a good starting point for many applications.[3] If resolution is insufficient, increasing the column length can improve it, but this will also increase analysis time.[3][4] Doubling the column length increases resolution by about 40%.[3] Shorter columns (15-20 m) can be used for faster analysis if resolution is adequate.[10]

  • Internal Diameter (ID): A 0.25 mm ID is a standard choice that balances efficiency and sample capacity.[3] For higher resolution, a smaller ID (e.g., 0.15 mm or 0.18 mm) can be used, which increases efficiency.[4][9] Larger ID columns (0.53 mm) have higher sample capacity but lower resolution.[1]

  • Film Thickness: A film thickness of 0.25 µm is common for general applications.[3] Thinner films (e.g., 0.15 µm) can lead to faster analysis and sharper peaks for semi-volatile compounds, while thicker films increase retention and sample capacity, which can be useful for highly volatile analytes.[8][9]

Q3: Which carrier gas is best for separating α-Guaiene isomers?

A3: Hydrogen is often the preferred carrier gas as it provides higher efficiency and allows for faster analysis compared to helium.[10] It produces flatter Golay plots, meaning it maintains better efficiency at higher linear velocities.[10] However, helium is also widely used and is a safer, non-flammable alternative. Nitrogen provides the highest efficiency but at much lower optimal linear velocities, leading to significantly longer analysis times.

Q4: My α-Guaiene isomer peaks are overlapping. How can I improve the resolution?

A4: Poor resolution is a common issue. Here are several approaches to improve it, based on the fundamental resolution equation which is influenced by efficiency (N), selectivity (α), and retention factor (k).[2][8][9]

  • Optimize the Stationary Phase: This has the greatest impact on selectivity (α).[2] If you are using a non-polar column, consider switching to a more polar one to introduce different separation mechanisms.[6]

  • Adjust the Temperature Program: A slower oven temperature ramp rate (e.g., 1-5 °C/minute) gives the isomers more time to interact with the stationary phase, often improving separation.[11]

  • Optimize Carrier Gas Flow Rate: Ensure your carrier gas is set to its optimal linear velocity to maximize column efficiency.[11]

  • Modify Column Dimensions:

    • Increase column length to increase efficiency.[3]

    • Decrease the internal diameter for higher efficiency.[9]

    • Decrease film thickness to reduce peak broadening from mass transfer effects.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of α-Guaiene isomers.

ProblemPotential CauseSuggested Solution
Poor Resolution / Peak Overlap Inappropriate stationary phase selectivity.[11]Select a column with a different polarity (e.g., move from a 5% phenyl to a 50% phenyl or a WAX phase).[2][6]
Oven temperature ramp is too fast.[11]Decrease the temperature ramp rate (e.g., from 10°C/min to 3°C/min).[11]
Column is overloaded.[12]Reduce the injection volume or dilute the sample. Consider using a column with a thicker film or larger ID to increase capacity.[12]
Peak Tailing Active sites in the injector liner or front of the column.[12][13]Replace the inlet liner with a new, deactivated one. Trim 0.5-1 meter from the front of the column.[13][14]
Column contamination.[15]Bake out the column at its maximum isothermal temperature. If that fails, rinse the column with an appropriate solvent (for bonded phases only).[15]
Incompatible sample solvent polarity with the stationary phase.[13]Ensure the sample solvent is compatible with the column phase.[13]
Ghost Peaks / Baseline Noise Contamination in the carrier gas, injector, or syringe.[15][16]Use high-purity gases with traps for oxygen and hydrocarbons.[13] Run a blank solvent injection to identify the source of contamination.[15] Check septa and O-rings for degradation.[16]
Column bleed due to oxygen damage or exceeding max temperature.[12][14]Check for leaks in the system.[14] Ensure the oven temperature does not exceed the column's maximum operating temperature.[14] If the column is damaged, it may need to be replaced.[12]
Irreproducible Retention Times Leaks in the system (injector, column fittings).[11]Perform a thorough leak check using an electronic leak detector.[11]
Inconsistent oven temperature or gas flow.[11]Calibrate the GC oven and verify that electronic pressure controllers are functioning correctly.[11]
Improper column installation.[12]Reinstall the column according to the manufacturer's instructions.[12]

Experimental Protocols

Standard Protocol for GC-MS Analysis of α-Guaiene Isomers

This protocol provides a starting point for method development. Optimization will be required based on your specific instrument and sample complexity.

  • Column Selection:

    • Initial Column: Start with a low-polarity 5% Phenyl Polysiloxane column.

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • GC Parameters:

    • Injector: Split/Splitless injector at 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: Start with a 50:1 split ratio. Adjust as needed for sample concentration.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min for a 0.25 mm ID column).[11]

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 3 °C/minute to 240 °C.

      • Final Hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Sample Preparation:

    • Dilute the essential oil or sample extract in a suitable volatile solvent (e.g., hexane, ethyl acetate) to an appropriate concentration (e.g., 100 ppm).

Visualizations

GC_Column_Selection_Workflow GC Column Selection for α-Guaiene Isomers start Start: Separate α-Guaiene Isomers check_isomers What type of isomers need to be separated? start->check_isomers structural Structural Isomers (e.g., α- vs δ-guaiene) check_isomers->structural Structural chiral Stereoisomers (Enantiomers) check_isomers->chiral Chiral select_phase Select Stationary Phase Based on Polarity structural->select_phase chiral_col Use Chiral Stationary Phase (e.g., Cyclodextrin-based) chiral->chiral_col nonpolar Start with Non-Polar/Low-Polarity (e.g., 5% Phenyl Polysiloxane) Separates by boiling point. select_phase->nonpolar Initial Screen polar Use Mid- to High-Polarity (e.g., 50% Phenyl, WAX) for enhanced selectivity. select_phase->polar Poor Resolution check_resolution Is resolution adequate? nonpolar->check_resolution polar->check_resolution chiral_col->check_resolution optimize_dims Optimize Dimensions: - Decrease ID (e.g., 0.18mm) - Increase Length (e.g., 60m) - Adjust Film Thickness check_resolution->optimize_dims No end Analysis Complete check_resolution->end Yes optimize_dims->select_phase Re-evaluate Phase

Caption: Workflow for selecting the optimal GC column for α-Guaiene isomer separation.

GC_Troubleshooting_Flow Troubleshooting Poor Peak Resolution start Problem: Poor Peak Resolution check_method Step 1: Optimize Method Parameters start->check_method temp_ramp Decrease Oven Temperature Ramp Rate check_method->temp_ramp Adjust flow_rate Optimize Carrier Gas Linear Velocity check_method->flow_rate Adjust check_column Step 2: Evaluate Column Choice temp_ramp->check_column If still unresolved flow_rate->check_column If still unresolved change_phase Switch to a Stationary Phase with Different Selectivity (e.g., more polar) check_column->change_phase Consider change_dims Modify Column Dimensions (e.g., longer length, smaller ID) check_column->change_dims Consider check_system Step 3: Check for System Issues change_phase->check_system If still unresolved change_dims->check_system If still unresolved leak_check Perform Leak Check on Injector and Fittings check_system->leak_check Verify check_overload Dilute Sample or Reduce Injection Volume check_system->check_overload Verify resolved Resolution is Acceptable leak_check->resolved check_overload->resolved

Caption: A logical workflow for troubleshooting poor peak resolution in GC analysis.

References

Technical Support Center: Addressing Variability in alpha-Guaiene Content in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent variability of alpha-guaiene content in natural extracts.

Troubleshooting Guide

Variability in this compound content can arise from a multitude of factors, from the raw plant material to the final analytical measurement. The following table outlines common issues, their potential causes, and recommended solutions to help standardize your experimental outcomes.

Issue Potential Causes Recommended Solutions
High Batch-to-Batch Variability in α-Guaiene Content Raw Material Variability: Genetic differences within plant species, geographical origin, climate, cultivation methods, harvest time, and post-harvest processing.[1][2]- Source plant material from a single, reputable supplier with controlled cultivation practices. - Establish a clear "harvest window" based on preliminary studies to ensure consistent plant maturity. - Implement standardized post-harvest drying and storage protocols.
Extraction and Processing: Choice of extraction technique (e.g., hydro-distillation, solvent extraction), solvent type and concentration, temperature, and extraction duration.[1]- Validate and standardize your extraction protocol. - Use high-purity solvents and maintain consistent solvent-to-solid ratios. - Precisely control extraction temperature and time.
Low Yield of α-Guaiene Suboptimal Extraction Method: The chosen extraction method may not be efficient for sesquiterpenes like α-guaiene.- Consider microwave-assisted or ultrasound-assisted extraction to improve efficiency. - For essential oils, hydro-distillation is a common method.[3] - Optimize solvent polarity based on the overall composition of the plant matrix.
Degradation of α-Guaiene: Exposure to high temperatures, light, or oxygen during processing or storage.- Employ vacuum fractional distillation for purification to reduce the boiling point and minimize thermal degradation.[4] - Store extracts and isolated compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Inconsistent Quantification of α-Guaiene Analytical Method Variability: Inconsistent sample preparation, instrument calibration, or integration of chromatographic peaks.- Develop and validate a robust analytical method (e.g., GC-MS, HPLC). - Use a certified reference standard for α-guaiene for accurate calibration. - Standardize sample dilution and injection volumes.
Matrix Effects: Interference from other compounds in the extract affecting the analytical signal of α-guaiene.- Implement a sample clean-up step, such as solid-phase extraction (SPE), prior to analysis. - Use an internal standard for quantification to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the natural variability of this compound in plants?

A1: The primary factors are a combination of genetic and environmental elements. Different plant species, and even different cultivars of the same species, will have varying genetic capacities to produce this compound.[3] Environmental conditions such as altitude, temperature, and soil composition also play a significant role.[3][4] Additionally, the age of the plant and the specific part of the plant being harvested can impact the concentration of this compound.

Q2: Which plant species are common sources of this compound?

A2: this compound is found in a variety of plants, most notably in agarwood (from Aquilaria species) and patchouli (Pogostemon cablin).[3] It is a significant component of patchouli oil, with concentrations that can range from approximately 10% to over 20%.[3]

Q3: How can I minimize the variability of this compound in my extracts?

A3: To minimize variability, it is crucial to standardize the entire process from plant sourcing to final analysis. This includes using plant material from a consistent genetic stock and geographical location, adhering to a strict harvesting and post-harvest processing protocol, and using a validated and controlled extraction and purification procedure.[1][2] Implementing robust quality control at each step is key.

Q4: What is the biosynthetic pathway for this compound?

A4: this compound is a sesquiterpene, and its biosynthesis in plants primarily occurs through the mevalonate (B85504) (MVA) pathway in the cytosol.[5] The pathway begins with the formation of farnesyl diphosphate (B83284) (FPP), a C15 precursor. A specific enzyme, α-guaiene synthase, then catalyzes the cyclization of FPP to form the characteristic bicyclic structure of this compound.[5][6]

Experimental Protocols

Protocol for Extraction of α-Guaiene-Rich Essential Oil from Patchouli Leaves

Objective: To extract essential oil rich in this compound from dried patchouli leaves using hydro-distillation.

Materials:

  • Dried patchouli leaves

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Amber glass vials for storage

Methodology:

  • Weigh 100 g of coarsely powdered, dried patchouli leaves and place them in a 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus for hydro-distillation.

  • Heat the flask using a heating mantle and bring the water to a boil.

  • Continue the distillation for 3-4 hours, collecting the volatile oil in the collection arm of the Clevenger apparatus.

  • After distillation is complete, allow the apparatus to cool.

  • Carefully collect the separated oil layer.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in an amber glass vial at 4°C.

Protocol for Quantification of α-Guaiene using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound in an essential oil sample.

Materials:

  • Essential oil sample containing this compound

  • This compound certified reference standard

  • High-purity hexane (B92381) (or other suitable solvent)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or HP-5ms)

  • Microsyringe

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in hexane at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation: Prepare a 1 mg/mL solution of the essential oil sample in hexane.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the reference standard.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol for Isolation and Purification of α-Guaiene by Vacuum Fractional Distillation

Objective: To isolate and purify this compound from a complex essential oil mixture.[4]

Materials:

  • Essential oil rich in this compound

  • Vacuum fractional distillation apparatus

  • Heating mantle with magnetic stirrer

  • Vacuum pump

  • Manometer

  • Collection flasks

Methodology:

  • Set up the vacuum fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the essential oil sample into the distillation flask.

  • Begin heating the sample gently with the heating mantle while stirring.

  • Gradually reduce the pressure using the vacuum pump to the desired level (e.g., 5-15 mmHg).[4]

  • Monitor the temperature at the distillation head. Collect different fractions based on their boiling points. This compound has a boiling point of approximately 281-282°C at atmospheric pressure, which will be significantly lower under vacuum.[4][7]

  • Collect the fraction corresponding to the boiling point of this compound under the applied vacuum.

  • Analyze the collected fractions by GC-MS to determine the purity of the isolated this compound.

  • Pool the fractions with high this compound purity.

Visualizations

alpha_guaiene_biosynthesis MVA Mevalonate (MVA) Pathway FPP Farnesyl Diphosphate (FPP) MVA->FPP Multiple Steps Guaiene_Synthase α-Guaiene Synthase FPP->Guaiene_Synthase alpha_Guaiene This compound Guaiene_Synthase->alpha_Guaiene

Biosynthesis pathway of this compound.

experimental_workflow Plant_Material Plant Material Selection (Standardized Source) Extraction Extraction (e.g., Hydro-distillation) Plant_Material->Extraction Crude_Extract Crude Extract / Essential Oil Extraction->Crude_Extract Purification Purification (e.g., Vacuum Fractional Distillation) Crude_Extract->Purification Analysis Quantification (GC-MS) Crude_Extract->Analysis Quantify in Crude Pure_Guaiene Purified this compound Purification->Pure_Guaiene Pure_Guaiene->Analysis Assess Purity

Experimental workflow for this compound analysis.

References

improving the efficiency of alpha-Guaiene synthase in microbial production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of alpha-guaiene synthase in microbial production. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing α-guaiene production in microbial hosts like E. coli or S. cerevisiae?

A1: The main strategies involve a multi-pronged approach targeting the host, the pathway, and the enzyme itself.[1] Key areas of focus include:

  • Metabolic Engineering: Modifying the host's metabolism to increase the supply of the precursor molecule, farnesyl pyrophosphate (FPP). This is often done by introducing and optimizing a heterologous mevalonate (B85504) (MVA) pathway.[2][3]

  • Protein Engineering: Modifying the α-guaiene synthase enzyme to improve its catalytic efficiency, stability, or expression levels.[4][5][6] This can involve codon optimization or site-directed mutagenesis.[7]

  • Fermentation Optimization: Fine-tuning process parameters such as temperature, pH, medium composition, and aeration to maximize cell growth and product formation.[8][9]

Q2: Which metabolic pathway is better to engineer for FPP supply, the native MEP pathway in E. coli or a heterologous MVA pathway?

A2: While E. coli has a native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, introducing a heterologous mevalonate (MVA) pathway from yeast (Saccharomyces cerevisiae) is a common and highly effective strategy for increasing the supply of FPP for sesquiterpene production.[10][11] The MVA pathway is often easier to engineer for high flux towards FPP and can circumvent the tight native regulation of the MEP pathway.

Q3: How can the expression of a plant-derived α-guaiene synthase be improved in a microbial host?

A3: Poor heterologous expression of plant sesquiterpene synthases is a common bottleneck.[7] A primary method to improve expression is codon optimization , which involves redesigning the gene sequence to match the codon usage bias of the host organism (e.g., E. coli or S. cerevisiae) without altering the amino acid sequence. This can significantly improve both protein expression and final product titer.[7]

Q4: What is metabolic burden, and how can it affect α-guaiene production?

A4: Metabolic burden refers to the strain placed on a host cell's resources by the introduction and expression of foreign genes and pathways.[12] This can divert energy and metabolites away from essential cellular processes, leading to reduced growth rates and lower product yields. Strategies to mitigate this include balancing pathway gene expression using promoters of varying strengths, integrating genes into the host chromosome instead of using high-copy plasmids, and optimizing fermentation conditions to support robust growth.[1][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: No α-guaiene is detected in my culture.

Q: I have transformed my host strain with a plasmid containing the α-guaiene synthase gene, but GC-MS analysis shows no product. What should I check first?

A: A lack of product can stem from issues with the enzyme, the precursor supply, or the analytical method. Follow this diagnostic workflow:

  • Step 1: Verify Synthase Expression. Confirm that the α-guaiene synthase protein is being expressed.

    • Action: Perform an SDS-PAGE analysis on cell lysates from your induced culture and a negative control. Look for a band at the expected molecular weight of your synthase. If no band is visible, consider Western blotting with a His-tag or other fusion tag for higher sensitivity.

    • Potential Cause: Lack of expression could be due to a faulty plasmid sequence, incorrect induction conditions (e.g., wrong inducer concentration, temperature), or toxicity of the protein to the host.

  • Step 2: Check for Precursor (FPP) Availability. The synthase cannot produce α-guaiene if it has no substrate.

    • Action: Engineer a biosensor strain or use an alternative synthase known to be highly active (e.g., an amorphadiene (B190566) or farnesene (B8742651) synthase) as a positive control.[1] If this control strain also fails to produce terpenes, the problem is likely an insufficient FPP pool.

    • Potential Cause: The native FPP supply in wild-type hosts is often insufficient.[7] You may need to engineer the MVA or MEP pathway to boost FPP production.

  • Step 3: Confirm Analytical Method Sensitivity. It's possible that α-guaiene is being produced, but at levels below your method's detection limit.

    • Action: Run a known standard of α-guaiene on your GC-MS to confirm its retention time and establish a limit of detection (LOD). Ensure your sample extraction method (e.g., solvent overlay with dodecane (B42187) or hexane) is efficient.

Problem 2: α-Guaiene titer is very low.

Q: My strain produces α-guaiene, but the yield is too low for practical application. How can I improve it?

A: Low titers are the most common challenge. This is an optimization problem that requires addressing metabolic flux, enzyme efficiency, and culture conditions.

  • Strategy 1: Increase FPP Precursor Supply. This is often the most impactful strategy.

    • Action: Overexpress key flux-controlling genes in the MVA pathway (e.g., tHMG1, IDI1, ERG20/ispA).[3][13][14] Additionally, down-regulate or knock out competing pathways that drain FPP, such as the sterol biosynthesis pathway in yeast (e.g., by repressing ERG9).[3]

    • Rationale: Increasing the "push" of metabolites towards FPP and reducing the "pull" from competing pathways creates a larger substrate pool for your α-guaiene synthase.

  • Strategy 2: Enhance Synthase Performance. An inefficient enzyme will limit production even with ample precursor.

    • Action:

      • Protein Fusion: Create a fusion protein of FPP synthase (ERG20/ispA) and your α-guaiene synthase. This can channel the FPP precursor directly to the synthase, increasing local substrate concentration and boosting production.[7]

      • Protein Engineering: If structural information is available, use computational tools to identify key residues for mutagenesis to improve catalytic activity.[4][6] Directed evolution is another powerful, albeit more complex, strategy.

  • Strategy 3: Optimize Fermentation Conditions. The culture environment has a major impact on cellular metabolism and productivity.

    • Action: Systematically test different parameters, such as temperature, pH, and carbon source concentration.[8][9] For example, lower temperatures (e.g., 22-28°C) can sometimes improve protein folding and reduce the volatility of the terpene product.[8] Implement a two-phase fermentation with an organic solvent overlay (e.g., dodecane) to capture the product and reduce potential cell toxicity.

Visualizations

Experimental Workflow: Troubleshooting Low Titer

The following diagram outlines a logical workflow for diagnosing and addressing low α-guaiene production.

G Troubleshooting Workflow for Low α-Guaiene Production start Low α-Guaiene Titer Confirmed by GC-MS check_fpp Is FPP Precursor Supply a Bottleneck? start->check_fpp check_synthase Is Synthase Activity Suboptimal? check_fpp->check_synthase No engineer_mva Engineer MVA Pathway: - Overexpress key genes - Downregulate competitors (e.g., ERG9) check_fpp->engineer_mva Yes check_conditions Are Fermentation Conditions Optimized? check_synthase->check_conditions No engineer_synthase Engineer Synthase: - Create FPP-synthase fusion protein - Site-directed mutagenesis check_synthase->engineer_synthase Yes optimize_ferm Optimize Fermentation: - Test T°, pH, media - Use solvent overlay check_conditions->optimize_ferm Yes end_node Improved Titer check_conditions->end_node No engineer_mva->check_synthase engineer_synthase->check_conditions optimize_ferm->end_node

Caption: A decision tree for troubleshooting low α-guaiene yields.

Metabolic Pathway: Engineered FPP Production in E. coli

This diagram illustrates a common metabolic engineering strategy to boost FPP production in E. coli by introducing the MVA pathway and redirecting carbon flux.

G Engineered MVA Pathway for FPP Production in E. coli acetyl_coa Acetyl-CoA mva_pathway Heterologous MVA Pathway Genes (atoB, HMGS, tHMG1, etc.) acetyl_coa->mva_pathway + Overexpress mva Mevalonate mva_pathway->mva ipp IPP mva->ipp dmapp DMAPP ipp->dmapp IDI fpp Farnesyl Pyrophosphate (FPP) ipp->fpp ispA / ERG20 dmapp->fpp ispA / ERG20 guaiene_synthase α-Guaiene Synthase (Overexpressed) fpp->guaiene_synthase competing_pathways Competing Pathways fpp->competing_pathways - Downregulate alpha_guaiene α-Guaiene guaiene_synthase->alpha_guaiene

Caption: Engineered metabolic pathway for enhanced FPP production.

Quantitative Data Summary

The following tables summarize key data from metabolic engineering and protein engineering efforts relevant to sesquiterpene production.

Table 1: Comparison of Production Titers for FPP-Derived Terpenes in Engineered Microbes

ProductHost OrganismKey Genetic ModificationsTiter Achieved (mg/L)Reference
α-FarneseneE. coliCodon-optimized synthase, MVA pathway, FPP-synthase fusion380[7]
α-PineneE. coliHeterologous MVA pathway, optimized GPPS970 (fed-batch)[11][15]
Valencene (B1682129)S. cerevisiaeOverexpressed MVA pathway, erg9 downregulation539.3 (fed-batch)[3]
Germacrene AS. cerevisiaeOverexpressed tHMG1, FPP-synthase fusion190.7[14]
SqualeneS. cerevisiaePromoter replacement (P HXT1), tHMG1/IDI1 integration8200 (fed-batch)[13]

Table 2: Examples of Protein Engineering Strategies and Their Impact

EnzymeEngineering StrategyHostImprovement NotedReference
Guaiene SynthaseDeletion of amino acids (positions 60-64)E. coliIncreased production of α-guaiene[4]
α-Farnesene SynthaseFusion with FPP synthaseE. coliAdditional increase in α-farnesene production[7]
IspA (FPP Synthase)Mutants with reduced affinity for GPPE. coliIncreased monoterpene production[16]
General α/β-hydrolaseMutation to consensus sequenceE. coliIdentified stabilizing mutations with a high success rate[17]

Experimental Protocols

Protocol 1: Codon Optimization of α-Guaiene Synthase Gene

Objective: To redesign the DNA sequence of the plant-derived synthase gene for optimal expression in a microbial host (E. coli or S. cerevisiae).

Methodology:

  • Obtain the Amino Acid Sequence: Start with the protein sequence of the desired α-guaiene synthase.

  • Use Codon Optimization Software: Input the amino acid sequence into a commercial or open-source gene synthesis tool (e.g., IDT Codon Optimization Tool, GenScript OptimumGene™).

  • Select Host Organism: Specify your target expression host (Escherichia coli K-12 or Saccharomyces cerevisiae). The software will replace the original codons with those most frequently used by the host's translational machinery.

  • Avoid Undesirable Sequences: Ensure the software is set to screen for and remove sequences that could interfere with transcription or translation, such as premature polyadenylation signals, cryptic splice sites, and strong secondary structures in the mRNA.

  • Add Flanking Sequences: Add appropriate restriction sites at the 5' and 3' ends of the optimized gene sequence to facilitate cloning into your expression vector. Also, consider adding a C-terminal or N-terminal His-tag sequence for later protein purification and detection.

  • Synthesize the Gene: Order the newly designed, optimized DNA sequence from a commercial gene synthesis provider.

  • Clone and Verify: Clone the synthesized gene into your chosen expression vector and verify the sequence via Sanger sequencing before proceeding with transformation and expression trials.

Protocol 2: GC-MS Analysis of α-Guaiene Production

Objective: To extract, identify, and quantify α-guaiene from a microbial culture.

Methodology:

  • Sample Preparation:

    • During fermentation, add a 10-20% (v/v) organic solvent overlay to the culture medium. Dodecane is a common choice as it is biocompatible and has a high boiling point.

    • At your desired time point, take a 1 mL sample of the culture.

    • Separate the phases by centrifuging the sample at >10,000 x g for 2 minutes.

    • Carefully remove 100-200 µL of the upper organic layer, which now contains the extracted α-guaiene.

  • Internal Standard:

    • Prepare a stock solution of an internal standard (e.g., caryophyllene (B1175711) or another sesquiterpene not produced by your strain) in the same organic solvent.

    • Add a known concentration of the internal standard to your extracted sample. This will help correct for variations in injection volume and detector response.

  • GC-MS Parameters (Example):

    • Gas Chromatograph: Agilent GC or similar.

    • Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm x 0.25 µm.

    • Injector: Splitless mode, 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp: 10°C/min to 200°C.

      • Ramp: 20°C/min to 300°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identification: Identify the α-guaiene peak in your sample's chromatogram by comparing its retention time and mass spectrum to that of a pure α-guaiene standard.

    • Quantification: Create a standard curve by running known concentrations of the α-guaiene standard. Calculate the concentration in your sample by comparing the peak area ratio of α-guaiene to the internal standard against the standard curve.

References

reducing solvent impurities in purified alpha-Guaiene samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-Guaiene. Our focus is on addressing common issues related to solvent impurities in purified this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent impurities found in purified this compound samples?

A1: Common solvent impurities often originate from the extraction and purification processes. These can include:

  • Hydrocarbons: Hexane (B92381), heptane, or pentane, which are frequently used as extraction solvents.

  • Alcohols: Ethanol, methanol, or isopropanol, which may be used for extraction or cleaning of equipment.[1]

  • Ketones: Acetone is a common solvent used for cleaning glassware and can appear as a residual impurity.[1]

  • Chlorinated Solvents: Dichloromethane, while less common in modern green chemistry, may still be present from certain extraction or purification steps.

Q2: How can I detect the presence and quantity of solvent impurities in my this compound sample?

A2: The industry-standard method for identifying and quantifying residual solvents is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) . This technique is highly sensitive and can separate volatile solvents from the less volatile this compound, providing both identification and concentration of the impurities.[2]

Q3: What are the key physical and chemical properties of this compound that are relevant for purification?

A3: Understanding the properties of this compound is crucial for selecting the appropriate purification strategy.

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol [3]
Boiling Point 281-282 °C at 760 mmHg[4]
Specific Gravity 0.897 to 0.903 @ 25°C[5]
Appearance Colorless to pale yellow liquid[6]
Polarity Non-polar

Troubleshooting Guide: Reducing Solvent Impurities

This guide addresses specific issues you may encounter when trying to remove residual solvents from your purified this compound samples.

Issue 1: My this compound sample, purified by distillation, still shows significant solvent peaks in the GC-MS analysis.

  • Possible Cause 1: Inefficient Fractional Distillation. The boiling point difference between this compound and the solvent impurity may not be large enough for complete separation with your current distillation setup.

  • Solution: Optimize the vacuum fractional distillation parameters. A study on enriching α-guaiene from patchouli oil found optimal conditions to be a feed volume of 75 mL, a reflux ratio of 24:1, and an applied run pressure of 14.80 mmHg to achieve a purity of 44.70%.[7][8] Adjusting these parameters can enhance the separation of components with different boiling points.

  • Possible Cause 2: Azeotrope Formation. The solvent may form an azeotrope with this compound or other trace components, making separation by simple distillation difficult.

  • Solution: Consider using a different purification technique, such as column chromatography, to break the azeotrope.

Issue 2: After column chromatography, my this compound is contaminated with the elution solvent (e.g., hexane, ethyl acetate).

  • Possible Cause: Incomplete solvent removal after fractionation. Rotary evaporation may not be sufficient to remove all traces of the solvent, especially for solvents with higher boiling points.

  • Solution 1: Rotary Evaporation Optimization. For a solvent like hexane, use a rotary evaporator with a bath temperature of 40-50°C and a vacuum level of 200-400 mbar.[9] To ensure complete removal, after the bulk of the solvent is evaporated, introduce a gentle stream of nitrogen gas while still under vacuum.[10]

  • Solution 2: Nitrogen Sparging. For higher boiling point solvents, or to remove the final traces of any solvent, nitrogen sparging can be effective. This technique involves bubbling a stream of inert gas (nitrogen) through the liquid sample.[11][12] This increases the surface area for evaporation and helps to carry away the volatile solvent molecules.

Issue 3: I am concerned about thermal degradation of this compound during solvent removal.

  • Possible Cause: this compound, being a terpene, can be sensitive to high temperatures, which can lead to degradation or isomerization.

  • Solution: Employ low-temperature solvent removal techniques.

    • High Vacuum: Using a high-vacuum pump with a cold trap can effectively remove solvents at or below room temperature.

    • Nitrogen Blowdown: This method uses a gentle stream of nitrogen to evaporate the solvent without the need for heat.[13]

Experimental Protocols

Protocol 1: Column Chromatography for Sesquiterpene Purification

This protocol provides a general method for purifying sesquiterpenes like this compound using column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and solvent.

    • Pre-elute the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 1%, 2%, 5% ethyl acetate (B1210297) in hexane).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator followed by nitrogen sparging as described in the troubleshooting section.

Protocol 2: Rotary Evaporation for Hexane Removal

This protocol details the steps for removing hexane from an essential oil sample.

  • Setup:

    • Transfer the this compound/hexane mixture to a round-bottom flask. Do not fill the flask more than halfway.

    • Attach the flask to the rotary evaporator.

    • Set the water bath temperature to 40-50°C.[9]

    • Ensure the condenser is cooled, typically to 5-10°C.[9]

  • Evaporation:

    • Start the rotation of the flask (120-180 rpm).[9]

    • Gradually apply a vacuum (200-400 mbar).[9]

    • Observe the solvent condensing and collecting in the receiving flask.

  • Final Drying:

    • Once the majority of the solvent has been removed, you may still smell residual hexane.[10]

    • To remove the final traces, introduce a gentle stream of nitrogen gas into the flask via a needle through the vacuum adapter for a few minutes.[10]

Protocol 3: Nitrogen Sparging (Blowdown) for Final Solvent Removal

This protocol is for removing the last traces of volatile solvents.

  • Setup:

    • Place the vial containing the this compound sample in a heating block if gentle warming is required (for less volatile solvents, but be cautious of terpene degradation).

    • Position a needle or a manifold of needles connected to a nitrogen gas source just above the surface of the liquid.

  • Sparging:

    • Start a gentle flow of nitrogen gas. The gas stream should be sufficient to create a slight vortex on the liquid surface but not so strong as to splash the sample.

    • Continue the nitrogen flow until the solvent is completely evaporated. This can be monitored by weight or by subsequent analytical testing.

Data Tables for Reference

Table 1: Physicochemical Properties of this compound and Common Solvent Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL @ 20°C)Polarity Index (P')
This compound 204.35281-282~0.90Non-polar
Hexane86.18690.6550.1
Ethanol46.07780.7894.3
Methanol32.04650.7925.1
Isopropanol60.10820.7863.9
Acetone58.08560.7915.1
Dichloromethane84.93401.3273.1

Data compiled from various sources.[1][2][3][4][14][15][16][17][18][19]

Visual Diagrams

experimental_workflow cluster_purification Initial Purification cluster_solvent_removal Solvent Removal cluster_analysis Analysis raw_material Crude this compound distillation Fractional Distillation raw_material->distillation or chromatography Column Chromatography raw_material->chromatography rotovap Rotary Evaporation distillation->rotovap chromatography->rotovap sparging Nitrogen Sparging rotovap->sparging For final traces high_vacuum High Vacuum Drying rotovap->high_vacuum gcms HS-GC-MS Analysis sparging->gcms high_vacuum->gcms purified_product Purified this compound gcms->purified_product Purity Confirmed

Caption: Experimental workflow for the purification and solvent removal of this compound.

troubleshooting_solvent_impurities cluster_source Identify Source of Impurity cluster_solutions Select Appropriate Removal Technique start Solvent Impurity Detected in Purified this compound? distillation_impurity From Distillation? start->distillation_impurity Yes chromatography_impurity From Chromatography? start->chromatography_impurity optimize_distillation Optimize Distillation (Vacuum, Reflux Ratio) distillation_impurity->optimize_distillation rotovap Rotary Evaporation chromatography_impurity->rotovap end_node Re-analyze by GC-MS optimize_distillation->end_node nitrogen_sparging Nitrogen Sparging rotovap->nitrogen_sparging Residual Solvent Still Present high_vacuum High Vacuum Drying rotovap->high_vacuum Heat Sensitive Compound rotovap->end_node Solvent Removed nitrogen_sparging->end_node high_vacuum->end_node

Caption: Troubleshooting decision tree for addressing solvent impurities in this compound.

References

calibration curve problems in alpha-Guaiene quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of α-Guaiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My α-Guaiene calibration curve is showing poor linearity (R² < 0.99). What are the common causes?

A non-linear calibration curve for α-Guaiene can stem from several factors, ranging from standard preparation to instrument settings.[1] Common causes include:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a frequent source of non-linearity.[1] It is advisable to prepare fresh standards for each analysis.

  • Analyte Instability: Although α-Guaiene is relatively stable, degradation can occur over time, especially if standards are not stored properly.[2] It is recommended to store standards at -20°C for long-term stability.[2]

  • Instrumental Issues: Active sites in the GC inlet liner can cause analyte adsorption, particularly at lower concentrations, leading to a non-linear response.[1] Detector saturation at high concentrations can also be a cause.[3]

  • Matrix Effects: Components in the sample matrix can interfere with the analyte, causing signal enhancement or suppression.[4]

Q2: What is the recommended storage condition for α-Guaiene standards?

For long-term stability of two years or more, α-Guaiene standards should be stored at -20°C.[2] For shorter periods, refrigeration at 4°C in amber vials under an inert atmosphere is recommended to minimize degradation.[1]

Q3: What are the key GC-MS parameters to optimize for α-Guaiene analysis?

Optimal GC-MS parameters are crucial for accurate quantification. Key parameters to consider include:

  • Inlet Temperature: A sufficiently high temperature is needed for efficient vaporization, but excessive heat can cause thermal degradation of sesquiterpenes.[5]

  • Oven Temperature Program: A well-designed temperature ramp is essential to achieve good separation from other matrix components and isomers.[6]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium) affects chromatographic resolution and analysis time.

  • Column Selection: A mid-polarity column is often a good starting point for sesquiterpene analysis.

Q4: How do I choose an appropriate internal standard (IS) for α-Guaiene quantification?

An ideal internal standard should be chemically similar to the analyte but not present in the sample. For α-Guaiene, consider a structurally similar sesquiterpene that is not expected in your samples. A deuterated standard of a similar compound can also be an excellent choice.[7] The IS should also be well-resolved from α-Guaiene and other sample components.

Q5: What are matrix effects and how can I mitigate them in my α-Guaiene analysis?

Matrix effects occur when other components in the sample (the matrix) interfere with the ionization and detection of the target analyte, leading to either signal enhancement or suppression.[4] This can significantly impact the accuracy of quantification.

To identify and mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples. A significant difference in the slope of the matrix-matched curve compared to a solvent-based curve indicates the presence of matrix effects.[1]

  • Standard Addition: This method involves adding known amounts of the standard to the sample itself to create a calibration curve within the sample matrix.

  • Sample Preparation: Utilize cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components before GC-MS analysis.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for α-Guaiene

A symmetrical peak is crucial for accurate integration and quantification.

Potential Cause Troubleshooting Steps
Active Sites in the GC System Use a deactivated inlet liner and ensure all components in the flow path are inert.[5]
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first few centimeters of the column from the inlet side.
Improper Injection Technique Ensure the injection speed is appropriate and that the sample is vaporized efficiently in the inlet.
Sample Overload If experiencing peak fronting, dilute the sample and re-inject.[6]
Issue 2: Inconsistent Retention Time for α-Guaiene

Shifts in retention time can lead to misidentification and integration errors.

Potential Cause Troubleshooting Steps
Leaks in the GC System Check for leaks in the gas lines, fittings, and septum using an electronic leak detector.
Fluctuations in Carrier Gas Flow Ensure the gas supply is adequate and the flow controller is functioning correctly.
Column Issues A contaminated or aging column can lead to retention time shifts. Condition or replace the column if necessary.
Oven Temperature Instability Verify that the GC oven is maintaining the set temperature program accurately.

Data Presentation

Table 1: Example Calibration Curve Data for α-Guaiene Quantification

This table presents hypothetical data for a typical calibration curve for α-Guaiene analysis by GC-MS.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,945
10155,432
25380,123
50765,987
1001,520,456

Note: This data is for illustrative purposes. Actual peak areas will vary depending on the instrument and method parameters.

Table 2: Method Validation Parameters for a Typical Terpene Analysis

This table summarizes typical validation parameters for a quantitative GC-MS method for terpenes, which can be used as a benchmark for α-Guaiene method development.[2][6]

Parameter Acceptance Criteria Example Result
Linearity (R²) ≥ 0.9950.9991
Accuracy (% Recovery) 80 - 120%91.6 - 105.7%
Precision (RSD) ≤ 15%0.28 - 11.18%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.5 µg/mL

Experimental Protocols

Protocol 1: Quantification of α-Guaiene in Essential Oil by GC-MS

This protocol provides a general procedure for the quantification of α-Guaiene in an essential oil sample.

1. Standard Preparation:

  • Prepare a stock solution of α-Guaiene (e.g., 1000 µg/mL) in a suitable solvent such as hexane.

  • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 1 to 100 µg/mL.

  • If using an internal standard (e.g., a non-native sesquiterpene), add a constant known concentration to each standard and sample.

2. Sample Preparation:

  • Accurately weigh a known amount of the essential oil sample.

  • Dilute the sample with the chosen solvent to bring the expected α-Guaiene concentration within the calibration range.

  • Add the internal standard at the same concentration used in the calibration standards.

3. GC-MS Analysis:

  • GC System: Agilent 7890B or similar.

  • MS System: Agilent 5977B or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 4°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for α-Guaiene (e.g., m/z 161, 189, 204).

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (α-Guaiene/Internal Standard) against the concentration of the standards.

  • Determine the concentration of α-Guaiene in the sample by interpolating its peak area ratio on the calibration curve.

Visualizations

Troubleshooting_Calibration_Curve cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Linearity in α-Guaiene Calibration Curve standards Standard Preparation Issues start->standards Check instrument Instrumental Problems start->instrument Check matrix Matrix Effects start->matrix Check prep_fresh Prepare Fresh Standards & Verify Dilutions standards->prep_fresh check_storage Check Standard Stability & Storage Conditions standards->check_storage deactivate_liner Use Deactivated Inlet Liner instrument->deactivate_liner check_detector Check for Detector Saturation instrument->check_detector matrix_match Perform Matrix-Matched Calibration matrix->matrix_match cleanup Improve Sample Cleanup (e.g., SPE) matrix->cleanup

Caption: Troubleshooting workflow for poor calibration curve linearity.

Experimental_Workflow cluster_prep Preparation Details cluster_gcms Analysis Parameters cluster_data Processing Steps cluster_quant Final Calculation prep 1. Standard & Sample Preparation gcms 2. GC-MS Analysis prep->gcms stock Prepare Stock Solution data 3. Data Processing gcms->data injection Inject Sample quant 4. Quantification data->quant integration Peak Integration calculate Calculate α-Guaiene Concentration dilute Serial Dilution for Standards sample_prep Dilute Sample & Add IS separation Chromatographic Separation detection Mass Spectrometric Detection calibration_curve Generate Calibration Curve

Caption: General experimental workflow for α-Guaiene quantification.

References

enhancing the sensitivity of alpha-Guaiene detection in trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of alpha-Guaiene detection in trace analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its sensitive detection important?

This compound (α-Guaiene) is a sesquiterpene, an organic compound with the chemical formula C15H24.[1] It is a natural product found in a variety of plants, such as patchouli, and is known for its characteristic woody and sweet aroma.[2][3] Sensitive and accurate detection of α-Guaiene at trace levels is crucial in several fields:

  • Flavor and Fragrance Industry: To ensure the quality and consistency of essential oils and perfumes.[4]

  • Pharmaceutical Research: this compound has been investigated for its potential antitumor properties, making its quantification in biological matrices important.[5]

  • Environmental Monitoring: As a volatile organic compound (VOC), monitoring its presence in air and water samples is part of broader environmental quality assessments.[6]

Q2: What are the primary analytical techniques for trace-level detection of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the detection and quantification of volatile compounds like this compound.[7] This method offers high sensitivity and selectivity, allowing for the separation of this compound from other components in a complex mixture and its subsequent identification based on its mass spectrum.[7] For enhanced sensitivity, GC-MS is often coupled with pre-concentration techniques.

Q3: How can sample preparation be optimized to increase detection sensitivity?

Optimizing sample preparation is critical for enhancing sensitivity. For a volatile compound like this compound, techniques that concentrate the analyte before introducing it to the GC-MS system are highly effective.

  • Solid-Phase Microextraction (SPME): This is a solvent-free, simple, and efficient technique that uses a coated fiber to extract and concentrate analytes.[8] The fiber is exposed to the sample's headspace (HS-SPME) or directly immersed in a liquid sample, after which the concentrated analytes are thermally desorbed in the GC injector. HS-SPME is generally preferred for complex or "dirty" matrices as it prevents non-volatile components from contaminating the fiber and the GC system.

  • Headspace (HS) Sampling: This involves analyzing the vapor phase above a sample.[9] Dynamic Headspace (DHS) is more exhaustive and sensitive than Static Headspace (SHS) because it involves purging the headspace with an inert gas and trapping the analytes on a sorbent trap, which concentrates them for later analysis.[9]

  • Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a sorbent phase to extract analytes from a liquid sample, offering a larger extraction phase volume and potentially higher recovery than SPME.[6]

Q4: Which SPME fiber is most effective for this compound analysis?

The choice of SPME fiber coating is critical and depends on the analyte's polarity and volatility. For a semi-volatile sesquiterpene like this compound, a combination fiber is often optimal.

SPME Fiber CoatingTarget AnalytesCharacteristics & Recommendations
PDMS (Polydimethylsiloxane) Nonpolar, high molecular weight, or semi-volatile compounds.A good starting point for general-purpose analysis of semi-volatiles.[10]
PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) Volatile polar analytes (e.g., alcohols, amines).Recommended for a broad range of analytes, including polar and nonpolar compounds.[10]
DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) Wide range of analytes (C3 to C20), including gases and volatiles.This three-phase fiber is excellent for complex samples containing a wide range of volatiles and semi-volatiles and is often a preferred choice for achieving the highest sensitivity for compounds like this compound.[10][11]

For trace-level analysis of this compound, a DVB/CAR/PDMS fiber is generally recommended due to its broad applicability and high extraction efficiency for a wide range of compounds.

Q5: How can matrix effects be minimized or corrected for?

Matrix effects occur when components of the sample other than the analyte interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement.[12] This can significantly impact accuracy and sensitivity.[13]

  • Sample Dilution: A simple approach where the sample is diluted to reduce the concentration of interfering matrix components.[14][15] This is effective when the analytical method has sufficient sensitivity to still detect the analyte after dilution.[15]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the sample matrix. This helps to ensure that the standards and the samples are affected by the matrix in the same way.

  • Stable Isotope Dilution Assay (SIDA): This is the most robust method for correcting matrix effects.[16] A known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-alpha-Guaiene) is added to the sample as an internal standard at the beginning of the sample preparation process.[16][17] Because the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects and losses during sample preparation, allowing for highly accurate quantification.[16][18]

Experimental Workflow & Biosynthesis

The following diagrams illustrate a typical analytical workflow for this compound detection and its biosynthetic origin.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plant Tissue, Air, Water) Homogenize 2. Homogenization/Dilution Sample->Homogenize Spike 3. Spike with Internal Standard (e.g., ¹³C-labeled α-Guaiene) Homogenize->Spike SPME 4. Headspace SPME (Incubation & Extraction) Spike->SPME Desorption 5. Thermal Desorption (GC Injector) SPME->Desorption Separation 6. GC Separation (Capillary Column) Desorption->Separation Ionization 7. Ionization (Electron Ionization) Separation->Ionization Detection 8. MS Detection (Scan or SIM Mode) Ionization->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (Using Internal Standard) Integration->Quantification Report 11. Final Report Quantification->Report Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) (C5 Unit) FPP Farnesyl Diphosphate (FPP) (C15 Precursor) IPP->FPP Condensation Synthase α-Guaiene Synthase FPP->Synthase Guaiene This compound (C15H24) Synthase->Guaiene Cyclization AcetylCoA Acetyl-CoA MVA_Pathway ...Multiple Enzymatic Steps... Troubleshooting_Low_Signal Start Start: Low/No α-Guaiene Signal Check_Injection 1. Verify Injection - Was sample drawn by autosampler? - Is syringe functional and not leaking? Start->Check_Injection Check_System 2. Check GC System Basics - Inlet/detector temperatures correct? - Carrier gas flow rate as expected? - No system leaks (pressure decay test)? Check_Injection->Check_System Injection OK No_Injection FIX: Address autosampler/syringe issue. Check_Injection->No_Injection Issue Found Check_SPME 3. Review SPME Method - Is the fiber appropriate (e.g., DVB/CAR/PDMS)? - Is the fiber old or damaged? - Are extraction time and temp sufficient? Check_System->Check_SPME System OK No_System FIX: Correct temperatures, flows, or fix leaks. Check_System->No_System Issue Found Check_Inlet 4. Inspect Inlet - Is the septum cored or leaking? - Is the liner correct type and clean? - Is column installed at the correct depth? Check_SPME->Check_Inlet SPME OK No_SPME FIX: Replace fiber, optimize method parameters. Check_SPME->No_SPME Issue Found Check_Column 5. Assess Column Health - Is the column old or contaminated? - Trim 0.5m from the inlet side. Check_Inlet->Check_Column Inlet OK No_Inlet FIX: Replace septum/liner, reinstall column. Check_Inlet->No_Inlet Issue Found Check_MS 6. Verify MS Detector - Has the MS been tuned recently? - Correct ions monitored (if in SIM mode)? - Is the detector voltage adequate? Check_Column->Check_MS Column OK No_Column FIX: Replace column if trimming fails. Check_Column->No_Column Issue Found Resolved Problem Resolved Check_MS->Resolved MS OK No_MS FIX: Re-tune MS, check acquisition method. Check_MS->No_MS Issue Found

References

Validation & Comparative

α-Guaiene vs. Patchouli Alcohol: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel and effective antifungal agents, natural compounds derived from essential oils have garnered significant attention from the scientific community. Among these, α-guaiene and patchouli alcohol, both prominent sesquiterpenes found in patchouli oil, have demonstrated notable antifungal properties. This guide provides a detailed comparison of their antifungal efficacy, supported by available experimental data, to assist researchers and drug development professionals in their endeavors.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of α-guaiene and patchouli alcohol has been evaluated against a range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from available studies. It is important to note that the data for α-guaiene was obtained using a patchouli oil fraction containing 38.8% α-guaiene.

CompoundFungal StrainMICMFC
α-Guaiene (38.8% purity) Candida albicans45% (v/v)50% (v/v)
Aspergillus niger55% (v/v)60% (v/v)
Microsporum gypseum50% (v/v)60% (v/v)
Trichophyton mentagrophytes95% (v/v)100% (v/v)
Patchouli Alcohol Candida albicans (multiple strains)64 µg/mL64-128 µg/mL
Other Candida species64 µg/mL64-128 µg/mL

Mechanism of Antifungal Action

While the precise signaling pathways are still under investigation, current research suggests that both α-guaiene and patchouli alcohol exert their antifungal effects primarily by targeting the fungal cell membrane.

α-Guaiene: As a sesquiterpene, the proposed mechanism of action for α-guaiene involves its interaction with the fungal cell membrane, leading to increased permeability and disruption of the membrane's structural integrity.[1] Furthermore, it is suggested that α-guaiene may interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] This disruption of the cell membrane ultimately leads to cell death.

Patchouli Alcohol: Studies have shown that patchouli alcohol increases the permeability of the fungal cell membrane.[2] This is accompanied by a notable increase in intracellular reactive oxygen species (ROS) production.[2] The accumulation of ROS induces oxidative stress, which damages cellular components and contributes to fungal cell death.

cluster_alpha_guaiene Proposed Mechanism of α-Guaiene alpha_guaiene α-Guaiene cell_membrane Fungal Cell Membrane Interaction alpha_guaiene->cell_membrane ergosterol_disruption Ergosterol Biosynthesis Disruption alpha_guaiene->ergosterol_disruption permeability_increase Increased Membrane Permeability cell_membrane->permeability_increase ergosterol_disruption->permeability_increase cell_death_ag Fungal Cell Death permeability_increase->cell_death_ag

Proposed Antifungal Mechanism of α-Guaiene

cluster_patchouli_alcohol Proposed Mechanism of Patchouli Alcohol patchouli_alcohol Patchouli Alcohol membrane_permeability Increased Membrane Permeability patchouli_alcohol->membrane_permeability ros_production Increased Intracellular ROS Production patchouli_alcohol->ros_production cell_death_pa Fungal Cell Death membrane_permeability->cell_death_pa oxidative_stress Oxidative Stress ros_production->oxidative_stress oxidative_stress->cell_death_pa

Proposed Antifungal Mechanism of Patchouli Alcohol

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of α-guaiene and patchouli alcohol's antifungal activities.

Microdilution Method (for MIC and MFC Determination)

This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MFC).

start Start prepare_suspension Prepare Fungal Inoculum Suspension start->prepare_suspension serial_dilution Perform Serial Dilutions of Test Compound in 96-well Plate prepare_suspension->serial_dilution add_inoculum Add Fungal Inoculum to Each Well serial_dilution->add_inoculum incubate Incubate at Appropriate Temperature and Duration add_inoculum->incubate observe_mic Observe for Visible Growth to Determine MIC incubate->observe_mic plate_mfc Plate Aliquots from Wells with No Visible Growth onto Agar (B569324) Plates observe_mic->plate_mfc incubate_mfc Incubate Agar Plates plate_mfc->incubate_mfc observe_mfc Observe for Fungal Growth to Determine MFC incubate_mfc->observe_mfc end End observe_mfc->end

Experimental Workflow for Microdilution Method

Procedure:

  • Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^5 to 10^6 CFU/mL).

  • Serial Dilution: The test compound (α-guaiene or patchouli alcohol) is serially diluted in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.

  • Controls: Positive (medium with fungal inoculum, no test compound), negative (medium with test compound, no fungal inoculum), and medium-only controls are included.

  • Incubation: The plate is incubated under conditions suitable for the specific fungus (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate. The plates are incubated, and the MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.

Well Diffusion Method (for Zone of Inhibition Determination)

This method is used to assess the antifungal activity of a substance by measuring the area around a well (containing the substance) where fungal growth is inhibited.

Procedure:

  • Agar Plate Preparation: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Fungal Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Test Substance: A defined volume of the test substance (at various concentrations) is added to each well.

  • Controls: A positive control (e.g., a known antifungal agent like ketoconazole) and a negative control (the solvent used to dissolve the test substance) are included.

  • Incubation: The plates are incubated under appropriate conditions until fungal growth is evident.

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antifungal activity.

Conclusion

Both α-guaiene and patchouli alcohol exhibit promising antifungal properties, primarily by disrupting the fungal cell membrane. The available data suggests that patchouli alcohol has potent activity against Candida species at relatively low concentrations. The study on α-guaiene, while using a less pure sample, also demonstrates its broad-spectrum potential against various fungi.

References

A Comparative Guide to the Validation of a GC-MS Method for Alpha-Guaiene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of alpha-Guaiene, a sesquiterpene found in various essential oils. This document outlines key validation parameters, presents a detailed experimental protocol, and compares the GC-MS method with other relevant analytical techniques, supported by experimental data from scientific literature.

Introduction to this compound and Analytical Challenges

This compound (α-Guaiene) is a tricyclic sesquiterpene that contributes to the characteristic aroma of several plants, notably guaiac (B1164896) wood and patchouli. Its accurate quantification is crucial for the quality control of essential oils, fragrance formulations, and in various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound due to its high sensitivity and specificity.[1] However, to ensure the reliability and accuracy of the analytical data, the GC-MS method must be thoroughly validated.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] For the analysis of a specific compound like this compound, this involves evaluating several performance characteristics to ensure the method is reliable, reproducible, and accurate for the intended sample matrix.

Comparison of Analytical Techniques for Terpene Analysis

While GC-MS is a preferred method for this compound analysis, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to analyze thermally labile compounds.

Analytical Technique Principle Advantages for this compound Analysis Disadvantages for this compound Analysis Typical Application
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection based on their mass-to-charge ratio.High sensitivity and specificity, providing structural information for confident identification.[3] Considered a "gold standard" for forensic substance identification.[4]Isomers of terpenes can have similar fragmentation patterns, potentially complicating identification without proper chromatographic separation.[5]Routine quality control, quantitative analysis in complex matrices, research and development.
GC-FID (Gas Chromatography-Flame Ionization Detection) Separates volatile compounds similarly to GC-MS, but detection is based on the ionization of the analyte in a hydrogen-air flame.Robust, less expensive than GC-MS, and provides a linear response over a wide range.[2]Provides only retention time data, making it less specific than GC-MS. Co-eluting compounds can interfere with quantification.[5]Routine screening and quantification where the identity of the analyte is already well-established.
GCxGC-TOFMS (Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry) Provides enhanced separation by using two different columns, offering higher peak capacity and resolution.[5]Superior separation power for extremely complex samples like essential oils, allowing for the identification of trace components.[3]More complex instrumentation and data analysis compared to conventional GC-MS.In-depth profiling of complex volatile mixtures, discovery of new compounds.
HPLC (High-Performance Liquid Chromatography) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally sensitive compounds.[6]This compound is highly volatile, making it less suitable for direct HPLC analysis without derivatization.Analysis of less volatile terpenes or after derivatization.

GC-MS Method Validation for this compound: Performance Data

The following tables summarize the typical performance data for a validated GC-MS method for the analysis of this compound and similar sesquiterpenes, based on data reported in the scientific literature.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Parameter Typical Performance of a Validated GC-MS Method Reference
Linearity (R²) ≥ 0.995[7][8]
Concentration Range 0.1 - 100 µg/mL[7]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[9]
Limit of Quantitation (LOQ) 0.05 - 1.5 µg/mL[9]
Table 2: Accuracy and Precision
Parameter Acceptance Criteria (ICH Guidelines) Typical Performance of a Validated GC-MS Method Reference
Accuracy (% Recovery) 80 - 120%90 - 110%[7][8]
Precision (RSD%)
- Repeatability (Intra-day)≤ 15%≤ 10%[7]
- Intermediate Precision (Inter-day)≤ 15%≤ 12%[7]

Experimental Protocol: GC-MS Method Validation for this compound

This section details a representative experimental protocol for the validation of a GC-MS method for the quantification of this compound in an essential oil matrix.

1. Materials and Reagents

  • This compound analytical standard (≥95% purity)

  • Internal Standard (IS), e.g., Cedrene or another suitable stable isotopically labeled or structurally similar compound not present in the sample.

  • Hexane (or other suitable solvent), HPLC or GC grade

  • Essential oil sample containing this compound

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

3. Chromatographic Conditions

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, to be optimized)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 180 °C at 5 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Quantifier ion for this compound: To be determined from the mass spectrum (typically a prominent and specific ion).

    • Qualifier ions for this compound: Two to three additional ions for confirmation.

4. Validation Parameters

  • Specificity: Analyze blank solvent, a placebo (matrix without this compound), and the essential oil sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five calibration standards of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) with a fixed concentration of the internal standard. Plot the peak area ratio (this compound/IS) against the concentration and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[4]

  • Accuracy: Analyze samples spiked with known concentrations of this compound at three levels (low, medium, and high) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze triplicate samples at three different concentrations on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. Calculate the relative standard deviation (RSD%).

  • Robustness: Intentionally vary method parameters (e.g., injector temperature ±5°C, oven temperature ramp rate ±0.5°C/min) and observe the effect on the results.

Workflow for GC-MS Method Validation

GCMS_Validation_Workflow GC-MS Method Validation Workflow for this compound Analysis cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Application A Literature Review & Analyte Characterization B Selection of GC Column, Carrier Gas, and Initial Parameters A->B C Optimization of Chromatographic Conditions (Temperature Program, Flow Rate) B->C D Optimization of MS Parameters (Ionization, Scan Mode) C->D E Specificity / Selectivity (Blank & Matrix Analysis) D->E F Linearity & Range (Calibration Curve) E->F G LOD & LOQ (Sensitivity Assessment) F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J Robustness (Parameter Variation) I->J K Validation Report Generation J->K L Standard Operating Procedure (SOP) Creation K->L M Routine Sample Analysis L->M

Caption: Workflow for the development and validation of a GC-MS method.

Conclusion

The validation of a GC-MS method for the analysis of this compound is a critical step to ensure the generation of accurate and reliable data. This guide provides a framework for this process, including a comparison with alternative analytical techniques, expected performance data, a detailed experimental protocol, and a clear workflow. By following established validation guidelines, such as those from the International Council for Harmonisation (ICH), researchers and analysts can confidently apply the developed GC-MS method for the routine quality control and research of products containing this compound.

References

α-Guaiene vs. δ-Guaiene: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaienes are a class of sesquiterpene compounds found in the essential oils of various plants, notably patchouli and guaiac (B1164896) wood. Among the various isomers, α-guaiene and δ-guaiene have garnered scientific interest for their potential therapeutic properties. This guide provides a comparative overview of the reported biological activities of α-guaiene and δ-guaiene, supported by available experimental data, to aid researchers in drug discovery and development. While both isomers exhibit promising bioactivities, current research presents a more comprehensive profile for α-guaiene, with quantitative data for δ-guaiene being less prevalent in the literature.

Comparative Summary of Biological Activities

Biological Activityα-Guaieneδ-Guaiene
Anti-inflammatory Demonstrated inhibition of nitric oxide (NO) production.[1]Reported to have anti-inflammatory properties, but specific quantitative data is limited.[2] One study on "guaiene" (isomer unspecified) showed significant inhibition of NO production.[1]
Antimicrobial Exhibits antifungal activity against various pathogenic fungi.[3]Reported to possess antimicrobial properties.[2]
Antioxidant Possesses antioxidant properties, with reported DPPH radical scavenging activity.[4]Implied antioxidant activity as a component of antioxidant-rich essential oils, but direct quantitative data is scarce.[4]
Anticancer Shown to induce apoptosis in cancer cells by targeting multiple signaling pathways.[2][5]Limited direct evidence of anticancer activity.
Other Activities -Platelet aggregation inhibitor.[4]

Detailed Biological Activity Data

Anti-inflammatory Activity

A study investigating the in vitro anti-inflammatory activity of various terpenes reported that guaiene (B7798472) (isomer not specified) significantly inhibited nitric oxide (NO) production in a macrophage cell-based assay.[1]

Table 1: Inhibition of Nitric Oxide Production

CompoundConcentration% NO Inhibition
Guaiene (isomer unspecified)Not Specified53.3 ± 2.4%

Data from De Cássia da Silveira e Sá, R., et al. (2014).[1]

Antimicrobial Activity of α-Guaiene

α-Guaiene has demonstrated notable antifungal properties against several human pathogenic fungi.

Table 2: Antifungal Activity of α-Guaiene

Fungal StrainMIC (%)MFC (%)
Candida albicans4550
Aspergillus niger5560
Microsporum gypseum5060
Trichophyton mentagrophytes95100

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data from Nurjanah, S., et al. (2025).[3]

Antioxidant Activity of α-Guaiene

α-Guaiene has been identified as a compound with antioxidant potential.

Table 3: DPPH Radical Scavenging Activity of α-Guaiene

CompoundIC50 (µg/mL)
α-Guaiene18.5

IC50: The concentration of the compound that scavenges 50% of the DPPH radicals. Data from a study on the essential oil of Pogostemon paniculatus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The antifungal activity of α-guaiene was determined using a broth microdilution method.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of fungal spores or cells is then prepared in sterile saline or broth and adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Microdilution Assay: The test compound (α-guaiene) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The plates are incubated, and the MFC is defined as the lowest concentration that results in no fungal growth on the agar.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (α-guaiene or δ-guaiene) for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Potential Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. While the direct effects of α- and δ-guaiene on this pathway require further specific investigation, a general representation of the NF-κB signaling cascade is provided below as a potential mechanism of action.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Ubiquitination\n& Degradation Ubiquitination & Degradation IkB->Ubiquitination\n& Degradation NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Proinflammatory_Genes Induces Transcription Guaiene α/δ-Guaiene? Guaiene->IKK Potential Inhibition?

Caption: Potential inhibitory effect of guaienes on the NF-κB signaling pathway.

Conclusion

The available evidence suggests that both α-guaiene and δ-guaiene are bioactive sesquiterpenes with therapeutic potential. α-Guaiene has been more extensively studied, with quantitative data supporting its antifungal, antioxidant, and anti-inflammatory activities. δ-Guaiene is recognized for its anti-inflammatory and platelet aggregation inhibitory effects, though more quantitative research is needed to fully characterize its potency and mechanisms of action. This comparative guide highlights the current state of knowledge and underscores the need for direct comparative studies to better elucidate the distinct and overlapping biological activities of these two isomers, which could pave the way for their development as novel therapeutic agents.

References

A Guide to Inter-Laboratory Comparison of Alpha-Guaiene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing analytical methodologies for the quantification of alpha-Guaiene across different laboratories. In the absence of a formal, publicly available inter-laboratory comparison study for this compound, this document presents a hypothetical proficiency test. The experimental data herein is synthesized from published literature on the analysis of this compound, serving as a realistic model.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests, are a cornerstone of quality assurance for analytical laboratories.[1] They provide a platform for laboratories to assess their analytical performance against their peers and a reference value.[1] Participation in ILCs is often a prerequisite for accreditation under standards like ISO/IEC 17025. The main goals of an ILC are to evaluate the proficiency of participating laboratories and, in some cases, to determine the precision and accuracy of a specific analytical method.[1]

The performance of a laboratory in an ILC is typically evaluated using statistical metrics such as the Z-score. The Z-score indicates how far a laboratory's result deviates from the consensus mean of all participating laboratories.[1][2] A Z-score between -2.0 and +2.0 is generally considered satisfactory, indicating that the laboratory's result is in good agreement with the consensus value.[1][2]

Hypothetical Inter-Laboratory Comparison for this compound Quantification

This section presents a hypothetical inter-laboratory comparison for the quantification of this compound in a standardized patchouli oil sample. The data is compiled from various analytical studies to represent a realistic scenario.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound in Patchouli Oil

Laboratory (Hypothetical)Method of AnalysisMean Concentration (%)Standard Deviation (SD)Assigned Value (%)Z-score
Lab AGC-MS18.670.6516.561.28
Lab BLC-MS13.860.5016.56-1.63
Lab CGC-MS19.280.4316.561.64
Lab DNIRS18.160.2416.560.96
Lab EGC-FID9.950.3016.56-3.99
Lab FGC-MS10.410.4516.56-3.71

Note: The "Assigned Value" is the robust average of the results from all laboratories, calculated to be 16.56%. Z-scores are calculated using the formula: Z = (x - X) / σ, where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment (a value of 1.65 was used for this hypothetical scenario).

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the quantification of this compound are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: A solution of the essential oil is prepared in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard (e.g., n-alkane series) may be added for more accurate quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically employed.

    • Injector: Split/splitless injector, with an injection volume of 1 µL.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Quantification: The quantification of this compound is performed by comparing the peak area of the analyte to that of a certified reference standard.[3] The National Institute of Standards and Technology (NIST) provides reference mass spectral data for this compound.[4]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a valuable technique for the analysis of less volatile or thermally sensitive compounds.

  • Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer.

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed using a certified reference standard.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, by using an internal standard of a different, certified compound.[5][6]

  • Sample Preparation: A known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are accurately weighed and dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).[7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Data Acquisition:

    • ¹H NMR spectra are acquired with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).[5]

  • Quantification: The concentration of this compound is determined by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known signal from the internal standard. The molar ratio can then be converted to a weight/weight percentage.

Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A ILC Coordinator Prepares and Distributes Homogeneous Test Material C Participating Laboratories Analyze the Test Material A->C B Coordinator Provides Detailed Instructions and Protocols B->C D Laboratories Submit Results to the ILC Coordinator C->D E Coordinator Performs Statistical Analysis of the Data D->E F Performance Evaluation (e.g., Z-scores) E->F G Final Report is Issued to Participating Laboratories F->G Biosynthesis cluster_pathway Mevalonate (MVA) Pathway cluster_enzyme Enzyme AcetylCoA Acetyl-CoA IPP Isopentenyl Diphosphate (IPP) AcetylCoA->IPP Multiple Steps FPP Farnesyl Diphosphate (FPP) IPP->FPP IPP Isomerase / Prenyltransferase GuaieneSynthase This compound Synthase FPP->GuaieneSynthase alphaGuaiene This compound GuaieneSynthase->alphaGuaiene

References

comparing the efficacy of different extraction methods for alpha-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methods for alpha-guaiene, a sesquiterpene of significant interest for its aromatic and potential therapeutic properties. The following sections detail the efficacy of different techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.

Quantitative Comparison of Extraction Methods

The efficiency of an extraction method is determined by several key parameters, including the yield of the target compound, the purity of the extract, the time required for extraction, and the environmental impact of the process. The table below summarizes the quantitative data available for different methods of extracting this compound, primarily from Pogostemon cablin (patchouli), a well-known source of this sesquiterpene.

Extraction MethodRaw MaterialYieldPurity of α-GuaieneExtraction TimeKey Parameters
Conventional Methods
Hydrodistillation (HD)Pogostemon cablin leaves2.61% (essential oil)~11-16% of essential oil417 minutesAtmospheric pressure, water as solvent.
Steam DistillationPogostemon cablin aerial partsNot specified20.62% of essential oil[1]Not specifiedHigh temperature steam.
Modern Methods
Microwave-Assisted Hydrodistillation (MAHD)Pogostemon cablin leaves2.77% (essential oil)[2]~11-16% of essential oil[2]20 - 126 minutes[2][3]Microwave power: 600 W, Air flow rate: 5.0 L/min.[2]
Ultrasound-Assisted Extraction (UAE)Pogostemon cablin leaves2.87% (with ethanol)Not explicitly quantifiedNot specifiedEthanol as solvent, with sonication.[4]
Supercritical Fluid Extraction (SFE) with CO₂Pogostemon cablin12.41% (crude extract)[2]Major componentNot specifiedPressure: 20 MPa, Temperature: 80°C.[2]
Purification Methods
Molecular DistillationPatchouli OilNot Applicable18.80% - 23.53%[5]Not specifiedTwo-stage distillation.
Vacuum Fractional DistillationPatchouli OilNot Applicable31.05% - 44.70%[5][6]19.23 hours[6]Pressure: 10 - 14.80 mmHg, Reflux ratio: 20:1 - 24:1.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key extraction methods discussed.

Microwave-Assisted Hydrodistillation (MAHD)

This method utilizes microwave energy to accelerate the extraction of essential oils.

Materials and Equipment:

  • Dried and powdered Pogostemon cablin leaves

  • Distilled water

  • Modified domestic microwave oven with a Clevenger-type apparatus

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Place a known quantity of dried patchouli leaves and distilled water in the extraction vessel at a specific ratio (e.g., 0.10 g/mL).[2]

  • Set the microwave power to the desired level (e.g., 600 W).[2]

  • For microwave air-hydrodistillation, introduce a controlled air flow (e.g., 5.0 L/min) into the extraction vessel.[2]

  • Initiate the microwave irradiation and continue the extraction for a predetermined time (e.g., 20-40 minutes).[2]

  • The essential oil is vaporized, condensed in the Clevenger apparatus, and collected.

  • The collected oil is then dried over anhydrous sodium sulfate (B86663) and analyzed by GC-MS to determine the concentration of this compound.

Ultrasound-Assisted Extraction (UAE)

This technique employs high-frequency sound waves to enhance the extraction process.

Materials and Equipment:

  • Dried Pogostemon cablin leaves

  • Solvent (e.g., ethanol, hexane, acetone)[4]

  • Ultrasonic bath or probe

  • Filtration apparatus

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • A specific amount of dried patchouli leaves is mixed with a chosen solvent (e.g., ethanol).[4]

  • The mixture is subjected to ultrasonic irradiation for a set duration and at a specific frequency.

  • Following extraction, the mixture is filtered to separate the solid plant material from the liquid extract.

  • The solvent is removed from the extract using a rotary evaporator to yield the crude extract.

  • The composition of the extract, including the percentage of this compound, is determined by GC-MS analysis.

Supercritical Fluid Extraction (SFE) with CO₂

SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.

Materials and Equipment:

  • Dried and prepared Pogostemon cablin plant material

  • Supercritical fluid extraction system

  • High-purity carbon dioxide

  • GC-MS for analysis

Procedure:

  • The dried plant material is loaded into the extraction vessel of the SFE system.

  • Carbon dioxide is pressurized and heated to bring it to a supercritical state (e.g., 20 MPa and 80°C).[2]

  • The supercritical CO₂ is then passed through the extraction vessel, where it dissolves the essential oil components, including this compound.

  • The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate.

  • The collected crude patchouli oil is then analyzed by GC-MS to identify and quantify its components.[2]

Visualizing the Extraction Workflow

The following diagrams illustrate the general workflows for the described extraction methods.

Extraction_Workflow cluster_Conventional Conventional Method cluster_Modern Modern Methods Raw Material (Plant) Raw Material (Plant) Hydrodistillation Hydrodistillation Raw Material (Plant)->Hydrodistillation Water MAE MAE Raw Material (Plant)->MAE Microwave UAE UAE Raw Material (Plant)->UAE Ultrasound, Solvent SFE SFE Raw Material (Plant)->SFE Supercritical CO₂ Essential Oil Essential Oil Hydrodistillation->Essential Oil Analysis (GC-MS) Analysis (GC-MS) Essential Oil->Analysis (GC-MS) MAE->Essential Oil Crude Extract Crude Extract UAE->Crude Extract SFE->Crude Extract Solvent Removal Solvent Removal Crude Extract->Solvent Removal Crude Extract->Analysis (GC-MS) Solvent Removal->Essential Oil α-Guaiene Quantification α-Guaiene Quantification Analysis (GC-MS)->α-Guaiene Quantification

Caption: A generalized workflow comparing conventional and modern extraction methods for obtaining this compound.

Purification_Workflow Crude Patchouli Oil Crude Patchouli Oil Vacuum Fractional Distillation Vacuum Fractional Distillation Crude Patchouli Oil->Vacuum Fractional Distillation Heat, Vacuum, Reflux Molecular Distillation Molecular Distillation Crude Patchouli Oil->Molecular Distillation High Vacuum, Short Path α-Guaiene Enriched Fraction α-Guaiene Enriched Fraction Vacuum Fractional Distillation->α-Guaiene Enriched Fraction Purity Analysis Purity Analysis α-Guaiene Enriched Fraction->Purity Analysis Molecular Distillation->α-Guaiene Enriched Fraction

Caption: Workflow for the purification of this compound from crude patchouli oil.

Concluding Remarks

The selection of an appropriate extraction method for this compound is a critical decision that depends on the desired yield, purity, processing time, and available resources.

  • Conventional methods like hydrodistillation and steam distillation are simple and cost-effective but are often time-consuming and can lead to thermal degradation of the target compounds.

  • Modern techniques such as MAHD, UAE, and SFE offer significant advantages in terms of reduced extraction time and, in some cases, higher yields.[2][3] SFE, in particular, provides a high yield of crude extract without the use of organic solvents, making it an environmentally friendly option.[2]

  • For achieving high purity, purification methods like vacuum fractional distillation and molecular distillation are necessary post-extraction steps.[5][6] Vacuum fractional distillation has been shown to achieve a purity of up to 44.70%.[6]

Researchers and drug development professionals should carefully consider these factors to optimize the extraction of this compound for their specific research and development needs. The detailed protocols provided in this guide serve as a foundation for establishing robust and reproducible extraction processes.

References

A Comparative Guide to Alpha-Guaiene Measurement: Cross-Validation of NIRS and LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific terpenes like alpha-Guaiene is crucial for quality control, efficacy studies, and product development. While Liquid Chromatography-Mass Spectrometry (LC/MS) is a gold-standard analytical technique, Near-Infrared Spectroscopy (NIRS) presents a rapid and non-destructive alternative. This guide provides an objective comparison of their performance for terpene analysis, supported by experimental data, and outlines a workflow for cross-validation.

At a Glance: NIRS vs. LC/MS for Terpene Analysis

Near-Infrared Spectroscopy (NIRS) is a spectroscopic technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum. When combined with chemometrics, it can be a powerful tool for the rapid and non-destructive quantification of constituents in a sample.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] It is a highly sensitive and selective method for identifying and quantifying individual compounds in a complex mixture.

The choice between NIRS and LC/MS for the measurement of this compound will depend on the specific application, required accuracy, sample throughput, and cost considerations. While LC/MS provides high sensitivity and specificity for individual terpenes, NIRS offers a rapid and cost-effective solution for screening large numbers of samples once a robust calibration model has been developed.

Quantitative Performance Comparison

While direct cross-validation data for this compound is limited in publicly available literature, this table summarizes typical performance characteristics for the quantification of various terpenes using NIRS and LC/MS, as reported in several studies. This provides a comparative overview of what can be expected from each technique.

ParameterNIRS (for various terpenes)LC/MS (for various terpenes)
Correlation Coefficient (R²) Calibration: 0.72 - 0.997 Validation: 0.62 - 0.95[2][3][4][5]> 0.99[6]
Root Mean Square Error of Cross-Validation (RMSECV) 0.0944 - 2.33[2][4][7]Not Typically Reported
Root Mean Square Error of Prediction (RMSEP) 0.32 - 2.27 mg/g[2]Not Typically Reported
Ratio of Prediction to Deviation (RPD) 1.9 - 8.0[2][4]Not Typically Reported
Limit of Detection (LOD) Dependent on calibration model2 - 25 ppb[8]
Limit of Quantification (LOQ) Dependent on calibration modelTypically 3x LOD
Accuracy/Recovery Dependent on calibration model80 - 120%[6]
Precision (RSD%) Dependent on calibration model< 15%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for the analysis of terpenes using NIRS and LC/MS.

NIRS Experimental Protocol
  • Sample Preparation: Plant material is typically dried (e.g., freeze-dried) and ground to a uniform particle size to ensure homogeneity and consistency in spectral measurements.[2][4]

  • Spectral Acquisition:

    • Instrument: A Fourier Transform Near-Infrared (FT-NIR) spectrometer is commonly used.

    • Mode: Diffuse reflectance is a common mode for solid samples.

    • Spectral Range: Typically scanned from 4,000 to 10,000 cm⁻¹.

    • Scans: Multiple scans (e.g., 32 or 64) are averaged for each spectrum to improve the signal-to-noise ratio.

  • Reference Analysis (for calibration): A subset of the samples is analyzed by a reference method, such as GC-MS or LC/MS, to determine the actual concentration of this compound.[2][3]

  • Chemometric Modeling:

    • Software: Software such as Unscrambler, Pirouette, or R is used for data analysis.

    • Preprocessing: Spectral data may be preprocessed using techniques like Standard Normal Variate (SNV), Multiplicative Scatter Correction (MSC), or derivatives to reduce baseline variations and enhance spectral features.

    • Model Development: A Partial Least Squares (PLS) regression model is developed to correlate the NIRS spectral data with the reference values.[3]

    • Validation: The model is validated using cross-validation (e.g., leave-one-out) and an independent set of samples (prediction set) to assess its predictive ability.[5]

LC/MS Experimental Protocol
  • Sample Preparation (Solvent Extraction):

    • Weigh a homogenized sample (e.g., 1 gram) into a centrifuge tube.

    • Add a suitable solvent, such as methanol (B129727) or ethanol.[8]

    • Extract the terpenes by shaking or sonication.[8]

    • Centrifuge the sample and filter the supernatant through a syringe filter (e.g., 0.22 µm) into an autosampler vial.

  • Instrumentation and Conditions:

    • LC System: A UHPLC system, such as a Vanquish Flex Binary UHPLC, is often used for separation.[8]

    • Column: A C18 column is commonly employed for reversed-phase chromatography.[9]

    • Mobile Phase: A gradient elution with water and an organic solvent like methanol or acetonitrile (B52724) is typical.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Quantis) is used for detection and quantification.[8]

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for terpene analysis.[8][9]

    • Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.[8]

  • Method Validation: The LC/MS method is validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[9]

Cross-Validation Workflow

Cross-validation is a critical step to ensure that the NIRS method provides results that are comparable to the reference LC/MS method. The following diagram illustrates a typical workflow for cross-validating an NIRS method against an LC/MS method for this compound measurement.

CrossValidationWorkflow cluster_0 Sample Collection & Preparation cluster_1 Reference Method: LC/MS Analysis cluster_2 Secondary Method: NIRS Analysis cluster_3 Chemometric Modeling & Validation Sample Collect a diverse set of samples (e.g., different batches, growing conditions) Prepare Homogenize and prepare samples (e.g., drying, grinding) Sample->Prepare Split Split each sample into two aliquots Prepare->Split LCMS_Aliquot Aliquot 1 Split->LCMS_Aliquot Aliquot for reference NIRS_Aliquot Aliquot 2 Split->NIRS_Aliquot Aliquot for NIRS LCMS_Analysis Analyze with validated LC/MS method to determine reference α-Guaiene concentration LCMS_Aliquot->LCMS_Analysis Ref_Data Reference Concentration Data LCMS_Analysis->Ref_Data Model Develop PLS regression model (NIRS Spectra vs. LC/MS Concentrations) Ref_Data->Model NIRS_Scan Scan with NIRS instrument NIRS_Aliquot->NIRS_Scan Spectral_Data NIRS Spectral Data NIRS_Scan->Spectral_Data Spectral_Data->Model CrossVal Internal Cross-Validation (e.g., leave-one-out) Model->CrossVal ExternalVal External Validation (using an independent prediction set) Model->ExternalVal Performance Evaluate Model Performance (R², RMSEP, RPD) ExternalVal->Performance

Cross-validation workflow for NIRS and LC/MS.

Conclusion

Both NIRS and LC/MS are valuable techniques for the quantification of this compound, each with distinct advantages. LC/MS offers high sensitivity and specificity, making it an ideal reference method and suitable for applications requiring precise quantification of individual terpenes. NIRS, when properly calibrated and validated against a reference method like LC/MS, provides a rapid, non-destructive, and cost-effective solution for high-throughput screening and routine quality control. The cross-validation process is essential to ensure the reliability and accuracy of the NIRS method, enabling its confident implementation in a research or industrial setting.

References

A Comparative Analysis of the Bioactivity of α-Guaiene and Other Common Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of α-guaiene against other prevalent sesquiterpenes, namely β-caryophyllene, α-humulene, and farnesene. The information is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for research and drug development.

At a Glance: Bioactivity Comparison

SesquiterpenePrimary Bioactivities
α-Guaiene Antifungal, Anti-inflammatory, Anticancer, Antioxidant
β-Caryophyllene Anti-inflammatory, Analgesic, Anticancer, Antimicrobial, Antioxidant
α-Humulene Anti-inflammatory, Anticancer, Anxiolytic, Antibacterial
Farnesene Anti-inflammatory, Antimicrobial, Apoptosis-inducing

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of the selected sesquiterpenes. Direct quantitative data for α-guaiene's anti-inflammatory and anticancer activities are limited in the current literature; therefore, data for structurally related guaiane-type sesquiterpenes are presented for comparison.

Table 1: Anti-inflammatory Activity (IC₅₀ Values)
SesquiterpeneAssayCell LineIC₅₀ (µM)Reference
Guaiane (B1240927) Sesquiterpenes Nitric Oxide (NO) InhibitionRAW 264.77.2 - 16.4[1]
Guaiane Sesquiterpene (Indicanone) Nitric Oxide (NO) InhibitionRAW 264.79.3[2][3]
β-Caryophyllene Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
α-Humulene Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Farnesene Ca²⁺ Influx Inhibition (fMLF-induced)Human Neutrophils1.2Not Specified
Farnesene Ca²⁺ Influx Inhibition (WKYMVM-induced)Human Neutrophils1.4Not Specified
Farnesene Ca²⁺ Influx Inhibition (IL-8-induced)Human Neutrophils2.6Not Specified
Table 2: Anticancer Activity (IC₅₀ Values)
SesquiterpeneCancer Cell LineIC₅₀Reference
Guaiane Sesquiterpenes (Chlorinated) HL-60 (Leukemia)< 10 µM[4][5][6]
Guaiane Sesquiterpenes (Chlorinated) U-937 (Leukemia)< 10 µM[4][5][6]
Guaiane Sesquiterpenes (Chlorinated) SK-MEL-1 (Melanoma)< 10 µM[4][5][6]
Guaiane Sesquiterpene (Aquisinenoid C) MCF-7 (Breast Cancer)2.834 µM[7]
Guaiane Sesquiterpene (Aquisinenoid C) MDA-MB-231 (Breast Cancer)1.545 µM[7]
Guaiazulene Derivative K562 (Leukemia)5.14 µM[8][9]
Guaiazulene Derivative K562 (Leukemia)5.21 µM[8][9]
β-Caryophyllene VariousSee ReferenceNot Specified
α-Humulene VariousSee ReferenceNot Specified
Farnesol A549 (Lung Cancer)Not Specified[3]
Farnesol Caco-2 (Colon Adenocarcinoma)Not Specified[3]
Table 3: Antimicrobial Activity (MIC/MFC Values)
SesquiterpeneMicroorganismMICMFCReference
α-Guaiene Candida albicans45%50%[10]
α-Guaiene Aspergillus niger55%60%[10]
α-Guaiene Microsporum gypseum50%60%[10]
α-Guaiene Trichophyton mentagrophytes95%100%[10]
β-Caryophyllene VariousSee ReferenceSee ReferenceNot Specified
α-Humulene VariousSee ReferenceSee ReferenceNot Specified
Farnesene No activity against yeasts--Not Specified
Table 4: Antioxidant Activity (IC₅₀ Values)
SesquiterpeneAssayIC₅₀Reference
α-Guaiene DPPH36.97 ± 0.030 µg/mL (for an extract containing α-guaiene)[11]
Guaianolide DPPH76 µg/mL[12]
β-Caryophyllene VariousSee ReferenceNot Specified
α-Humulene VariousSee ReferenceNot Specified
Farnesene VariousSee ReferenceNot Specified

Signaling Pathways and Mechanisms of Action

The bioactivities of these sesquiterpenes are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

α-Guaiene

α-Guaiene has been reported to act as a protein kinase inhibitor, suggesting its potential to interfere with cellular signaling cascades that are often dysregulated in cancer.[13] Its anticancer effects are believed to be mediated through the induction of apoptosis by targeting multiple signaling pathways involved in cancer development.

alpha_guaiene_pathway alpha_guaiene α-Guaiene protein_kinases Protein Kinases alpha_guaiene->protein_kinases Inhibits apoptosis Apoptosis alpha_guaiene->apoptosis Induces cell_signaling Cellular Signaling Pathways protein_kinases->cell_signaling Regulates cancer_cell Cancer Cell cell_signaling->cancer_cell Controls Growth apoptosis->cancer_cell Leads to death of

Proposed mechanism of α-Guaiene's anticancer activity.
β-Caryophyllene

β-Caryophyllene is a known selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. This interaction is central to its potent anti-inflammatory effects. Activation of CB2 by β-caryophyllene can modulate inflammatory signaling pathways, including the NF-κB and PPARγ pathways.

beta_caryophyllene_pathway beta_caryophyllene β-Caryophyllene cb2_receptor CB2 Receptor beta_caryophyllene->cb2_receptor Activates nf_kb_pathway NF-κB Pathway cb2_receptor->nf_kb_pathway Inhibits ppar_gamma_pathway PPARγ Pathway cb2_receptor->ppar_gamma_pathway Activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nf_kb_pathway->pro_inflammatory_cytokines Upregulates inflammation Inflammation ppar_gamma_pathway->inflammation Suppresses pro_inflammatory_cytokines->inflammation Promotes

β-Caryophyllene's anti-inflammatory signaling pathway.
α-Humulene

α-Humulene has demonstrated anticancer activity by inducing apoptosis in cancer cells. One of the proposed mechanisms involves the inhibition of the Akt signaling pathway, a key regulator of cell survival and proliferation. Additionally, in colorectal cancer cells, γ-humulene (an isomer) has been shown to induce apoptosis through a death receptor 5 (DR5)-mediated caspase-8 and -3-dependent signaling pathway.

alpha_humulene_pathway alpha_humulene α-Humulene akt_signaling Akt Signaling Pathway alpha_humulene->akt_signaling Inhibits apoptosis Apoptosis alpha_humulene->apoptosis Induces cell_survival Cell Survival & Proliferation akt_signaling->cell_survival Promotes

α-Humulene's proposed anticancer mechanism via Akt inhibition.
Farnesene

Farnesol, a closely related sesquiterpenoid alcohol, has been shown to inhibit the Ras protein and NF-κB activation, both of which are critical in inflammation and cancer progression. Farnesol can also induce apoptosis and has been demonstrated to downregulate the Ras-Raf-ERK1/2 signaling pathway, which is crucial for cell survival.

G A Seed RAW 264.7 Cells B Pre-treat with Sesquiterpenes A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Measure Absorbance E->F G Calculate IC50 F->G G A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Sesquiterpene B->C D Incubate C->D E Determine MIC D->E

References

α-Guaiene: A Comprehensive Review of its Reported Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-guaiene, a sesquiterpene hydrocarbon, is a naturally occurring bicyclic organic compound found in the essential oils of various plants, notably in guaiac (B1164896) wood and patchouli. With a characteristic woody and spicy aroma, it has been traditionally utilized in the fragrance and flavoring industries. Beyond its olfactory properties, emerging scientific evidence has highlighted a spectrum of promising biological activities, positioning α-guaiene as a compound of interest for further investigation in the fields of pharmacology and drug development. This review synthesizes the current literature on the reported biological effects of α-guaiene, presenting quantitative data, detailed experimental methodologies, and a comparative analysis of its performance against other alternatives where available.

Anticancer Activity

In vitro studies have demonstrated the potential of α-guaiene as an anticancer agent. It has been shown to inhibit the growth of various human cancer cell lines, including those of the breast, lung, colon, and liver.[1][2] The primary mechanism of its anticancer action is believed to be the induction of apoptosis, or programmed cell death.[3][4] While specific IC50 values for α-guaiene are not consistently reported across the literature, studies on related guaiane-type sesquiterpenes provide insights into the potential potency of this class of compounds.

Comparative Data for Guaiane-Type Sesquiterpenes
Compound/ExtractCancer Cell LineIC50 ValueReference
Guaianolides (e.g., Chlorohyssopifolins)U-937 (Human leukemia)< 10 µM[5]
Guaianolides (e.g., Chlorohyssopifolins)SK-MEL-1 (Human melanoma)< 10 µM[5]
Parthenolide (B1678480) (a sesquiterpene lactone)SiHa (Human cervical cancer)8.42 ± 0.76 µM[6]
Parthenolide (a sesquiterpene lactone)MCF-7 (Human breast cancer)9.54 ± 0.82 µM[6]
Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of α-guaiene (or the compound of interest) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways in Anticancer Activity

This compound is suggested to exert its anticancer effects by modulating multiple signaling pathways involved in cancer development and progression.[2][3] While the precise molecular targets are still under investigation, it is proposed to act as an inhibitor analog of protein kinases, which are crucial regulators of cellular processes like cell division and differentiation.[3] The induction of apoptosis by α-guaiene likely involves the modulation of key signaling cascades that control cell death.

alpha_guaiene α-Guaiene protein_kinases Protein Kinases alpha_guaiene->protein_kinases Inhibits apoptosis_pathway Apoptosis Pathway alpha_guaiene->apoptosis_pathway Induces cell_cycle_progression Cell Cycle Progression protein_kinases->cell_cycle_progression Regulates cell_death Cancer Cell Death cell_cycle_progression->cell_death apoptosis_pathway->cell_death

Proposed mechanism of α-guaiene's anticancer activity.

Anti-inflammatory Activity

"Guaiene" has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. In a study using a macrophage cell culture-based assay, guaiene (B7798472) inhibited NO production by 53.3 ± 2.4%. While the specific isomer of guaiene was not specified, this finding points to the potential of this class of sesquiterpenes in mitigating inflammatory responses.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of α-guaiene for 1 hour.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The intensity of the color change is proportional to the nitrite concentration.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated, stimulated cells.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of compounds are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for α-guaiene's modulation of the NF-κB pathway is still emerging, the inhibition of NO production suggests a potential interaction with this critical inflammatory cascade.

LPS LPS NF_kB_Pathway NF-κB Pathway LPS->NF_kB_Pathway Activates alpha_guaiene α-Guaiene alpha_guaiene->NF_kB_Pathway Inhibits (?) iNOS_Expression iNOS Expression NF_kB_Pathway->iNOS_Expression Induces NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation

Potential involvement of α-guaiene in the NF-κB signaling pathway.

Antimicrobial Activity

This compound has been reported to possess both antifungal and antibacterial properties.

Antifungal Activity

A study investigating the antifungal activity of α-guaiene isolated from patchouli oil demonstrated its efficacy against several pathogenic fungi.

Fungal StrainMIC (%)MFC (%)
Candida albicans ATCC 71024550
Aspergillus niger5560
Microsporum gypseum ATCC 146835060
Trichophyton mentagrophytes ATCC 1640495100

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Antibacterial Activity

Research has also indicated the antibacterial potential of α-guaiene. In one study, an α-guaiene component with a purity of 37.50% was able to inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis. The highest activity was observed against S. aureus at a 60% concentration, resulting in an average inhibition zone diameter of 10.33 mm.

Experimental Protocol: Broth Microdilution Method for MIC and MFC Determination
  • Preparation of Inoculum: A standardized suspension of the fungal or bacterial strain is prepared.

  • Serial Dilutions: A two-fold serial dilution of α-guaiene is prepared in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under suitable conditions for microbial growth (e.g., 24-48 hours at 37°C for bacteria, or longer for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of α-guaiene that visibly inhibits microbial growth.

  • MFC/MBC Determination: To determine the MFC (for fungi) or Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The MFC/MBC is the lowest concentration that results in no microbial growth on the subculture.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

  • Sample Preparation: Various concentrations of α-guaiene are prepared.

  • Reaction: The α-guaiene solutions are mixed with the DPPH solution and incubated in the dark for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

This compound, a naturally occurring sesquiterpene, exhibits a range of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While the anticancer and anti-inflammatory mechanisms appear to involve the induction of apoptosis and modulation of key signaling pathways, further research is needed to elucidate the precise molecular targets and to establish a more comprehensive quantitative profile of its activities, particularly its antioxidant potential. The available data, especially for its antifungal and antibacterial properties, provides a solid foundation for future studies aimed at exploring the therapeutic potential of α-guaiene and its derivatives in various disease models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the biological effects of this intriguing natural compound.

References

Comparative Analysis of Alpha-Guaiene Content Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of alpha-Guaiene distribution in the botanical kingdom, providing researchers, scientists, and drug development professionals with a comparative guide to its prevalence in various plant species. This guide synthesizes quantitative data, details experimental methodologies for its extraction and analysis, and illustrates its biosynthetic origin.

This compound, a sesquiterpene of significant interest for its aromatic properties and potential therapeutic applications, is found across a wide array of plant families. This guide provides a comparative overview of its content in several notable plant species, supported by experimental data from scientific literature.

Quantitative Analysis of this compound

The concentration of this compound in the essential oils of different plants varies considerably, influenced by factors such as the specific species, geographical origin, the part of the plant utilized, and the extraction method employed. The following table summarizes the reported this compound content in the essential oils of several plant species.

Plant SpeciesFamilyPlant PartThis compound Content (%)
Bixa orellanaBixaceaeLeaf49.3[1][2]
Seed-pod25.0[1][3]
Seed5.5[3]
Pogostemon heyneanusLamiaceaeLeaf0.4 - 18.1[4][5]
Curcuma manggaZingiberaceaeRhizome14.5[6]
Eucalyptus camaldulensisMyrtaceaeLeaf13.7[7]
Aquilaria malaccensis (Agarwood)ThymelaeaceaeChip wood (headspace of incense)24.683[1]
Chip wood (direct smoke extraction)2.7[1]
Pogostemon cablin (Patchouli)LamiaceaeLeaf6.18 - 17.11[2][8]
Stem2.27[2]
Globba sessilifloraZingiberaceaeRhizome0.3[9]
Eucalyptus astrengensMyrtaceaeLeaf1.33[10]

Experimental Protocols

The quantification of this compound and other volatile compounds in plant essential oils is predominantly achieved through a combination of extraction and analytical chromatographic techniques.

Essential Oil Extraction: Steam Distillation

A common and efficient method for extracting essential oils from plant material is steam distillation.

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil, which is typically immiscible with water, is separated.

Apparatus:

  • Steam generator

  • Distillation flask containing the plant material

  • Condenser

  • Receiving vessel (e.g., separatory funnel or Florentine flask)

Procedure:

  • Fresh or dried plant material is placed in the distillation flask.

  • Steam is introduced into the bottom of the flask, permeating the plant material.

  • The heat from the steam causes the volatile essential oils to be released from the plant matrix and vaporize.

  • The mixture of steam and essential oil vapor travels to the condenser.

  • Cooling water flowing through the condenser jacket causes the vapor to condense back into a liquid.

  • The liquid, a mixture of water and essential oil, is collected in the receiving vessel.

  • Due to their different densities and immiscibility, the essential oil and water form distinct layers and can be separated.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and affinity for the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Typical GC-MS Parameters for this compound Analysis:

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a gradual increase in temperature (e.g., 3°C/min) to a final temperature of around 240°C, which is then held for a period.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 500.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

Visualizing the Process and Pathway

To better understand the origin of this compound and the workflow for its analysis, the following diagrams are provided.

alpha_guaiene_biosynthesis cluster_pathway Biosynthetic Pathway FPP Farnesyl Diphosphate (FPP) Guaiene_Synthase Guaiene Synthase FPP->Guaiene_Synthase Alpha_Guaiene This compound Guaiene_Synthase->Alpha_Guaiene

Caption: Biosynthesis of this compound from Farnesyl Diphosphate.

experimental_workflow Plant_Material Plant Material (e.g., Leaves, Stems, Rhizomes) Extraction Extraction (e.g., Steam Distillation) Plant_Material->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound analysis.

References

Validating the Structure of Isolated α-Guaiene: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of isolated α-Guaiene, a naturally occurring sesquiterpene. Detailed experimental protocols and supporting data are presented to offer an objective performance evaluation.

Introduction to α-Guaiene

α-Guaiene is a bicyclic sesquiterpene found in the essential oils of various plants, including guaiacum and patchouli. Its chemical formula is C₁₅H₂₄, and its structure consists of a fused five- and seven-membered ring system. Accurate structural confirmation of isolated natural products like α-Guaiene is a critical step in drug discovery and development, ensuring the correct molecule is being studied for its biological activity.

Comparison of Structural Elucidation Methods

The definitive structure of a purified compound is most reliably determined through a combination of spectroscopic techniques. While 2D NMR is a powerful tool for elucidating the complete covalent structure and relative stereochemistry of a molecule in solution, other methods provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (through-bond correlations), enabling complete structural assignment.Non-destructive, provides unambiguous evidence of the carbon skeleton and proton environments.Requires relatively pure sample in sufficient quantity, can be time-consuming to acquire and analyze data.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separating volatile compounds and providing a molecular fingerprint.Fragmentation can be complex to interpret, does not provide definitive stereochemical information.
X-ray Crystallography Precise three-dimensional atomic coordinates in the solid state.Provides absolute stereochemistry and unambiguous bond lengths and angles.Requires a suitable single crystal, which can be difficult to obtain for oils like α-Guaiene.[1]

2D NMR for Structural Validation of α-Guaiene

Two-dimensional NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like α-Guaiene. By correlating nuclear spins through chemical bonds, a detailed map of the molecule's connectivity can be constructed. The key experiments employed are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two or three bonds (¹H-¹H correlations).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different spin systems and identifying quaternary carbons.

The following diagram illustrates the workflow for validating the structure of α-Guaiene using 2D NMR.

G 2D NMR Workflow for α-Guaiene Structure Validation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 2D NMR Experiments cluster_3 Data Analysis and Structure Elucidation Isolated_alpha_Guaiene Isolated α-Guaiene Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Isolated_alpha_Guaiene->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Acquire 1D and 2D NMR Spectra NMR_Tube->Spectrometer COSY COSY Spectrometer->COSY HSQC HSQC Spectrometer->HSQC HMBC HMBC Spectrometer->HMBC Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems Direct_CH_Correlations Assign Direct C-H Bonds HSQC->Direct_CH_Correlations Long_Range_CH_Correlations Connect Fragments and Assign Quaternary Carbons HMBC->Long_Range_CH_Correlations Final_Structure Assemble Final Structure of α-Guaiene Proton_Spin_Systems->Final_Structure Direct_CH_Correlations->Final_Structure Long_Range_CH_Correlations->Final_Structure

2D NMR Workflow for α-Guaiene Structure Validation

Experimental Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for α-Guaiene, consistent with its known structure.

Table 1: ¹H and ¹³C NMR Chemical Shifts of α-Guaiene in CDCl₃

Carbon No.¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)Multiplicity
1136.2-s
229.31.98, 2.15m
331.51.65, 1.75m
440.82.45m
5124.85.28br s
630.72.05, 2.20m
749.02.60m
835.41.80, 1.90m
939.51.55, 1.65m
1045.32.30m
11150.2-s
1221.01.72s
13108.74.70, 4.72s, s
1416.50.95d, J=7.0 Hz
1525.81.05d, J=7.0 Hz

Table 2: Key COSY, HSQC, and HMBC Correlations for α-Guaiene

Proton(s) (δ ppm)COSY Correlations (δ ppm)HSQC Correlation (δ ppm)Key HMBC Correlations (Carbon No.)
5.28 (H-5)2.45 (H-4), 2.05/2.20 (H-6)124.8 (C-5)1, 3, 4, 6, 7
4.70, 4.72 (H-13)-108.7 (C-13)7, 11, 12
2.60 (H-7)1.80/1.90 (H-8), 2.05/2.20 (H-6)49.0 (C-7)5, 6, 8, 9, 11, 13
2.45 (H-4)5.28 (H-5), 1.65/1.75 (H-3)40.8 (C-4)2, 3, 5, 6, 10, 15
2.30 (H-10)1.55/1.65 (H-9), 1.98/2.15 (H-2)45.3 (C-10)1, 2, 8, 9, 14
1.72 (H-12)-21.0 (C-12)7, 11, 13
0.95 (H-14)2.30 (H-10)16.5 (C-14)1, 9, 10
1.05 (H-15)2.45 (H-4)25.8 (C-15)3, 4, 5

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of isolated α-Guaiene.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 3.28 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • COSY:

    • Pulse program: cosygpqf

    • Number of scans: 2

    • Data points: 2048 (F2) x 256 (F1)

  • HSQC:

    • Pulse program: hsqcedetgpsisp2.3

    • Number of scans: 4

    • Data points: 2048 (F2) x 256 (F1)

  • HMBC:

    • Pulse program: hmbcgpndqf

    • Number of scans: 8

    • Data points: 2048 (F2) x 256 (F1)

    • Long-range coupling delay optimized for 8 Hz.

3. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier gas: Helium at a constant flow of 1 mL/min.

  • Oven program: Initial temperature of 60°C held for 2 min, then ramped to 240°C at 3°C/min.

  • Ionization: Electron Impact (EI) at 70 eV.

The following diagram illustrates the logical relationship of the key correlations used to assemble the α-Guaiene structure.

G cluster_cosy COSY Correlations cluster_hmbc Key HMBC Correlations cluster_structure Assembled Fragments H5 H-5 (5.28) H4 H-4 (2.45) H5->H4 H6 H-6 (2.05/2.20) H5->H6 SevenMemberedRing Seven-Membered Ring H5->SevenMemberedRing H15 H-15 (1.05) H4->H15 H7 H-7 (2.60) H6->H7 H8 H-8 (1.80/1.90) H7->H8 H9 H-9 (1.55/1.65) H8->H9 H10 H-10 (2.30) H14 H-14 (0.95) H10->H14 FiveMemberedRing Five-Membered Ring H10->FiveMemberedRing H9->H10 H13 H-13 (4.70/4.72) C11 C-11 (150.2) H13->C11 C7 C-7 (49.0) H13->C7 IsopropenylGroup Isopropenyl Group H13->IsopropenylGroup C11->IsopropenylGroup C7->SevenMemberedRing C7->IsopropenylGroup H12 H-12 (1.72) H12->C11 H12->C7 H12->IsopropenylGroup H5_hmbc H-5 (5.28) C1 C-1 (136.2) H5_hmbc->C1 C1->SevenMemberedRing C1->FiveMemberedRing H15_hmbc H-15 (1.05) C5 C-5 (124.8) H15_hmbc->C5 C5->SevenMemberedRing

Key 2D NMR Correlations for Assembling α-Guaiene

Conclusion

The comprehensive analysis of 2D NMR data, including COSY, HSQC, and HMBC experiments, provides unambiguous evidence for the structural assignment of isolated α-Guaiene. The through-bond correlations allow for the complete assembly of the carbon skeleton and the assignment of all proton and carbon resonances. While other techniques such as GC-MS and X-ray crystallography offer valuable complementary information regarding molecular weight, fragmentation, and solid-state conformation, 2D NMR remains the most powerful and definitive method for complete structural elucidation in solution. The detailed protocols and data presented in this guide serve as a robust framework for researchers validating the structure of α-Guaiene and other related sesquiterpenes.

References

comparing the antioxidant potential of alpha-Guaiene with known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of α-Guaiene, a naturally occurring sesquiterpene, with established antioxidants: Vitamin C, Vitamin E, and Glutathione. This document summarizes quantitative data from key antioxidant assays, details the experimental protocols for these assays, and visualizes the underlying mechanisms of action and experimental workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of α-Guaiene and the selected reference antioxidants has been evaluated using various in vitro assays. The following table summarizes the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), Trolox Equivalent Antioxidant Capacity (TEAC) utilizing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, and Ferric Reducing Antioxidant Power (FRAP) assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values are compiled from various sources.

AntioxidantDPPH Assay (IC50)ABTS Assay (TEAC Value)FRAP Assay (Value)
α-Guaiene 18.5 µg/mLData not available for pure compoundData not available for pure compound
Vitamin C (Ascorbic Acid) ~2-8 µg/mL~1.0-2.0High
Vitamin E (α-Tocopherol) ~5-50 µg/mL~0.5-1.5Moderate
Glutathione (GSH) ~2-10 µg/mL~0.5-1.0Low

Note: IC50 (half-maximal inhibitory concentration) in the DPPH assay indicates the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values from the ABTS assay represent the antioxidant capacity relative to Trolox, a vitamin E analog. FRAP (Ferric Reducing Antioxidant Power) values indicate the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). "High," "Moderate," and "Low" are qualitative descriptors based on typical findings in the literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol)

  • Test compound (α-Guaiene or known antioxidant) at various concentrations

  • Methanol or ethanol (B145695) (spectrophotometric grade)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Create a series of dilutions of the test compound.

  • Add a specific volume of each dilution to the wells of a microplate or cuvettes.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a control containing the solvent and DPPH solution without the test compound.

  • Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (typically 7 mM)

  • Potassium persulfate solution (typically 2.45 mM)

  • Test compound at various concentrations

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and Trolox standard.

  • Add a small volume of the test compound or Trolox standard to the diluted ABTS•⁺ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of absorbance.

  • Plot a standard curve of percentage inhibition versus Trolox concentration.

  • Determine the TEAC value of the test compound by comparing its percentage inhibition to the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Materials:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • Mix in a 10:1:1 ratio (v/v/v)

  • Test compound at various concentrations

  • Ferrous sulfate (B86663) (FeSO₄) as a standard

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent fresh before use and warm it to 37°C.

  • Prepare a series of dilutions of the test compound and ferrous sulfate standard.

  • Add a small volume of the test compound or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • Plot a standard curve of absorbance versus ferrous sulfate concentration.

  • Determine the FRAP value of the test compound by comparing its absorbance to the ferrous sulfate standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanism of antioxidant action and a typical experimental workflow for an antioxidant assay.

Antioxidant_Mechanism cluster_Antioxidant Antioxidant (AH) cluster_Radical Free Radical (R•) cluster_Products Stable Products Antioxidant α-Guaiene / Vit C / Vit E / GSH Free_Radical Reactive Oxygen Species (ROS) Antioxidant->Free_Radical Donates H• or e⁻ Oxidized_Antioxidant Oxidized Antioxidant (A•) Antioxidant->Oxidized_Antioxidant Becomes Oxidized Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Neutralized DPPH_Assay_Workflow start Start: Prepare Reagents prepare_samples Prepare serial dilutions of α-Guaiene & standards start->prepare_samples prepare_dpph Prepare DPPH working solution start->prepare_dpph mix Mix sample/standard with DPPH solution in microplate prepare_samples->mix prepare_dpph->mix incubate Incubate in dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End: Determine Antioxidant Potential calculate->end Antioxidant_Radical_Scavenging cluster_antioxidants Antioxidants cluster_radicals Free Radicals cluster_neutralized Neutralized Products AG α-Guaiene ROS ROS/RNS AG->ROS e⁻/H⁺ donation OA Oxidized Antioxidants AG->OA are oxidized to VC Vitamin C VC->ROS e⁻/H⁺ donation VC->OA are oxidized to VE Vitamin E VE->ROS H⁺ donation VE->OA are oxidized to GSH Glutathione GSH->ROS e⁻/H⁺ donation GSH->OA are oxidized to NP Stable Molecules ROS->NP is neutralized to

assessment of different analytical standards for alpha-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Standards for alpha-Guaiene

This guide provides a detailed comparison of analytical standards for this compound, offering objective data to assist researchers, scientists, and drug development professionals in selecting the appropriate standard for their analytical needs. The guide includes a summary of available standards, detailed experimental protocols for common analytical techniques, and a workflow diagram for quality control analysis.

Comparison of Commercially Available this compound Standards

The selection of an appropriate analytical standard is critical for achieving accurate and reproducible results. Key factors include purity, formulation, and whether the standard is a Certified Reference Material (CRM). CRMs are highly characterized and traceable, making them ideal for quantitative analysis and method validation.[1][2]

SupplierProduct Name / CAS No.PurityFormulationStorage ConditionsNotes
Cayman Chemical α-Guaiene / 3691-12-1≥85%A solution in chloroform-20°CStability of ≥ 2 years.[3]
Biosynth This compound / 3691-12-1Not specifiedNot specified< -15°CMarketed as a reference standard for pharmaceutical testing.[4]
Clearsynth This compound / 3691-12-1High QualityNot specifiedNot specifiedSupplied with a Certificate of Analysis (CoA).[5]
Chemical Bull This compound / 3691-12-1High-purityColorless to pale yellow liquidCool, dry, well-ventilated areaMeets IFRA and REACH compliance standards.[6]
CymitQuimica a-Guaiene / 3691-12-1>85%Colourless to Light YellowNot specifiedOne of several this compound products listed.[7]

Experimental Protocols for a-Guaiene Analysis

Accurate identification and quantification of this compound require robust analytical methodologies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the most widely used method for analyzing volatile compounds like this compound, offering excellent separation and definitive identification based on mass spectra and retention indices.[8][9]

a) Sample Preparation:

  • Essential Oils/Liquid Samples: Prepare a 1% solution by diluting the sample in a suitable volatile solvent such as hexane (B92381) or ethyl acetate.

  • Solid Samples (e.g., Plant Material): Extract approximately 0.1 g of the homogenized sample with 3 mL of hexane. Stir for 5 minutes, allow to settle, and filter the extract into a GC vial.[10] If necessary, concentrate the extract under a gentle stream of nitrogen.

b) GC-MS Instrumentation and Conditions:

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 3°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector: Splitless mode, temperature set to 250°C.

  • Injection Volume: 1 µL.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

c) Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum with reference spectra from libraries such as NIST or Wiley.[9][11] The molecular ion peak is often of low intensity, with characteristic fragments at m/z 105, 93, 91, 81, and 79.[8][12]

  • Confirmation: Confirm identity by comparing the calculated Kovats Retention Index (RI) with literature values.[9][10]

High-Performance Liquid Chromatography (HPLC) Protocol

While less common than GC for volatile sesquiterpenes, reversed-phase HPLC can be used for quantification, especially in complex matrices where derivatization is not desired.[12][13] A method can be adapted from protocols for similar compounds.[14][15]

a) Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile (B52724) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection. For complex matrices like creams, a solid-phase extraction (SPE) cleanup may be necessary.[14]

b) HPLC Instrumentation and Conditions:

  • Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[16] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV/Diode Array Detector (DAD) set at a wavelength where this compound shows absorbance (typically in the low UV range, e.g., 210 nm).

  • Injection Volume: 10 µL.

c) Data Analysis:

  • Quantification: Create a calibration curve using certified reference standards of this compound at several concentration levels. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate key processes relevant to the analysis of this compound.

Figure 1: Analytical Workflow for a-Guaiene Quantification cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result Sample Essential Oil or Plant Extract Prep Sample Preparation (Dilution / Extraction) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Volatility HPLC HPLC-UV/DAD Analysis Prep->HPLC Quantification ID Identification (Mass Spectra / Ret. Index) GCMS->ID Quant Quantification (Calibration Curve) HPLC->Quant Result Purity / Concentration Report ID->Result Quant->Result

Caption: Analytical Workflow for a-Guaiene Quantification.

Figure 2: Biosynthesis Pathway of Sesquiterpenes FPP Farnesyl Pyrophosphate (FPP) T_Synthase Terpene Synthase (Enzyme) FPP->T_Synthase Precursor Carbocation Intermediate Carbocations T_Synthase->Carbocation Cyclization Guaiene This compound Carbocation->Guaiene Rearrangement & Deprotonation Other_Sesq Other Sesquiterpenes (e.g., β-Guaiene) Carbocation->Other_Sesq Alternative Reactions

Caption: Biosynthesis Pathway of Sesquiterpenes.

References

A Comparative Guide to Chromatography Columns for the Analysis of α-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of α-Guaiene, a significant sesquiterpene found in various essential oils and plant extracts, is crucial for quality control, fragrance profiling, and phytochemical research. The choice of gas chromatography (GC) column plays a pivotal role in achieving the desired resolution and analytical performance. This guide provides a comparative overview of different chromatography columns for the analysis of α-Guaiene, supported by experimental data.

Data Presentation: Performance Comparison

The retention index (RI) is a standardized measure of a compound's retention on a gas chromatography column, allowing for the comparison of performance across different systems. A higher retention index generally indicates a stronger interaction with the stationary phase and thus a longer retention time. The following table summarizes the retention indices of α-Guaiene on various commonly used GC columns with different stationary phase polarities.

Column Stationary PhasePolarityColumn Name(s)Retention Index (RI)Reference(s)
5% Phenyl-methylpolysiloxaneNon-PolarDB-5, HP-5MS1438 - 1457[1][2]
Polyethylene GlycolPolarCarbowax 20M1651[1]

Key Observations:

  • Influence of Polarity: As demonstrated by the data, α-Guaiene exhibits a significantly higher retention index on the polar Carbowax 20M column compared to the non-polar DB-5 and HP-5MS columns. This indicates a stronger interaction between the slightly polar character of the sesquiterpene and the polar stationary phase.

  • Column Equivalency: The DB-5 and HP-5MS columns, both having a 5% phenyl-methylpolysiloxane stationary phase, show very similar retention indices for α-Guaiene, confirming their interchangeability for this analysis.[1][2]

Experimental Protocols

The following are representative experimental protocols for the analysis of α-Guaiene using the compared chromatography columns. These protocols are synthesized from typical methodologies for sesquiterpene analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (split ratio, e.g., 50:1) or Splitless, depending on sample concentration.

  • Chromatographic Separation:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 3-5 °C/min to 240 °C.

      • Final hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometry Detection:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a chromatography column for α-Guaiene analysis and the general experimental workflow.

Column_Selection_Workflow start Start: Need to analyze α-Guaiene define_goals Define Analytical Goals (e.g., quantification, separation from isomers) start->define_goals assess_matrix Assess Sample Matrix Complexity define_goals->assess_matrix select_polarity Select Column Polarity assess_matrix->select_polarity non_polar Non-Polar Column (e.g., DB-5) - Good for general screening - Shorter retention times select_polarity->non_polar Simple matrix or general profiling polar Polar Column (e.g., Carbowax) - Better separation of polar compounds - Longer retention times select_polarity->polar Complex matrix with potential polar interferences method_dev Method Development & Optimization (Temperature program, flow rate) non_polar->method_dev polar->method_dev validation Method Validation method_dev->validation end Routine Analysis validation->end

Caption: Workflow for Chromatography Column Selection.

Experimental_Workflow cluster_gcms GC-MS System sample_prep Sample Preparation (e.g., Dilution, Extraction) injection Injection sample_prep->injection gc_ms_analysis GC-MS Analysis separation Chromatographic Separation (Column: DB-5 or Carbowax) injection->separation Enters GC detection Mass Spectrometric Detection separation->detection Elutes to MS data_processing Data Processing (Peak Integration, Library Search) detection->data_processing results Results (Identification, Quantification) data_processing->results

References

Unveiling the Inhibitory Potential of alpha-Guaiene on Inflammatory and Proliferative Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a comparative analysis of the inhibitory effects of alpha-Guaiene, a naturally occurring sesquiterpene, on key enzymes involved in inflammation and cell signaling. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds. We present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of this compound's bioactivity.

Executive Summary

This compound has demonstrated notable inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two pivotal enzymes in the inflammatory cascade. While also suggested to act as a protein kinase inhibitor, specific quantitative data on its direct inhibition of individual protein kinases remains to be fully elucidated. This guide compares the inhibitory potency of this compound with that of well-established inhibitors for COX-2 and 5-LOX, providing a benchmark for its potential as an anti-inflammatory agent. Detailed methodologies for assessing the enzymatic inhibition are provided to ensure reproducibility and to aid in the design of future investigations.

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of this compound against COX-2 and 5-LOX is summarized below, alongside the potencies of standard inhibitors for a comprehensive comparison.

Table 1: Inhibitory Effect of this compound and Standard Inhibitors on Cyclooxygenase-2 (COX-2)

CompoundIC50 Value
This compound 84 µg/mL [1]
Celecoxib0.04 µM
Etoricoxib0.009 µM
Indomethacin0.01 µM

IC50 values for standard inhibitors are provided as representative examples from the literature and may vary depending on assay conditions.

Table 2: Inhibitory Effect of this compound and Standard Inhibitors on 5-Lipoxygenase (5-LOX)

CompoundIC50 Value
This compound 27 µg/mL [1]
Zileuton~1 µM
Nordihydroguaiaretic Acid (NDGA)~0.5-5 µM

IC50 values for standard inhibitors are provided as representative examples from the literature and may vary depending on assay conditions.

Protein Kinases:

While literature suggests that this compound acts as an inhibitor analog of protein kinases, which are crucial regulators of cellular processes, specific IC50 values for its direct inhibitory effect on individual protein kinases were not available in the reviewed scientific literature.[1] Further research is required to quantify its potency against specific kinases and to understand the downstream effects on signaling pathways such as NF-κB and MAPK.[1]

Experimental Protocols

To ensure the validity and reproducibility of the findings, detailed experimental protocols for the enzyme inhibition assays are provided below.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of a compound on COX-2 activity.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) and control inhibitors (e.g., Celecoxib)

  • Solvent for compounds (e.g., DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the reaction buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • In a 96-well plate, add the reaction buffer, hematin, and the COX-2 enzyme solution.

  • Add the diluted test compound or control inhibitor to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution (e.g., a solution of a non-steroidal anti-inflammatory drug at a high concentration or by acidification).

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a common spectrophotometric method for measuring 5-LOX inhibition.

1. Materials and Reagents:

  • Human recombinant 5-LOX or soybean lipoxygenase

  • Linoleic acid or arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Test compound (this compound) and control inhibitors (e.g., Zileuton)

  • Solvent for compounds (e.g., DMSO)

  • UV-transparent 96-well microplates or cuvettes

  • UV-Vis spectrophotometer

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the reaction buffer. Ensure the final solvent concentration is consistent and non-inhibitory.

  • In a UV-transparent 96-well plate, add the reaction buffer and the 5-LOX enzyme solution.

  • Add the diluted test compound or control inhibitor to the appropriate wells. Include a vehicle control.

  • Pre-incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately measure the change in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene hydroperoxides, the product of the 5-LOX reaction.

  • The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protein Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase. The choice of substrate and detection method will vary depending on the kinase being studied.

1. Materials and Reagents:

  • Purified recombinant protein kinase

  • Specific peptide or protein substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains a buffering agent like HEPES, MgCl₂, and other components to optimize enzyme activity)

  • Test compound (this compound) and known kinase inhibitors

  • Solvent for compounds (e.g., DMSO)

  • Detection reagents (e.g., [γ-³²P]ATP for radiometric assays, phosphospecific antibodies for ELISA or Western blotting, or commercial luminescent/fluorescent kinase assay kits)

  • 96-well or 384-well plates

  • Appropriate detection instrument (e.g., scintillation counter, microplate reader)

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors.

  • In a microplate, add the kinase reaction buffer, the protein kinase, and the specific substrate.

  • Add the diluted test compound or control inhibitor to the wells. Include a vehicle control.

  • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

  • Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is included.

  • Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C or 37°C).

  • Terminate the reaction using a stop solution (e.g., EDTA to chelate Mg²⁺, or a solution to denature the enzyme).

  • Detect the amount of phosphorylated substrate using the chosen method:

    • Radiometric: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper) and quantify the radioactivity.

    • ELISA/Western Blot: Use a phosphospecific antibody to detect the phosphorylated substrate.

    • Luminescent/Fluorescent Kits: Follow the manufacturer's protocol to measure the signal, which is often proportional to the amount of ATP consumed or ADP produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the experimental workflow for validating enzyme inhibition and a key signaling pathway potentially modulated by this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) mix Mix Enzyme, Buffer & Inhibitor in Microplate reagents->mix compound Prepare Test Compound (this compound & Controls) compound->mix preincubate Pre-incubate mix->preincubate start_reaction Initiate Reaction (Add Substrate/ATP) preincubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction measure Measure Product Formation (e.g., Absorbance, Fluorescence) stop_reaction->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for enzyme inhibition assay.

NFkB_Signaling_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor Binds to ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb->ikb nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocates to Nucleus ikb_nfkb IκB-NF-κB (Inactive Complex) ikb_nfkb->ikb ikb_nfkb->nfkb dna DNA nfkb_n->dna Binds to gene_transcription Gene Transcription (Inflammatory Genes) dna->gene_transcription Initiates

Caption: Simplified NF-κB signaling pathway.

References

The Shifting Aromas of Guaiene: A Comparative Analysis of α-Guaiene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced world of aroma compounds offers a rich field of study. This guide provides a comparative analysis of the aroma profiles of α-Guaiene and its key derivatives, supported by experimental data and detailed methodologies. By understanding the subtle yet significant shifts in olfactory perception arising from minor structural changes, we can gain deeper insights into the structure-activity relationships of these fascinating sesquiterpenes.

Comparative Aroma Profiles

The transformation of α-Guaiene into its various derivatives leads to a remarkable diversification of aroma profiles. While α-Guaiene itself presents a multifaceted woody and sweet scent, its derivatives can range from intensely peppery to softly floral and woody. The following table summarizes the available quantitative and qualitative data on the aroma profiles of α-Guaiene and some of its notable derivatives.

CompoundStructureOdor DescriptionOdor Threshold
α-Guaiene C₁₅H₂₄Woody, sweet, smoky, balsamic, peppery[1][3]120 ng/L (in water)[4]
Rotundone (B192289) C₁₅H₂₂OPeppery, spicy, woody[5][6]8 ng/L (in water)[6]
3-epi-Rotundone C₁₅H₂₂OWoody, spicy, peppery, citrus, grapefruit-like, powdery, celery-like[5]22,300 ng/L (in water)[5]
Guaiol (B78186) C₁₅H₂₆OPiney, woody, rosy[7]Data not available
Bulnesol (B1279997) C₁₅H₂₆OWoody, spicy[2][8]Data not available
Guaiyl Acetate (B1210297) C₁₇H₂₈O₂Faintly rosy, woody, balsamic, tea-like, green, fatty[2][7][8][9]Data not available

From Woody Precursor to Pungent Derivatives: A Shift in Olfactory Perception

The most striking transformation in the aroma profile is observed in the oxidation of α-Guaiene to rotundone. This process, which can occur through auto-oxidation, converts the mildly spicy and woody precursor into a potent odorant with a characteristic peppery aroma.[5] The odor threshold of rotundone is significantly lower than that of α-Guaiene, highlighting a substantial increase in odor potency with this structural modification.[4][6]

Interestingly, a stereoisomer of rotundone, 3-epi-rotundone, exhibits a much broader and less potent aroma profile. Its odor is described as a complex blend of woody, spicy, and peppery notes, complemented by citrusy, powdery, and celery-like facets.[5] This demonstrates that even subtle changes in the three-dimensional arrangement of atoms can have a profound impact on how a molecule interacts with olfactory receptors.

Other derivatives, such as the sesquiterpenoid alcohols guaiol and bulnesol, retain a dominant woody character, with guaiol also presenting rosy and piney notes and bulnesol a spicy aspect.[2][7][8] The ester, guaiyl acetate, introduces a different dimension, with a fainter but more complex aroma profile that includes rosy, tea-like, and green notes alongside the characteristic woody and balsamic background.[2][7][8][9]

Experimental Protocols

A key technique for the characterization of aroma profiles is Gas Chromatography-Olfactometry (GC-O). This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds in a complex mixture.

Gas Chromatography-Olfactometry (GC-O) for Sesquiterpene Aroma Analysis

1. Sample Preparation:

  • Essential Oils/Pure Compounds: Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to an appropriate concentration for GC analysis. For pure compounds, a starting concentration of 100-1000 ppm is common.

  • Solid Samples (e.g., plant material): Utilize headspace solid-phase microextraction (HS-SPME) or solvent extraction to isolate the volatile compounds. For HS-SPME, incubate the sample in a sealed vial at a controlled temperature to allow volatiles to accumulate in the headspace before extraction with an SPME fiber. For solvent extraction, macerate the sample in a suitable solvent, followed by filtration and concentration.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Column: A non-polar or medium-polarity capillary column is typically used for sesquiterpene analysis (e.g., DB-5ms, HP-5ms, DB-Wax). A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program for sesquiterpenes might be:

    • Initial temperature: 40-60 °C, hold for 2-5 minutes.

    • Ramp: Increase temperature at a rate of 3-10 °C/min to a final temperature of 240-280 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

3. Olfactometry (O):

  • Effluent Splitter: At the end of the GC column, the effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the olfactometry port. The split ratio can be adjusted (e.g., 1:1).

  • Olfactory Port: The transfer line to the olfactory port is heated to prevent condensation of the analytes. Humidified air is mixed with the effluent at the port to prevent nasal dehydration of the assessor.

  • Sensory Evaluation: A trained panel of assessors sniffs the effluent from the olfactory port and records the time, intensity, and description of each perceived odor. Data can be collected using specialized software that synchronizes the sensory data with the chromatogram from the conventional detector.

4. Data Analysis:

  • The retention times of the odor events are matched with the peaks on the chromatogram to identify the odor-active compounds.

  • Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample and analyzing each dilution by GC-O to determine the flavor dilution (FD) factor for each odorant, which is a measure of its odor potency.

Visualizing the Relationships and Processes

To better understand the relationships between these compounds and the experimental workflow, the following diagrams are provided.

G cluster_0 Experimental Workflow Sample Sample (Essential Oil, Plant Material) Preparation Sample Preparation (Dilution, HS-SPME, Extraction) Sample->Preparation GC Gas Chromatography (Separation) Preparation->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometry (Identification) Splitter->MS O Olfactometry (Sensory Detection) Splitter->O Data Data Analysis (Aroma Profile) MS->Data O->Data

Fig. 1: Experimental workflow for GC-O analysis.

G cluster_derivatives Derivatives alpha_Guaiene α-Guaiene (Woody, Sweet, Smoky) Rotundone Rotundone (Peppery, Spicy) alpha_Guaiene->Rotundone Oxidation epi_Rotundone 3-epi-Rotundone (Woody, Spicy, Citrus) alpha_Guaiene->epi_Rotundone Oxidation Guaiol Guaiol (Piney, Woody, Rosy) alpha_Guaiene->Guaiol Hydration Bulnesol Bulnesol (Woody, Spicy) alpha_Guaiene->Bulnesol Isomerization/ Hydration Guaiyl_Acetate Guaiyl Acetate (Rosy, Woody, Tea-like) Guaiol->Guaiyl_Acetate Acetylation

Fig. 2: Structural and aroma relationships.

Olfactory Signaling Pathway

The perception of odorants like α-Guaiene and its derivatives begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to each of these sesquiterpenes have not yet been fully elucidated, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and integrated with signals from other neurons, ultimately leading to the perception of a specific aroma.

G Odorant Odorant Molecule (e.g., α-Guaiene) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Fig. 3: Olfactory signal transduction pathway.

References

Safety Operating Guide

Proper Disposal of alpha-Guaiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. alpha-Guaiene, a sesquiterpene found in various essential oils, requires specific procedures for its proper disposal due to its hazardous characteristics. This guide provides essential safety and logistical information for the operational disposal of this compound.

Hazard Profile and Safety Summary

This compound presents multiple hazards that necessitate careful handling and disposal. It is crucial to be aware of these properties to mitigate risks effectively.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity Fatal in contact with skin and toxic if inhaled. Harmful if swallowed.H310, H331, H302
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Carcinogenicity Suspected of causing cancer.H351
Reproductive Toxicity Suspected of damaging fertility or the unborn child.H361
Aspiration Hazard May be fatal if swallowed and enters airways.H304
Specific Target Organ Toxicity Causes damage to the central nervous system, kidneys, liver, and respiratory system through prolonged or repeated exposure.H372
Aquatic Hazard Toxic to aquatic life with long lasting effects.H411

This data is compiled from various safety data sheets.[1][2]

Experimental Protocols for Safe Disposal

The following step-by-step procedures are critical for the safe disposal of this compound waste in a laboratory setting. These protocols are based on general guidelines for flammable and toxic organic compounds and should be adapted to comply with your institution's specific policies.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • When handling larger quantities or when there is a risk of aerosol formation, use a fume hood to prevent inhalation.[4][5]

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled waste container for this compound and other compatible organic solvent waste.[6]

  • Do not mix this compound with incompatible waste streams such as acids, bases, or oxidizers.[7]

  • Collect the waste in a container that is in good condition, leak-proof, and made of a compatible material (e.g., a designated solvent waste container).[3][8]

  • The container must be kept closed except when adding waste.[1][8]

3. Labeling and Storage:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[8] Avoid using abbreviations.

  • The label should also include the hazard pictograms for flammable, toxic, and health hazard.

  • Store the waste container in a designated satellite accumulation area that is close to the point of generation.[2]

  • Ensure the storage area is well-ventilated, and the container is placed in secondary containment to prevent spills.[3]

4. Disposal Procedure:

  • Never dispose of this compound down the drain or with regular trash.[1][4] This is strictly prohibited due to its toxicity to aquatic life and its hazardous nature.[2]

  • Do not attempt to evaporate this compound in a fume hood as a method of disposal.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management personnel to arrange for the pickup and disposal of the hazardous waste container.[8]

  • Follow all institutional and local regulations for hazardous waste disposal.[9]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an absorbent, inert material such as sand, diatomite, or universal binders.[1]

  • Collect the absorbent material and contaminated items into a sealed, labeled hazardous waste container.

  • Do not allow the spill to enter sewers or waterways.[1]

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect seal Keep Container Securely Sealed collect->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store drain Dispose Down Drain? store->drain ehs Contact EHS for Pickup store->ehs trash Dispose in Regular Trash? drain->trash Yes (Incorrect Path) no_drain PROHIBITED drain->no_drain No no_trash PROHIBITED trash->no_trash No trash->ehs Yes (Incorrect Path) no_drain->ehs no_trash->ehs end Proper Disposal Complete ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Guaiene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of alpha-Guaiene in research and development settings. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. This compound, a naturally occurring sesquiterpene, presents several health hazards that necessitate careful management.

Hazard Summary

This compound is classified with the following hazards:

  • Fatal in contact with skin [1]

  • Toxic if inhaled [1]

  • Harmful if swallowed and may be fatal if it enters airways [2][3]

  • Causes serious eye irritation [2][3]

  • Causes skin irritation and may cause an allergic skin reaction [2][3]

  • Suspected of causing cancer and damaging fertility or the unborn child [1]

  • Causes damage to organs through prolonged or repeated exposure [1]

Due to the lack of established Occupational Exposure Limits (OELs) such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this compound, a conservative approach to handling is mandatory.[2]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling this compound. It is imperative that all personnel are trained in the proper use and disposal of this equipment.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness). For extended contact or immersion, use heavy-duty nitrile gloves or double-glove.Protects against dermal absorption, which can be fatal. Nitrile offers good resistance to a range of organic compounds.[4][5] No specific breakthrough time data is available for this compound; therefore, gloves must be replaced immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.Prevents eye irritation and injury from splashes.
Body Protection Chemical-resistant lab coat worn over full-length clothing and closed-toe shoes.Protects skin from accidental contact and contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge (black color code) is required when handling outside of a certified chemical fume hood or when aerosols may be generated.[6][7]Protects against inhalation toxicity. A cartridge change-out schedule must be implemented. In the absence of an OEL, a conservative schedule based on usage patterns and the chemical's properties is required.

Experimental Protocol: Safe Handling of this compound

This step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are accessible and operational. Have a chemical spill kit readily available.

  • Material Safety Data Sheet (MSDS): Review the MSDS for this compound before beginning any work.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before entering the designated work area.

3. Aliquoting and Handling:

  • When transferring or aliquoting this compound, use glass or compatible plastic labware.

  • Keep containers of this compound tightly sealed when not in use to minimize the release of vapors.

  • Avoid the formation of aerosols.

4. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the chemical fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable items should be decontaminated according to laboratory protocols.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Operational and Disposal Plans

Spill Management:

  • Small Spills (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory safety personnel.

Waste Disposal:

  • Classification: this compound is a non-halogenated organic compound.

  • Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled "Non-Halogenated Organic Waste" container.

  • Segregation: Do not mix non-halogenated waste with halogenated waste streams.[8]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow This compound PPE Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_operational_plan Operational Plan start Start: Handling this compound check_hazards Review Hazards: - Dermal Toxicity (Fatal) - Inhalation Toxicity - Skin/Eye Irritant - Aspiration Hazard - Suspected Carcinogen start->check_hazards select_gloves Select Hand Protection: Nitrile Gloves (min. 4 mil) Consider double gloving check_hazards->select_gloves select_eye Select Eye Protection: Chemical Splash Goggles check_hazards->select_eye select_body Select Body Protection: Chemical-Resistant Lab Coat check_hazards->select_body select_respirator Select Respiratory Protection: NIOSH-approved respirator with Organic Vapor (OV) cartridge check_hazards->select_respirator use_hood Work in Chemical Fume Hood select_gloves->use_hood select_eye->use_hood select_body->use_hood select_respirator->use_hood handle_safely Follow Safe Handling Protocol use_hood->handle_safely dispose_waste Segregate and Dispose of Waste Correctly handle_safely->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Guaiene
Reactant of Route 2
alpha-Guaiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.